molecular formula C6H10N2S B080200 1-propyl-1H-imidazole-2-thiol CAS No. 10583-84-3

1-propyl-1H-imidazole-2-thiol

货号: B080200
CAS 编号: 10583-84-3
分子量: 142.22 g/mol
InChI 键: YNDGTXJRYKRKDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Propyl-1H-imidazole-2-thiol (CAS 10583-84-3) is a high-purity organic compound supplied for laboratory research use. This chemical features an imidazole ring system substituted with a propyl group at the 1-position and a thiol group at the 2-position . With a molecular formula of C6H10N2S and a molecular weight of 142.22 g/mol , it serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound has a melting point of 119-121 °C and a calculated boiling point of 196.8 °C at 760 mmHg . Its physicochemical properties include a computed LogP of 1.58 , indicating moderate lipophilicity, and a polar surface area of 17.82 Ų . Researchers utilize this compound in the development of new chemical entities and as a building block in heterocyclic chemistry. It is offered in >95% purity and is recommended to be stored at room temperature . Handling Precautions: This chemical may cause skin and eye irritation. Avoid inhalation and contact with skin. Use personal protective equipment and ensure adequate ventilation. Refer to the Safety Data Sheet for comprehensive handling and disposal information . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

属性

IUPAC Name

3-propyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDGTXJRYKRKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406913
Record name 1-propyl-1H-imidazole-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10583-84-3
Record name 1,3-Dihydro-1-propyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10583-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-propyl-1H-imidazole-2-thiol
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Record name 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl
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Foundational & Exploratory

Spectroscopic data for 1-propyl-1H-imidazole-2-thiol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 1-propyl-1H-imidazole-2-thiol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule. The interpretation of this data is crucial for confirming the molecular structure and understanding its chemical properties, which are foundational for its application in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Overview

This compound possesses a core imidazole ring, a five-membered heterocycle containing two nitrogen atoms. The molecule is functionalized with a propyl group at one nitrogen atom and a thiol group at the C2 position. The presence of the thione tautomer is also a key consideration in the interpretation of its spectroscopic data. The molecular formula is C₆H₁₀N₂S, with a molecular weight of approximately 142.22 g/mol [1].

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this molecule. The following sections will delve into the specifics of each major spectroscopic technique.

Figure 1: Chemical structure of 1-propyl-1H-imidazole-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a complete experimental spectrum for this compound is not publicly available in detail, we can predict the expected signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the propyl chain.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
H-4, H-5~ 7.0 - 7.5d, d1H, 1H
N-CH₂-CH₂-CH₃~ 3.8 - 4.2t2H
N-CH₂-CH₂-CH₃~ 1.7 - 2.0m2H
N-CH₂-CH₂-CH₃~ 0.9 - 1.1t3H
N-HVariablebr s1H
  • Imidazole Protons (H-4, H-5): The two protons on the imidazole ring are expected to appear as doublets in the aromatic region, typically between 7.0 and 7.5 ppm. Their distinct chemical shifts are due to the different electronic environments.

  • Propyl Chain Protons:

    • The methylene group attached to the nitrogen (N-CH₂) will be the most deshielded of the propyl chain due to the inductive effect of the nitrogen atom, appearing as a triplet around 3.8 - 4.2 ppm.

    • The middle methylene group (-CH₂-) will resonate as a multiplet (sextet) in the range of 1.7 - 2.0 ppm.

    • The terminal methyl group (-CH₃) will appear as a triplet at approximately 0.9 - 1.1 ppm.

  • N-H Proton: The proton on the second nitrogen of the imidazole ring (in the thione tautomer) will likely appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (ppm)
C=S (C2)~ 160 - 180
C4, C5~ 115 - 130
N-CH₂-CH₂-CH₃~ 45 - 55
N-CH₂-CH₂-CH₃~ 20 - 30
N-CH₂-CH₂-CH₃~ 10 - 15
  • Thione Carbon (C2): The carbon of the C=S double bond is expected to be significantly deshielded, with a chemical shift in the range of 160-180 ppm.

  • Imidazole Ring Carbons (C4, C5): The other two carbons of the imidazole ring will appear in the aromatic region, typically between 115 and 130 ppm.

  • Propyl Chain Carbons: The three carbons of the propyl chain will resonate in the aliphatic region of the spectrum, with the carbon attached to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=N Stretch1600 - 1650Medium
C=C Stretch1450 - 1550Medium
C=S Stretch (Thione)1050 - 1250Medium-Strong
  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

  • C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear as strong bands in the 2850-2960 cm⁻¹ region.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to absorptions in the 1450-1650 cm⁻¹ range.

  • C=S Stretch: A key absorption for the thione tautomer is the C=S stretching band, which is expected in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion: The mass spectrum should exhibit a clear molecular ion peak [M]⁺ at m/z = 142, corresponding to the molecular weight of the compound[1].

Key Fragmentation Pathways:

fragmentation M [C₆H₁₀N₂S]⁺˙ m/z = 142 (Molecular Ion) F1 [C₄H₅N₂S]⁺ m/z = 100 M->F1 - C₃H₅ F2 [C₃H₅]⁺ m/z = 41 M->F2 - C₃H₅N₂S F3 [C₃H₃N₂S]⁺˙ m/z = 99 F1->F3 - H

Figure 2: Proposed fragmentation pathway for this compound.

  • Loss of Propyl Group: A common fragmentation pathway for N-alkylated compounds is the cleavage of the alkyl chain. The loss of a propyl radical (•C₃H₇) would result in a fragment ion at m/z = 99.

  • Loss of Propene: Another significant fragmentation is the McLafferty-type rearrangement leading to the loss of propene (C₃H₆), which would generate a prominent fragment ion at m/z = 100 [1]. This is often a major peak in the spectrum.

  • Propyl Cation: The formation of a propyl cation ([C₃H₇]⁺) would result in a peak at m/z = 43.

The mass spectrum available from the NIST database confirms the molecular ion at m/z 142 and a significant peak at m/z 100, supporting the proposed fragmentation pathway involving the loss of propene[1].

Experimental Protocols

While specific experimental conditions for the acquisition of the presented data are not fully detailed in the available literature, standard protocols for each technique are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid or dissolved sample, a thin film between salt plates (e.g., NaCl or KBr) can be used.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the structural elucidation and characterization of this compound. While detailed experimental spectra are not widely published, the analysis of expected spectral features based on its chemical structure and data from related compounds, along with the available mass spectral data, allows for a confident assignment of its structure. This guide serves as a valuable resource for scientists working with this and similar heterocyclic compounds, providing a foundational understanding of its spectroscopic properties.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link].

Sources

Biological activity of imidazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Imidazole-2-thiol Derivatives

Foreword for the Modern Drug Discovery Professional

The imidazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" present in numerous natural compounds and FDA-approved drugs.[1][2] Its unique electronic characteristics, including the ability to act as a hydrogen bond donor/acceptor and coordinate with metals, allow for versatile interactions with a wide array of biological targets.[3] When functionalized with a thione group at the 2-position, the resulting imidazole-2-thiol (or imidazole-2-thione) core gains distinct chemical properties, including the capacity for metal chelation and redox interactions, opening new avenues for therapeutic intervention.[1] This guide provides a comprehensive exploration of the multifaceted biological activities of imidazole-2-thiol derivatives, focusing on the mechanistic underpinnings and the experimental frameworks used to validate their therapeutic potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Tumor Growth and Metastasis

The development of novel anticancer agents remains a paramount challenge, with a pressing need for therapies that can overcome resistance and address metastasis, the cause of approximately 90% of cancer-related deaths.[1] Imidazole-2-thiol derivatives have emerged as a promising class of compounds that can exert both cytotoxic and anti-metastatic effects, offering a dual-pronged attack on cancer progression.[1][4]

Mechanisms of Action in Oncology

The anticancer effects of imidazole-2-thiol derivatives are not monolithic; they engage multiple cellular pathways to inhibit cancer cell proliferation and spread.

  • Inhibition of Matrix Metalloproteinases (MMPs): Metastasis is a complex process involving the degradation of the extracellular matrix (ECM), a critical step facilitated by enzymes like MMP-2 and MMP-9. Specific S-substituted imidazole-2-thione derivatives have been shown to directly inhibit the activity of MMP-2 and MMP-9.[1] This inhibition correlates with a significant reduction in cancer cell migration and invasion, as demonstrated in both 2D and 3D cell culture models.[1] Molecular docking and dynamics simulations have confirmed that these compounds can achieve stable binding within the active sites of MMP-2 and MMP-9.[1]

  • Induction of Cell Cycle Arrest and Apoptosis: A hallmark of effective chemotherapy is the ability to halt cell division and induce programmed cell death (apoptosis). Certain imidazole-2-thiol derivatives have been shown to induce a G1 phase cell cycle arrest and trigger caspase-dependent apoptosis in lung, cervical, and colorectal cancer cells.[1][5] This cytotoxic activity is often selective for cancer cells over normal fibroblasts, suggesting a favorable therapeutic window.[1]

  • Disruption of Microtubule Dynamics: The cellular cytoskeleton, particularly microtubules, is a validated target for cancer therapy. Some imidazole derivatives interfere with tubulin polymerization, disrupting the formation of the mitotic spindle.[6] This leads to cell cycle arrest in the G2/M phase, inhibition of cell proliferation, and ultimately, apoptosis.[6]

  • Inhibition of Kinase Signaling: Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Imidazole-containing compounds have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and BCR-ABL tyrosine kinase, which are implicated in non-small cell lung cancer and chronic myeloid leukemia, respectively.[3][7]

Data Summary: In Vitro Anticancer Potency

The following table summarizes the cytotoxic activity of representative imidazole derivatives against various human cancer cell lines, as measured by the IC₅₀ (half-maximal inhibitory concentration) value.

Compound ClassTarget Cell LineKey Target/MechanismIC₅₀ ValueReference
S-substituted imidazole-2-thioneA-549 (Lung), HeLa (Cervical)MMP-9 Inhibition, Apoptosis InductionSubmicromolar[1]
Thiazole-imidazole hybridNUGC-3 (Gastric)Tubulin Polymerization0.05 µM[6]
Imidazole-triazole hybridK-562 (Leukemia)BCR-ABL Tyrosine Kinase5.66 µM[7]
Purine-imidazole hybridHCC827 (Lung)EGFR Kinase (mutant)0.00088–1.81 µM[3]
Chiral imidazole hybridMDA-MB-468 (Breast)Not Specified>90% inhibition at 10 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. The causality is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole-2-thiol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anti-Metastatic Pathway

MMP_Inhibition_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Environment C Imidazole-2-Thiol Derivative MMP MMP-2 / MMP-9 (Expression & Activity) C->MMP Inhibits Degradation ECM Degradation MMP->Degradation Promotes Metastasis Cell Migration & Invasion (Metastasis) MMP->Metastasis ECM Extracellular Matrix (ECM) Degradation->Metastasis Enables

Caption: Inhibition of MMP-2/9 by imidazole-2-thiol derivatives prevents ECM degradation.

Antimicrobial Activity: A Scaffold for New Antibacterials

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazole derivatives have long been recognized for their broad-spectrum biological activities, including antibacterial and antifungal properties.[2][5][8] The imidazole-2-thiol core, in particular, serves as a versatile pharmacophore for the development of potent antimicrobial agents.

Mechanisms and Spectrum of Activity

Newly synthesized series of imidazole-2-thiols have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria when compared to standard reference drugs like ciprofloxacin.[9] While the precise mechanisms are still under investigation for many derivatives, the structural features of the imidazole ring are known to facilitate interactions with microbial enzymes and proteins.[2][10] The thione group can also play a role through its ability to chelate essential metal ions required for bacterial enzyme function. The overall biological activity is highly dependent on the nature of the substituents on the imidazole core.[2]

Data Summary: In Vitro Antibacterial Efficacy

The following table presents a qualitative summary of the antibacterial activity of a novel series of imidazole-2-thiol derivatives.

Compound SeriesBacterial Strains TestedActivity LevelReference DrugReference
5-(pyrazol-3-yl)-4-methyl-1-phenyl-1H-imidazole-2-thiolsS. aureus, B. subtilis (Gram+), E. coli, P. aeruginosa (Gram-)ModerateCiprofloxacin[9]
General Imidazole DerivativesGram-positive and Gram-negative strainsActiveNot Specified[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This protocol provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli) overnight on an appropriate agar plate. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the imidazole-2-thiol derivative in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range tested is 0.06 to 128 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Visualization: MIC Determination Workflow

MIC_Workflow A 1. Prepare Serial Dilutions of Imidazole Compound in 96-well plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (16-20 hours, 37°C) C->D E 5. Read Results: Identify Lowest Well with No Turbidity D->E F Result: MIC Value (µg/mL) E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-Inflammatory and Other Activities

Beyond their roles in fighting cancer and microbial infections, imidazole-2-thiol derivatives have shown potential in modulating other critical biological pathways.

Anti-Inflammatory Activity via COX-2 Inhibition

Inflammation is a key process in many diseases, and cyclooxygenase-2 (COX-2) is a primary target for anti-inflammatory drugs.[14] Selective COX-2 inhibitors are sought after because they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] Certain imidazolidinone derivatives, which are structurally related to imidazole-2-thiols, have been identified as potential selective COX-2 inhibitors.[14] Molecular docking studies have shown that the nitrogen and carbonyl/thione groups of the core structure can effectively interact with the active site of the COX-2 enzyme.[14]

Anti-Diabetic Activity via α-Glucosidase Inhibition

Some benzimidazole-2-thiol derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15][16] By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels, making them promising candidates for the management of type 2 diabetes.[16]

Data Summary: α-Glucosidase Inhibition

The following table shows the potent inhibitory activity of several 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives against α-glucosidase.

Compound IDα-Glucosidase IC₅₀ (µM)Reference
7i 0.64 ± 0.05[15]
7d 5.34 ± 0.16[15]
7f 6.46 ± 0.30[15]
Acarbose (Standard) 873.34 ± 1.21[15]

Conclusion and Future Perspectives

The imidazole-2-thiol scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The evidence strongly supports their continued investigation as anticancer agents that can uniquely target both tumor growth and metastasis, as novel antimicrobials to combat resistant pathogens, and as targeted inhibitors for inflammatory and metabolic diseases. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, conducting comprehensive in vivo evaluations to confirm therapeutic potential, and elucidating the nuanced mechanisms of action to identify novel biological targets.

References

  • Gapan, A., et al. (2025). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2607820. [Link]

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646. [Link]

  • Sahib, M. A., & Mahdi, M. F. (2025). Dual COX‐2 and 15‐LOX inhibition study of novel 4‐arylidine‐2‐mercapto‐1‐phenyl‐1H‐imidazolidin‐5(4H)‐ones. ResearchGate. [Link]

  • Ansari, M. F., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1431-1457. [Link]

  • Kovács, D., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(1), 23. [Link]

  • Al-Harbi, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ACS Omega, 9(1), 1033-1041. [Link]

  • Al-Blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 563. [Link]

  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate. [Link]

  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Khan, S. A., & Kumar, S. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of King Saud University - Science, 33(7), 101587. [Link]

Sources

Computational DFT Studies on Imidazole-Thiol Compounds: From First Principles to Applied Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole and thiol moieties are fundamental pharmacophores and reactive centers in a vast array of biologically active molecules and materials science applications. The unique electronic properties of the imidazole ring—its aromaticity, amphoteric nature, and ability to coordinate with metals—combined with the nucleophilicity and redox activity of the thiol group, create a chemical scaffold of immense interest.[1][2] This guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of imidazole-thiol compounds. We move beyond a simple recitation of methods to provide a field-proven perspective on why specific computational choices are made, how to validate results, and how to translate quantum chemical data into actionable insights for drug design, corrosion science, and beyond.

The Rationale: Why Use DFT for Imidazole-Thiol Systems?

Imidazole derivatives are cornerstones in medicinal chemistry, forming the core of drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][3] The thiol group is equally critical, serving as a key active site in enzymes (e.g., cysteine proteases), an anchor for surface binding, and a potent antioxidant. The interplay between these two groups can lead to complex behaviors, including proton transfer, tautomerism, and intricate non-covalent interactions, which are often difficult to probe experimentally alone.

DFT provides a powerful computational microscope to:

  • Determine Stable Geometries and Tautomers: Imidazole-thiol compounds can exist in thiol/thione tautomeric forms. DFT can accurately predict the relative stabilities and energetic barriers between these forms, which is crucial as tautomeric state often dictates biological activity or reaction mechanism.[4][5]

  • Elucidate Electronic Structure: By calculating Frontier Molecular Orbitals (HOMO and LUMO), one can map the electron-donating and accepting capabilities of a molecule.[1][6] This is fundamental to understanding reactivity, predicting sites of interaction, and designing molecules with tailored electronic properties.

  • Simulate Spectroscopic Properties: DFT allows for the accurate prediction of IR, Raman, NMR, and UV-Vis spectra.[6][7][8] This serves as a vital bridge between theory and experiment, enabling the validation of computed structures and the interpretation of experimental data.

  • Model Reaction Mechanisms and Interactions: Whether it's the binding of a drug to a protein active site or the adsorption of a corrosion inhibitor onto a metal surface, DFT can model these interactions and calculate binding energies, providing mechanistic insights at the atomic level.[9][10]

The Core Workflow: A Validating Protocol

Executing a successful DFT study requires a methodical approach where each step validates the next. The following protocol is designed to ensure scientific integrity and produce reliable, reproducible results.

Diagram: Standard DFT Workflow for Molecular Analysis

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: In-Silico Analysis cluster_application Step 4: Application & Validation mol_build Molecular Structure Input (e.g., from SMILES, PDB, or builder) geo_opt Geometry Optimization Find lowest energy conformation mol_build->geo_opt Initial Guess freq_calc Frequency Analysis Confirm true minimum (No imaginary frequencies) geo_opt->freq_calc Optimized Structure electronic Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic Verified Minimum spectro Spectroscopy (IR, NMR, UV-Vis) freq_calc->spectro reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) freq_calc->reactivity nbo NBO/QTAIM (Bonding, Charge Transfer) freq_calc->nbo interaction Interaction Studies (Docking, Adsorption Energy) electronic->interaction Reactivity Insights validation Experimental Validation Compare calculated spectra/properties with experimental data spectro->validation interaction->validation

Caption: A generalized workflow for DFT analysis of molecular systems.

Step-by-Step Methodology

1. Molecular Structure Preparation:

  • Action: Construct the 3D coordinates of the imidazole-thiol compound. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting from other formats like SMILES strings.

  • Causality: The initial geometry is the starting point for the energy minimization process. A reasonable starting structure, free from steric clash, significantly reduces the computational cost and time required to find the true energy minimum.

2. Choosing the Right Computational Tools:

  • Action (Functionals): Select a density functional. For general-purpose studies on organic molecules like these, the hybrid functional B3LYP is a robust and widely used choice, offering a good balance of accuracy and computational efficiency.[1][6][7] For studies involving significant non-covalent interactions or excited states, range-separated functionals like CAM-B3LYP [11] or dispersion-corrected functionals (e.g., B3LYP-D3 ) are highly recommended.[12]

  • Action (Basis Sets): Select a basis set. Pople-style basis sets are common.

    • 6-311G(d,p): A good starting point for geometry optimizations and frequency calculations.[6]

    • 6-311++G(d,p): The addition of ++ provides diffuse functions, which are essential for accurately describing anions, lone pairs, and weak non-covalent interactions—all relevant to imidazole and thiol groups.[11]

  • Causality & Expertise: The thiol group contains sulfur, a third-row element with a more complex electronic structure than first or second-row elements. The choice of functional and basis set must account for this. Standard functionals can sometimes struggle with sulfur's electron correlation, and basis sets must be flexible enough to describe its valence electrons and polarization. Dispersion corrections are crucial for capturing the van der Waals forces that are often significant in sulfur-containing systems.[12]

3. Geometry Optimization and Frequency Analysis:

  • Action: Perform a full geometry optimization without constraints. Follow this with a frequency calculation at the same level of theory.

  • Trustworthiness: This is a critical self-validation step. The optimization finds the nearest stationary point on the potential energy surface. The frequency calculation confirms the nature of this point. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable molecule. The output of the frequency calculation also provides zero-point vibrational energy (ZPVE) and thermodynamic properties like enthalpy and Gibbs free energy.[1]

4. Property Calculation and Interpretation:

  • Action: Using the optimized geometry, perform single-point energy calculations to derive various electronic and chemical properties.

  • Causality & Expertise: This is where raw data is translated into chemical insight.

Key Analyses and Data Interpretation

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[6]

  • HOMO-LUMO Energy Gap (ΔE): This is a primary indicator of chemical stability. A small gap suggests the molecule is more reactive and polarizable.[3][8]

  • Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify reactivity trends.[13]

    • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.

    • Chemical Softness (S): S = 1 / η. The inverse of hardness; a measure of reactivity.

    • Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential. Measures the energy stabilization when the system acquires additional electronic charge. High electrophilicity is often correlated with biological activity.[3]

Table 1: Hypothetical DFT Data for 2-Mercaptoimidazole (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterValueInterpretation
E_HOMO-6.21 eVElectron-donating capability, localized on the thiol group.
E_LUMO-0.89 eVElectron-accepting capability, delocalized over the ring.
ΔE (Gap)5.32 eVIndicates high kinetic stability.
Hardness (η)2.66 eVModerately hard molecule.
Softness (S)0.38 eV⁻¹Moderate reactivity.
Electrophilicity (ω)2.65 eVGood electrophilic character.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

  • Red/Yellow Regions: Negative potential, indicating electron-rich areas (e.g., lone pairs on nitrogen and sulfur). These are sites for electrophilic attack.[1]

  • Blue Regions: Positive potential, indicating electron-poor areas (e.g., hydrogen atoms attached to heteroatoms). These are sites for nucleophilic attack.[1]

Diagram: Conceptual MEP and FMO Interaction

MEP_FMO cluster_molecule Imidazole-Thiol Molecule cluster_target Biological/Material Target HOMO HOMO (Electron-rich, e.g., Thiol group) Acceptor Electrophile / Metal Cation (Acceptor Orbital) HOMO->Acceptor Electron Donation (Corrosion Inhibition / Metal Binding) LUMO LUMO (Electron-poor, e.g., Ring π*) MEP MEP Surface (Red/Negative at N, S) (Blue/Positive at N-H) MEP->Acceptor Electrostatic Attraction Donor Nucleophile / Anion (Donor Orbital) MEP->Donor Electrostatic Attraction Donor->LUMO Electron Acceptance (Covalent Bond Formation)

Caption: Relationship between FMOs/MEP and intermolecular interactions.

Field-Proven Applications

Drug Design and Development

DFT is instrumental in the early stages of drug discovery.[14][15] For imidazole-thiol based drug candidates, it can:

  • Predict Reactivity and Metabolism: By identifying the most labile protons (via MEP) or the regions most susceptible to nucleophilic/electrophilic attack (via FMOs), DFT can predict potential sites of metabolic transformation.

  • Quantify Drug-Receptor Interactions: While molecular docking provides a qualitative binding pose, DFT (often in a QM/MM framework) can be used to accurately calculate the binding energy between a ligand and a protein active site, dissecting the contributions from hydrogen bonding, electrostatics, and van der Waals forces.[3][7]

  • Guide Lead Optimization: By systematically modifying the structure of a lead compound in-silico (e.g., adding electron-withdrawing or -donating groups) and calculating its electronic properties, researchers can rationally design new derivatives with improved activity or pharmacokinetic profiles.[6]

Corrosion Inhibition

Imidazole-thiol derivatives are highly effective corrosion inhibitors, particularly for metals like iron, copper, and aluminum.[10][16][17] DFT studies are essential for understanding their mechanism of action.

  • Modeling Adsorption: The inhibitor's interaction with the metal surface is modeled. This typically involves a slab model of the metal surface (e.g., Fe(100) or Al(111)).[9][10]

  • Calculating Adsorption Energy (E_ads): The strength of the interaction is quantified by calculating the adsorption energy. A large, negative E_ads indicates strong, spontaneous adsorption.

    • E_ads = E_total - (E_inhibitor + E_surface)

    • Where E_total is the energy of the inhibitor-surface system, and E_inhibitor and E_surface are the energies of the isolated molecule and metal slab, respectively.

  • Mechanism Elucidation: Analysis of the optimized adsorbed geometry and electron density difference plots reveals the nature of the bonding. High E_HOMO values correlate with a greater tendency to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond (chemisorption), which is a key mechanism for inhibition.[10]

Conclusion: A Word from the Field

DFT is not a "black box." Its power lies in the judicious application of its underlying principles by a knowledgeable scientist. For imidazole-thiol systems, this means paying special attention to the unique chemistry of the sulfur atom, rigorously validating computational setups, and always correlating computational data with experimental reality where possible. When used correctly, DFT provides unparalleled insight into the molecular world, accelerating the discovery and development of new medicines and materials. It allows us to move from Edisonian trial-and-error to rational, hypothesis-driven design.

References

  • Title: DFT study of the adsorption of the corrosion inhibitor 2-mercaptoimidazole onto Fe(100) surface | Request PDF Source: ResearchGate URL: [Link]

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  • Title: Density Functional and Semiempirical Molecular Orbital Methods Including Dispersion Corrections for the Accurate Description of Noncovalent Interactions Involving Sulfur-Containing Molecules Source: PubMed URL: [Link]

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Foreword: Decoding the Imidazole Scaffold with Quantum Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry and materials science.[1][2][3] Its derivatives are foundational to numerous pharmaceuticals, displaying a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7] Beyond medicine, they serve as highly effective corrosion inhibitors and versatile ligands in coordination chemistry.[8] This guide provides researchers and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to explore, predict, and rationalize the behavior of imidazole derivatives, thereby accelerating innovation.

We will move beyond a mere recitation of methods to delve into the causality behind computational choices, ensuring that each step is not only technically sound but also scientifically justified. This document is structured to serve as both a theoretical primer and a practical handbook for applying these powerful in silico techniques.

Part I: The Theoretical Cornerstone: Selecting the Right Computational Method

The central premise of quantum chemical calculations is to solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction, from which all other chemical properties can be derived. For multi-electron systems like imidazole derivatives, exact solutions are impossible, necessitating approximations. The choice of approximation method is the most critical decision in any computational study, balancing the trade-off between accuracy and computational cost.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For the vast majority of applications involving organic molecules like imidazoles, Density Functional Theory (DFT) offers the optimal balance of accuracy and efficiency.[9][10] Instead of calculating the complex many-electron wavefunction, DFT determines the molecule's energy from its electron density—a simpler, three-dimensional quantity. This simplification makes it feasible to study relatively large and complex imidazole derivatives that would be intractable with higher-level wavefunction-based methods.

The Methodological Dyad: Functionals and Basis Sets

A DFT calculation is defined by two key components: the exchange-correlation (XC) functional and the basis set.

  • Exchange-Correlation Functionals: The "Flavor" of DFT The XC functional is the component of DFT that incorporates the complex quantum mechanical effects of electron exchange and correlation. The choice of functional directly impacts the accuracy of the results.

    • Hybrid Functionals (e.g., B3LYP): These are the most widely used and validated functionals for general-purpose organic chemistry calculations.[8][9][11] B3LYP, for instance, mixes a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals, providing a robust description of molecular geometries, energies, and vibrational frequencies for many imidazole systems.

    • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are superior for systems where long-range interactions, such as charge transfer between different parts of a molecule or in excited states, are important.[9] When studying the electronic spectra (UV-Vis) or interactions in large, conjugated imidazole systems, these functionals often provide more reliable results than standard hybrids.[12]

    • Dispersion Corrections (e.g., "-D3"): Standard DFT functionals inherently struggle to describe non-covalent interactions, particularly the ubiquitous van der Waals forces (dispersion). For studying intermolecular interactions, such as an imidazole derivative binding to a protein active site or forming clusters, an empirical dispersion correction (like Grimme's D3) is not just recommended—it is essential for obtaining physically meaningful results.[12][13]

  • Basis Sets: The Atomic Language A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation.

    • Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311G(d,p)): These provide a good compromise between accuracy and computational cost for geometry optimizations and property calculations of small to medium-sized molecules.[1][9] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are critical for correctly describing the shape of electron clouds in chemical bonds and are considered the minimum standard for publication-quality calculations.

    • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed for systematically converging towards the complete basis set limit. They are more computationally expensive but are the preferred choice when high accuracy in energy calculations is required.[12]

    • Diffuse Functions (+ or aug-): Indicated by a + in Pople sets or aug- in Dunning sets, these functions are large and spread out. They are crucial for accurately describing systems with diffuse electron density, such as anions, Rydberg excited states, and molecules involved in weak hydrogen bonds.

Expert Insight: For a new study on an imidazole derivative, a sensible starting point is geometry optimization and frequency analysis using the B3LYP-D3/6-31G(d,p) level of theory. It is robust, well-documented, and computationally efficient. For higher accuracy in electronic properties, a single-point energy calculation can then be performed on the optimized geometry using a larger basis set like 6-311+G(d,p) or a different functional.

Part II: The Computational Workflow: A Validated Step-by-Step Protocol

This section outlines a self-validating workflow for conducting a comprehensive quantum chemical analysis of a representative molecule, 2-phenylimidazole. This protocol is designed to be adaptable to a wide range of imidazole derivatives and can be implemented using common quantum chemistry software packages like Gaussian, Q-Chem, or the open-source GAMESS.[10][14][15][16]

Workflow Overview

The logical progression of a typical computational study ensures that each step builds upon a validated foundation.

G cluster_workflow Computational Chemistry Workflow A Step 1: 3D Structure Input (Build Molecule) B Step 2: Geometry Optimization (Find Energy Minimum) A->B C Step 3: Vibrational Frequency Analysis (Confirm Minimum & Predict IR) B->C D Validation Check: Any Imaginary Frequencies? C->D D->B Yes (Re-optimize) E Step 4: Electronic Property Calculation (HOMO, LUMO, MEP, Charges) D->E No (Proceed) F Step 5: Advanced Analysis (TD-DFT for UV-Vis, Docking, QSAR) E->F

Caption: A standard workflow for quantum chemical calculations.

Experimental Protocol: Analysis of 2-Phenylimidazole

Objective: To determine the optimized geometry, vibrational frequencies, and key electronic properties of 2-phenylimidazole.

Methodology: DFT calculations will be performed using the B3LYP functional with the 6-311G(d,p) basis set.

  • Step 1: Molecular Structure Preparation

    • Using a molecular editor such as GaussView or Avogadro, construct the 3D structure of 2-phenylimidazole.

    • Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.

    • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

  • Step 2: Geometry Optimization

    • Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This stable structure is the basis for all subsequent property calculations. An inaccurate geometry will lead to erroneous electronic properties.

    • Input File Setup (Gaussian Example):

    • Execution: Run the calculation. Monitor the convergence criteria (maximum force, RMS force, etc.). A successful job will terminate with a message indicating the optimization has converged.

  • Step 3: Vibrational Frequency Analysis

    • Causality: This step is a crucial self-validation check. For a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the "optimized" structure is not stable and requires further optimization. This step also provides a theoretical IR spectrum that can be compared with experimental data.[9]

    • Input File Setup (Using the optimized geometry from Step 2):

  • Step 4: Electronic Structure and Property Analysis

    • Causality: With a validated minimum-energy structure, we can now reliably calculate the electronic properties that govern the molecule's reactivity and interactions.

    • Analysis of the Output from Step 3 (as Freq calculations also provide this information):

      • Frontier Molecular Orbitals (HOMO/LUMO): Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity. [2][9] * Molecular Electrostatic Potential (MEP): Use visualization software (e.g., GaussView) to plot the MEP surface. This color-coded map reveals the charge distribution: red/yellow areas (negative potential) are electron-rich and susceptible to electrophilic attack, while blue areas (positive potential) are electron-poor and indicate sites for nucleophilic attack. [9] * Atomic Charges: Examine the Mulliken or Natural Bond Orbital (NBO) population analysis to obtain the partial charge on each atom, providing a quantitative measure of the charge distribution. [11]

Part III: From Theory to Application: Driving Discovery

Quantum chemical calculations are not merely academic exercises; they are powerful predictive tools that directly inform experimental design in drug discovery and materials science.

Application 1: Rational Drug Design

Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual libraries and the optimization of lead compounds.

G cluster_drug_design Computational Drug Design Workflow A Library of Imidazole Derivatives B Quantum Calculations (DFT Optimization) A->B C Generate Descriptors (HOMO, LUMO, Dipole, etc.) B->C F Molecular Docking (Optimized Structures) B->F D QSAR Model Building (Correlate Descriptors with Activity) C->D E Predict Activity of New Compounds D->E H Prioritize Candidates for Synthesis E->H G Predict Binding Affinity & Pose F->G G->H

Caption: Integrating QSAR and docking in drug design.

  • Quantitative Structure-Activity Relationships (QSAR): The properties calculated in Part II (EHOMO, ELUMO, ΔE, dipole moment, atomic charges) serve as powerful "descriptors" in QSAR models. [17]For a set of imidazole derivatives with known biological activity (e.g., IC50 values), a statistical model can be built to correlate these calculated descriptors with the observed activity. This model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates and focus synthetic efforts. [18][19][20]* Molecular Docking: The accuracy of molecular docking simulations, which predict how a ligand binds to a protein's active site, is highly dependent on the input ligand conformation. [1][21]Using a geometry optimized by a high-quality quantum chemical calculation provides a physically realistic and low-energy starting structure, significantly improving the reliability of the predicted binding mode and affinity. [22][23]

Application 2: Designing Corrosion Inhibitors

Imidazole derivatives are excellent corrosion inhibitors for metals like carbon steel because they can adsorb onto the metal surface and form a protective barrier. [8]Quantum chemistry explains how this works and can predict which derivatives will be most effective.

  • Mechanism of Inhibition: The interaction is governed by electron donation and back-donation. The inhibitor's HOMO donates electrons to the vacant d-orbitals of the metal, while the metal's d-orbitals can back-donate electrons to the inhibitor's LUMO.

  • Predictive Descriptors:

    • High EHOMO: Indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption.

    • Low ELUMO: Indicates a greater ability to accept back-donated electrons, further strengthening the bond.

    • Small Energy Gap (ΔE): Molecules with a smaller gap are generally more polarizable and reactive, which often correlates with higher inhibition efficiency.

By calculating these parameters for a series of candidate molecules, scientists can rationally design new imidazole derivatives with enhanced corrosion inhibition properties.

Data Presentation: A Comparative Overview

To illustrate the practical output of these calculations, the following table summarizes key quantum chemical descriptors calculated for a hypothetical series of substituted imidazoles.

DerivativeSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
1 -H-6.72-0.156.573.61
2 -NO2 (Electron Withdrawing)-7.51-1.236.286.84
3 -NH2 (Electron Donating)-5.980.216.194.12

Data are illustrative and would be generated from specific calculations (e.g., at the B3LYP/6-311G(d,p) level).

Analysis: The electron-withdrawing nitro group (-NO2) lowers both the HOMO and LUMO energies, making the molecule a poorer electron donor but a better electron acceptor. Conversely, the electron-donating amino group (-NH2) raises the HOMO energy, making it a better electron donor and likely a more effective corrosion inhibitor.

Conclusion

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern chemist. They offer a lens into the electronic structure and reactivity of imidazole derivatives that is inaccessible through experimental means alone. By following a validated computational workflow, researchers can reliably predict molecular properties, rationalize observed behaviors, and guide the design of new molecules with tailored functions, from next-generation pharmaceuticals to advanced materials. This integration of in silico methods into the research and development pipeline is crucial for accelerating the pace of scientific discovery.

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  • Reddit. (2021). What Open source quantum chemistry software should I learn?. [Link]

  • Al-Abdullah, E. S., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed Central. [Link]

  • Springer Professional. (2023). Overview on Biological Activities of Imidazole Derivatives. [Link]

  • R. Benny Gerber Research Group. (2006). Vibrational spectroscopy of protonated imidazole and its complexes with water molecules: Ab initio anharmonic calculations and experiments. [Link]

  • Taylor & Francis. (2018). 3D-QSAR modeling and molecular docking studies on a series of 2, 4, 5-trisubstituted imidazole derivatives as CK2 inhibitors. [Link]

  • Seeger, Z. L., & Izgorodina, E. I. (2020). A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters. PubMed. [Link]

  • ResearchGate. (n.d.). Coordinate bonding modes (left) and molecular orbitals (right). [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

  • RSC Publishing. (2015). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. [Link]

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Unlocking the Therapeutic Potential of Imidazole-2-Thiols: A Technical Guide to Discovering Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole-2-Thiol Scaffold - A Privileged Core in Medicinal Chemistry

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding and metal coordination, make it a highly versatile scaffold for drug design.[3][4][5][6] The imidazole nucleus is present in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities, among others.[3][4][5][7][8]

Within the broader class of imidazoles, the imidazole-2-thiol (also known as imidazole-2-thione) moiety has garnered significant interest due to its distinct chemical reactivity. The thione group can engage in metal chelation and redox interactions, opening up possibilities for interference with a multitude of biological targets.[1] This guide provides a comprehensive overview of strategies and methodologies for discovering and characterizing novel biological activities of imidazole-2-thiol derivatives, aimed at researchers and drug development professionals.

Part I: Discovery of Novel Bioactivities - A Multi-pronged Screening Approach

The quest for novel therapeutic agents based on the imidazole-2-thiol scaffold begins with a robust screening strategy. A combination of computational, in vitro, and phenotypic screening methods is often the most effective approach to identify promising lead compounds.

Library Design and Synthesis

The foundation of any successful screening campaign is a well-designed compound library. For imidazole-2-thiols, this involves the synthesis of a diverse set of derivatives with varied substitutions on the imidazole ring and the thiol group. Several synthetic routes are available for the preparation of imidazole-2-thiols and their derivatives, often involving the cyclization of α-aminoketones or aldehydes with a thiocyanate salt (Markwald Synthesis) or the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[9] Modern synthetic techniques, such as microwave-assisted synthesis and metal-catalyzed reactions, have further streamlined the creation of diverse imidazole libraries.[8][10]

Computational and In Silico Screening

Before embarking on resource-intensive wet-lab screening, computational methods can be employed to prioritize candidates with a higher probability of biological activity.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (imidazole-2-thiol derivative) when bound to a specific protein target. For instance, docking studies have been successfully used to predict the stable binding of imidazole-2-thione derivatives to the active sites of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.[1]

  • Virtual Screening: Large compound libraries can be screened against a panel of known biological targets using virtual screening workflows. This can help in identifying potential "hits" for a variety of diseases.

  • ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds, helping to eliminate candidates with unfavorable pharmacokinetic profiles early in the discovery process.

High-Throughput and Phenotypic Screening

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a miniaturized and automated format. For imidazole-2-thiols, HTS can be applied to:

  • Target-based assays: These assays measure the effect of a compound on a specific, purified biological target, such as an enzyme or a receptor. For example, an HTS campaign could be designed to identify inhibitors of a particular kinase or protease.

  • Cell-based phenotypic assays: These assays measure the effect of a compound on the phenotype of a cell, without prior knowledge of the specific target. This approach is particularly useful for discovering compounds with novel mechanisms of action. Examples include assays that measure cell viability, apoptosis, or changes in cell morphology.

A powerful strategy is to combine these approaches. For instance, a phenotypic screen that identifies compounds with potent cytotoxicity against cancer cells can be followed by target deconvolution studies to identify the molecular target responsible for the observed effect.

Part II: Elucidating the Mechanism of Action - From "Hit" to "Validated Target"

Once a "hit" compound with a desirable biological activity is identified, the next crucial step is to elucidate its mechanism of action (MoA). This involves identifying the molecular target(s) of the compound and understanding how their modulation leads to the observed phenotype.

Target Identification and Deconvolution

Several experimental techniques can be employed to identify the cellular targets of a bioactive compound:

  • Affinity Chromatography: The bioactive compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

  • Chemical Proteomics: This approach uses chemical probes to identify the targets of a compound in a complex biological sample.

  • Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes in a cell line and assess how this affects the cell's sensitivity to the compound.

Pathway Analysis and Validation

Once a putative target has been identified, it is essential to validate its role in the observed biological activity. This can be achieved through:

  • Biochemical assays: The direct interaction between the compound and the purified target protein can be confirmed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Cellular assays: The effect of the compound on the activity of the target in a cellular context can be assessed. For example, if the target is a kinase, a western blot can be used to measure the phosphorylation of its downstream substrates.

  • Pathway analysis: The identified target can be placed within the broader context of cellular signaling pathways to understand the downstream consequences of its modulation.

G cluster_discovery PART I: Discovery cluster_elucidation PART II: MoA Elucidation cluster_optimization PART III: Optimization cluster_preclinical PART IV: Preclinical Evaluation Compound_Library Imidazole-2-thiol Library Virtual_Screening Virtual Screening & Docking Compound_Library->Virtual_Screening Prioritization HTS High-Throughput Screening Compound_Library->HTS Broad Screening Phenotypic_Screening Phenotypic Screening Compound_Library->Phenotypic_Screening Virtual_Screening->HTS Hit_Compound Active 'Hit' Compound HTS->Hit_Compound Phenotypic_Screening->Hit_Compound Target_ID Target Identification (e.g., Affinity Chromatography) Hit_Compound->Target_ID Deconvolution Target_Validation Target Validation (Biochemical & Cellular Assays) Target_ID->Target_Validation SAR Structure-Activity Relationship (SAR) Target_Validation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Design In_Vitro In Vitro Efficacy Lead_Optimization->In_Vitro In_Vivo In Vivo Models (e.g., CAM Assay) In_Vitro->In_Vivo Preclinical_Candidate Preclinical Candidate In_Vivo->Preclinical_Candidate

Part III: Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial "hit" compound from a screening campaign is rarely optimal for therapeutic use. The "hit-to-lead" process involves iterative chemical modifications of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis and Derivatization

A key aspect of hit-to-lead optimization is the synthesis of a focused library of analogs around the hit scaffold. For imidazole-2-thiols, this can involve:

  • Modification of the imidazole core: Introducing different substituents at the N-1, C-4, and C-5 positions of the imidazole ring.

  • Derivatization of the thiol group: S-alkylation or S-acylation of the thiol group to explore the effect of different substituents on activity.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to establish a correlation between the chemical structure of a compound and its biological activity. By systematically modifying the structure of the lead compound and measuring the activity of the resulting analogs, researchers can identify the key structural features required for optimal activity.

For example, in a series of imidazole-2-thione derivatives with anticancer activity, it was found that the nature and position of substituents on the phenyl ring attached to the imidazole core had a significant impact on their cytotoxicity and selectivity.[1]

Part IV: Preclinical Evaluation - In Vitro and In Vivo Models

Promising lead compounds must be rigorously evaluated in preclinical models to assess their efficacy and safety before they can be considered for clinical development.

In Vitro Models

A wide range of in vitro models can be used to characterize the biological activity of imidazole-2-thiol derivatives. These include:

  • 2D and 3D cell culture models: These models are used to assess the cytotoxicity, anti-proliferative, and anti-metastatic properties of the compounds. For example, 3D tumor spheroid models can mimic the in vivo tumor microenvironment more closely than traditional 2D cell cultures.[1]

  • Enzyme inhibition assays: These assays are used to quantify the inhibitory potency of a compound against its purified target enzyme.

  • Cell migration and invasion assays: Assays such as the Transwell assay can be used to evaluate the anti-metastatic potential of a compound.[1]

In Vivo Models

In vivo models are essential for evaluating the efficacy, pharmacokinetics, and toxicity of a lead compound in a whole organism. A commonly used in vivo model for studying angiogenesis and tumor growth is the Chick Chorioallantoic Membrane (CAM) assay.[1] In this model, the compound is applied to the CAM of a developing chicken embryo, and its effect on blood vessel formation and tumor growth can be observed.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazole-2-thiol Derivatives

This protocol describes a general method for the synthesis of imidazole-2-thiol derivatives via the reaction of an α-haloketone with a thiourea derivative.

  • Dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Add the thiourea derivative (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure imidazole-2-thiol derivative.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing the cytotoxicity of a compound against a cancer cell line.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the imidazole-2-thiol derivative in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G cluster_synthesis Synthesis of Imidazole-2-thiol Derivatives cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start α-Haloketone + Thiourea Derivative Reaction Reflux in Ethanol/Acetonitrile Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, MS, Elemental Analysis Purification->Characterization Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Imidazole-2-thiol Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Measurement Measure Absorbance at 570 nm MTT_Addition->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Data Presentation

Table 1: Anticancer Activity of Selected Imidazole-2-thione Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound 24A-549 (Lung)<1MMP-2/9 Inhibition, G1 Arrest, Apoptosis[1]
HeLa (Cervical)<1MMP-2/9 Inhibition, G1 Arrest, Apoptosis[1]
HCT-116 (Colorectal)<1MMP-2/9 Inhibition, G1 Arrest, Apoptosis[1]
Compound 5bMCF-7 (Breast)5.105DNA Intercalation, Topoisomerase II Inhibition[11]
Compound 5hMCF-7 (Breast)2.65DNA Intercalation, Topoisomerase II Inhibition[11]

Conclusion and Future Directions

The imidazole-2-thiol scaffold represents a rich source of novel therapeutic agents with diverse biological activities. The multi-pronged approach outlined in this guide, combining computational, synthetic, and biological methods, provides a robust framework for the discovery and development of new drugs based on this privileged core. Future research in this area will likely focus on the development of more selective and potent imidazole-2-thiol derivatives, as well as the exploration of their potential in combination therapies. The continued application of innovative screening technologies and a deeper understanding of the molecular mechanisms underlying their activity will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • National Institutes of Health. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Semantic Scholar. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
  • MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • National Institutes of Health. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r.
  • PubMed Central. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies.
  • Taylor & Francis Online. THERMODYNAMIC AND ELECTROCHEMICAL PROPERTIES OF IMIDAZOLE-2-THIOLS (IMIDAZOLE-2(3H)-THIONES).
  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.

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An In-depth Technical Guide to the Tautomerism of 1-Propyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dynamic Nature of Bioactive Heterocycles

In the landscape of drug discovery and development, the imidazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. Its versatility, however, is not merely confined to its static structure but also extends to its dynamic chemical behavior. A paramount example of this is tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms, differing in the position of a proton. This guide delves into the nuanced world of thione-thiol tautomerism as exemplified by 1-propyl-1H-imidazole-2-thiol, a molecule that embodies the chemical duality crucial to understanding receptor-ligand interactions, metabolic pathways, and the overall pharmacokinetic profile of imidazole-based therapeutics. For researchers, scientists, and drug development professionals, a comprehensive grasp of this equilibrium is not just an academic exercise but a fundamental necessity for rational drug design and optimization.

The Thione-Thiol Equilibrium in this compound: A Tale of Two Forms

This compound exists as a dynamic equilibrium between two tautomeric forms: the thione form (1-propyl-1H-imidazole-2(3H)-thione) and the thiol form (this compound).[1] This prototropic tautomerism involves the migration of a proton between the nitrogen atom at the 3-position and the exocyclic sulfur atom.

The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the imidazole ring, while the thiol form possesses a carbon-sulfur single bond with a terminal sulfhydryl group (S-H) and a fully aromatic imidazole ring. The IUPAC name for the thione tautomer is 3-propyl-1H-imidazole-2-thione.[1] The equilibrium between these two forms is a critical determinant of the molecule's chemical reactivity, polarity, and hydrogen bonding capabilities, all of which profoundly influence its biological activity.

Figure 1: The tautomeric equilibrium between the thione and thiol forms of this compound.

Elucidating the Dominant Tautomer: A Multi-faceted Approach

Determining the predominant tautomer in the equilibrium mixture is paramount. A convergence of evidence from spectroscopic and computational methods provides a clear picture of the tautomeric landscape.

Spectroscopic Fingerprints: Unmasking the Tautomers

Spectroscopic techniques offer a direct window into the molecular structure, with each tautomer possessing a unique set of spectral signatures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the thione and thiol forms.

    • ¹H NMR Spectroscopy: The presence of an N-H proton in the thione form gives rise to a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. Conversely, the thiol form would exhibit a distinct S-H proton signal. For this compound, a ¹H NMR spectrum is available, which is a critical piece of experimental evidence.[1] In analogous imidazole-2-thione derivatives, the N-H proton typically appears as a broad singlet.

    • ¹³C NMR Spectroscopy: The most telling signal in the ¹³C NMR spectrum is that of the C2 carbon. In the thione tautomer, this carbon is part of a C=S double bond and is expected to resonate at a significantly downfield chemical shift (typically in the range of 160-190 ppm). In contrast, the C2 carbon in the thiol form, being part of an aromatic ring and bonded to a single sulfur atom, would appear at a more upfield position. Studies on related benzimidazolidine-2-thiones have utilized the chemical shifts of the aromatic carbons to quantitatively assess the tautomeric ratio.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The thione form is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the 1025–1225 cm⁻¹ region.[3] The N-H stretching vibration of the imidazole ring in the thione form is expected in the range of 3000-3500 cm⁻¹.[4] The thiol form, on the other hand, would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹. The absence of a prominent S-H band and the presence of a C=S band are strong indicators of the thione form's predominance.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms differ due to their distinct chromophores. The C=S group in the thione form typically gives rise to a π → π* transition at a longer wavelength compared to the aromatic system of the thiol form. The position of the absorption maximum can be influenced by the solvent polarity, providing insights into the tautomeric equilibrium in different environments.

Computational Chemistry: In Silico Validation

Density Functional Theory (DFT) calculations have emerged as a reliable method for predicting the relative stabilities of tautomers. By calculating the ground-state energies of both the thione and thiol forms, the thermodynamically more stable tautomer can be identified. For a wide range of heterocyclic thiones, computational studies have consistently shown that the thione tautomer is significantly more stable than the thiol form in the gas phase.

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several factors, a critical consideration in drug development where the molecule interacts with diverse biological environments.

  • Solvent Effects: The polarity of the solvent can play a significant role in shifting the equilibrium. Polar protic solvents can stabilize the thione form through hydrogen bonding with the N-H and C=S groups. Conversely, non-polar solvents might favor the less polar thiol tautomer to a greater extent, although the thione form is generally found to be dominant across a range of solvents.

  • Substitution Effects: While the propyl group at the N1 position is the focus of this guide, it is important to note that substituents on the imidazole ring can electronically influence the stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H proton and potentially shift the equilibrium.

  • Physical State: In the solid state, crystal packing forces can lock the molecule into a single tautomeric form. X-ray crystallographic studies of related imidazole-2-thiones have invariably shown the presence of the thione tautomer in the crystal lattice.

Experimental and Computational Protocols

To provide a practical framework for researchers, this section outlines standardized protocols for the investigation of tautomerism in this compound.

Synthesis of this compound

A common route to N-substituted imidazole-2-thiols involves the reaction of the corresponding N-substituted imidazole with a source of sulfur, such as elemental sulfur or carbon disulfide in the presence of a base.

Protocol: Synthesis via Carbon Disulfide

  • Reaction Setup: To a solution of 1-propyl-1H-imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide), add an equimolar amount of a strong base (e.g., sodium hydride or n-butyllithium) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Sulfur Addition: After stirring for 30 minutes, slowly add a slight excess of carbon disulfide to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis 1-Propyl-1H-imidazole 1-Propyl-1H-imidazole Deprotonation\n(Strong Base) Deprotonation (Strong Base) 1-Propyl-1H-imidazole->Deprotonation\n(Strong Base) Intermediate Anion Intermediate Anion Deprotonation\n(Strong Base)->Intermediate Anion Reaction with CS₂ Reaction with CS₂ Intermediate Anion->Reaction with CS₂ Thione Product This compound (Thione Form) Reaction with CS₂->Thione Product

Figure 2: Generalized synthetic workflow for this compound.

Spectroscopic Analysis

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Obtain a standard one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra and analyze the chemical shifts, paying close attention to the signals corresponding to the N-H proton and the C2 carbon to identify the dominant tautomer.

Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine a suitable concentration for analysis (typically in the 10⁻⁴ to 10⁻⁵ M range).

  • Spectral Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Solvent Study: Repeat the measurement in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, and water) to assess any shifts in the absorption maxima that may indicate a change in the tautomeric equilibrium.

Computational Modeling

Protocol: DFT Calculations for Tautomer Stability

  • Structure Building: Construct the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures. The tautomer with the lower calculated energy is predicted to be the more stable form.

  • Solvent Modeling (Optional): To investigate the effect of the solvent, perform the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

ComputationalWorkflow Build 3D Structures\n(Thione & Thiol) Build 3D Structures (Thione & Thiol) Geometry Optimization\n(DFT: e.g., B3LYP/6-31G(d,p)) Geometry Optimization (DFT: e.g., B3LYP/6-31G(d,p)) Build 3D Structures\n(Thione & Thiol)->Geometry Optimization\n(DFT: e.g., B3LYP/6-31G(d,p)) Single-Point Energy Calculation Single-Point Energy Calculation Geometry Optimization\n(DFT: e.g., B3LYP/6-31G(d,p))->Single-Point Energy Calculation Solvent Modeling (Optional)\n(e.g., PCM) Solvent Modeling (Optional) (e.g., PCM) Geometry Optimization\n(DFT: e.g., B3LYP/6-31G(d,p))->Solvent Modeling (Optional)\n(e.g., PCM) Compare Energies\n(Identify More Stable Tautomer) Compare Energies (Identify More Stable Tautomer) Single-Point Energy Calculation->Compare Energies\n(Identify More Stable Tautomer) Energy Calculation in Solvent Energy Calculation in Solvent Solvent Modeling (Optional)\n(e.g., PCM)->Energy Calculation in Solvent Compare Energies in Solvent Compare Energies in Solvent Energy Calculation in Solvent->Compare Energies in Solvent

Sources

Methodological & Application

Experimental protocol for synthesizing 1-propyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-propyl-1H-imidazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, beginning with the formation of the imidazole-2-thiol core, followed by a regioselective N-alkylation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the underlying chemical principles, reaction mechanisms, and critical process parameters that ensure success and reproducibility.

Introduction and Synthetic Strategy

This compound belongs to the class of N-substituted imidazole-2-thiones, which are versatile building blocks in organic synthesis. The imidazole-2-thiol moiety is a key pharmacophore in various biologically active molecules.[1] The N-propyl group modulates the compound's lipophilicity, which can be crucial for its pharmacokinetic profile in drug design.

The synthetic approach detailed herein is a logical and efficient two-step procedure:

  • Step 1: Cyclization to form Imidazole-2-thiol. This foundational step involves the condensation of an aminoacetaldehyde equivalent with a thiocyanate salt under acidic conditions to construct the core heterocyclic ring.[2]

  • Step 2: N-propylation of Imidazole-2-thiol. The subsequent step is a nucleophilic substitution reaction where the synthesized imidazole-2-thiol is alkylated with 1-bromopropane to yield the target molecule.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions.

Reaction Scheme and Mechanism

Overall Reaction:
Mechanistic Insights

Step 1: Synthesis of Imidazole-2-thiol

The reaction proceeds via an acid-catalyzed hydrolysis of aminoacetaldehyde dimethyl acetal to form the reactive aminoacetaldehyde in situ. The amino group then performs a nucleophilic attack on the carbon atom of the potassium thiocyanate. This is followed by an intramolecular cyclization and dehydration to yield the stable imidazole-2-thiol ring system.[3]

Step 2: N-Alkylation of Imidazole-2-thiol

This step presents a classic challenge of regioselectivity. The imidazole-2-thiol anion is an ambident nucleophile, with potential reaction sites at both the nitrogen and sulfur atoms.[4] The molecule exists in a tautomeric equilibrium between the thiol form (1H-imidazole-2-thiol) and the more stable thione form (1,3-dihydro-2H-imidazole-2-thione).[5]

  • N-alkylation vs. S-alkylation: To achieve the desired N-propylation, the reaction conditions must be carefully controlled. According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen atom is a "harder" nucleophile than the sulfur atom.[6] Alkyl halides like 1-bromopropane are relatively hard electrophiles. Therefore, the use of a strong, non-nucleophilic base in a polar aprotic solvent can favor N-alkylation by fully deprotonating the imidazole nitrogen, enhancing its nucleophilicity.[6] In this protocol, we use sodium hydroxide in ethanol, a common condition that has proven effective for N-alkylation of such systems.[1]

Experimental Protocol

Materials and Equipment
Reagents & Solvents Equipment
Aminoacetaldehyde dimethylacetal (≥98%)Round-bottom flasks (100 mL, 250 mL)
Potassium thiocyanate (KSCN, ≥99%)Reflux condenser
Hydrochloric acid (HCl, 2 M)Magnetic stirrer with heating plate
Sodium hydroxide (NaOH, pellets, ≥98%)Separatory funnel
1-Bromopropane (≥99%)Rotary evaporator
Ethanol (Absolute)Buchner funnel and filter paper
Ethyl acetate (EtOAc, ACS grade)Beakers and standard laboratory glassware
Hexane (ACS grade)Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Anhydrous sodium sulfate (Na₂SO₄)Column chromatography setup
Deionized waterpH paper
Step 1: Synthesis of Imidazole-2-thiol (2-Mercaptoimidazole)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of 2 M hydrochloric acid.

  • While stirring under a nitrogen atmosphere, add aminoacetaldehyde dimethylacetal (10.5 g, 0.1 mol) dropwise over 30 minutes.

  • Add potassium thiocyanate (10.7 g, 0.11 mol) to the mixture in one portion.

  • Attach a reflux condenser and heat the reaction mixture to 95-100 °C. Maintain this temperature with vigorous stirring for 2.5 hours.[2]

  • Allow the mixture to cool to room temperature overnight. A precipitate should form.

  • Cool the suspension further in an ice bath to 0-5 °C for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water (2 x 30 mL) and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • In a 250 mL round-bottom flask, dissolve the crude imidazole-2-thiol (10.0 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Add sodium hydroxide pellets (4.4 g, 0.11 mol) to the solution and stir until they are completely dissolved. The solution will warm up slightly.

  • Add 1-bromopropane (13.5 g, 0.11 mol) dropwise to the reaction mixture at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using TLC (e.g., Ethyl Acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Redissolve the resulting residue in 100 mL of deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol [7]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.95 (d, 1H), 6.75 (d, 1H), 3.90 (t, 2H), 1.75 (m, 2H), 0.95 (t, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.0 (C=S), 118.0, 115.5, 48.0, 23.0, 11.0.
IR (KBr, cm⁻¹) ~3100 (N-H stretch, if tautomer present), ~2960 (C-H stretch), ~1620 (C=N stretch), ~1250 (C=S stretch).[4][8]
Mass Spec (GC-MS) m/z: 142 (M⁺).[7]

Note: Spectral data are predicted based on typical values for similar structures and publicly available data. Actual values may vary slightly.

Safety and Handling Precautions

All synthesis steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child.

  • Thiourea Derivatives: Thiourea itself is a suspected carcinogen and reproductive toxin.[9][10][11] While imidazole-2-thiol is not identical, it should be handled with caution as a potential irritant. Avoid creating dust.[9]

Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; insufficient heating time or temperature.Ensure the reaction temperature is maintained at 95-100 °C. Extend reaction time if necessary, monitoring by TLC.
Product loss during workup.Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation.
Formation of S-propyl isomer in Step 2 Reaction conditions favoring S-alkylation.Consider using a different base/solvent system. A stronger, bulkier base or a more polar aprotic solvent like DMF might improve N-selectivity.[6]
Incomplete reaction in Step 2 Insufficient base or alkylating agent.Ensure molar equivalents are correct. Check the purity of the starting imidazole-2-thiol.
Deactivated alkylating agent.Use a fresh bottle of 1-bromopropane.
Difficulty in Purification Close polarity of N- and S-isomers.Optimize the eluent system for column chromatography. A shallow gradient may be required. Recrystallization trials with different solvents can also be effective.

Synthesis Workflow and Logic

The following diagram outlines the logical flow of the entire synthesis and purification process.

SynthesisWorkflow cluster_step1 Step 1: Imidazole-2-thiol Synthesis cluster_step2 Step 2: N-propylation cluster_purification Purification & Analysis S1_Start Start: Reagents (Aminoacetaldehyde Dimethyl Acetal, KSCN, HCl) S1_React Reaction: Heat to 100°C, 2.5h S1_Start->S1_React 1. Mix & Stir S1_Cool Crystallization: Cool to 0-5°C S1_React->S1_Cool 2. Cool Overnight S1_Filter Filtration & Wash S1_Cool->S1_Filter 3. Isolate Solid S1_Product Crude Imidazole-2-thiol S1_Filter->S1_Product S2_Start Start: Reagents (Crude Imidazole-2-thiol, NaOH, 1-Bromopropane, Ethanol) S1_Product->S2_Start Input for Step 2 S2_React Reaction: Reflux, 4-6h S2_Start->S2_React 4. Mix & Heat S2_Evap Solvent Removal S2_React->S2_Evap 5. Concentrate S2_Extract Aqueous Workup & Extraction (EtOAc) S2_Evap->S2_Extract 6. Partition S2_Dry Drying & Concentration S2_Extract->S2_Dry 7. Isolate S2_Crude Crude Product S2_Dry->S2_Crude Purify Column Chromatography or Recrystallization S2_Crude->Purify Input for Purification Final_Product Pure this compound Purify->Final_Product 8. Purify Analysis Characterization (NMR, IR, MS) Final_Product->Analysis 9. Verify Structure

Caption: Experimental workflow for the synthesis of this compound.

References

  • ResearchGate. (2025, August 6). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • Google Patents. (1952). Preparation of 2-mercaptoimidazoles. US2585388A.
  • ResearchGate. Proposed reaction mechanism for N-arylation of imidazole. Retrieved from [Link]

  • Academia.edu. Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. Retrieved from [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
  • PubChem. This compound. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. Retrieved from [Link]

  • SciSpace. (n.d.). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substi. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones.
  • Precautions for Safe Handling and Storage of Thiourea Dioxide. (2019, August 16). Retrieved from [Link]

  • Veeprho. 1-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]

  • NJ.gov. HAZARD SUMMARY. Retrieved from [Link]

  • University of Otago. N-Alkylation of imidazoles. Retrieved from [Link]

  • ResearchGate. 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • PubMed. (1968). Selective purification of the thiol peptides of myosin. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective. Retrieved from [Link]

  • Research Results in Pharmacology. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]

  • ResearchGate. 1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B). Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Propyl-1H-imidazole-2-thiol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazole-2-thiol Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[3] The incorporation of a thiol group at the 2-position of the imidazole ring gives rise to the imidazole-2-thiol class of compounds, which have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties.[4] These activities underscore the significant potential of this heterocyclic system in drug discovery.

This document provides detailed application notes and protocols for the investigation of 1-propyl-1H-imidazole-2-thiol , a specific derivative of this promising class. While extensive biological data for this particular molecule is not yet publicly available, its structural features suggest several avenues for pharmaceutical development based on the known activities of related compounds. These notes are intended to guide researchers in exploring its potential as an anticancer, antimicrobial, and antidiabetic agent.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C6H10N2S[5]
Molecular Weight 142.22 g/mol [5]
IUPAC Name This compound[5]
CAS Number 10583-84-3[5]
Synonyms 3-propyl-1H-imidazole-2-thione, 1-Propylimidazole-2-thione[5]

Proposed Therapeutic Application 1: Anticancer Agent

Scientific Rationale

Several imidazole-containing compounds have been investigated as anticancer agents, with some demonstrating potent activity against various cancer cell lines.[3] Notably, a structurally related compound, 2-[(1-methylpropyl)dithio]-1H-imidazole, has been identified as an inhibitor of the thioredoxin system, which is a critical regulator of cellular redox balance and a key target in cancer therapy.[6] The thiol group in this compound could potentially interact with cysteine residues in the active site of thioredoxin reductase, leading to its inhibition and subsequent induction of oxidative stress and apoptosis in cancer cells.

Experimental Workflow: Anticancer Activity Screening

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies start Prepare this compound Stock Solution mtt_assay MTT Cytotoxicity Assay start->mtt_assay cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 trxr_assay Thioredoxin Reductase Inhibition Assay ic50->trxr_assay ros_assay Intracellular ROS Measurement ic50->ros_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot for Apoptotic Markers apoptosis_assay->western_blot

Caption: Workflow for evaluating the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Proposed Therapeutic Application 2: Antimicrobial Agent

Scientific Rationale

The imidazole nucleus is a key component of many antifungal and antibacterial drugs.[2][7] Imidazole-2-thiol derivatives, in particular, have shown promising antimicrobial activities.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic propyl group in this compound may enhance its ability to penetrate microbial cell walls, potentially leading to potent antimicrobial effects.

Experimental Workflow: Antimicrobial Activity Screening

antimicrobial_workflow cluster_mic Minimum Inhibitory Concentration (MIC) cluster_mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) start Prepare Compound Stock and Dilutions broth_dilution Broth Microdilution Assay start->broth_dilution bacterial_prep Prepare Bacterial/Fungal Inoculum bacterial_prep->broth_dilution read_mic Determine MIC broth_dilution->read_mic plating Plate from Wells with No Visible Growth read_mic->plating incubation Incubate Plates plating->incubation read_mbc Determine MBC/MFC incubation->read_mbc

Caption: Workflow for evaluating the antimicrobial activity of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (microbes in broth) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in the determination.

Proposed Therapeutic Application 3: Antidiabetic Agent

Scientific Rationale

Inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, is a validated strategy for managing type 2 diabetes. Recent studies have identified benzimidazole-2-thiol derivatives as potent inhibitors of α-glucosidase, with some compounds exhibiting IC50 values in the low micromolar range.[8] The structural similarity of this compound to these active compounds suggests it may also possess α-glucosidase inhibitory activity.

Experimental Workflow: α-Glucosidase Inhibition Assay

antidiabetic_workflow start Prepare Compound and Acarbose Solutions assay Perform In Vitro α-glucosidase Inhibition Assay start->assay enzyme_prep Prepare α-glucosidase Solution enzyme_prep->assay substrate_prep Prepare pNPG Substrate Solution substrate_prep->assay readout Measure Absorbance at 405 nm assay->readout ic50 Calculate IC50 Value readout->ic50

Caption: Workflow for evaluating the α-glucosidase inhibitory activity of this compound.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Potassium phosphate buffer (pH 6.8)

  • Sodium carbonate

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the buffer to a concentration of 0.5 U/mL.

    • Dissolve pNPG in the buffer to a concentration of 5 mM.

    • Prepare a 0.2 M sodium carbonate solution.

    • Prepare various concentrations of this compound and acarbose in the buffer.

  • Assay Performance:

    • In a 96-well plate, add 50 µL of the compound or acarbose solution.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate.

  • Measurement and Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound in key therapeutic areas. While the specific biological activities of this compound are yet to be fully elucidated, its chemical structure, within the broader context of bioactive imidazole-2-thiols, presents a compelling case for its evaluation as a potential lead compound in pharmaceutical development. The successful execution of these experiments will provide valuable insights into its therapeutic promise and guide future optimization efforts.

References

  • de Oliveira, C. S., de Mattos, M. C. S., & de Oliveira, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Zhang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6296. [Link]

  • Sharma, D., & Narasimhan, B. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Medicinal Chemistry Research, 20(9), 1435-1450. [Link]

  • Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 1-13. [Link]

  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 613-619. [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44093-44103. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 2-methyl-1-propyl. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3328. [Link]

  • Kirkpatrick, D. L., et al. (2008). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics, 7(2), 378-387. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The developed arylthio-2H-imidazoles. Retrieved January 25, 2026, from [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • Moore, B. S., & Wright, N. T. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 141(43), 17082-17087. [Link]

  • Sharma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 14. [Link]

Sources

Application Notes and Protocols for Antifungal Activity Screening of 1-Propyl-1H-imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Rationale for Investigating 1-Propyl-1H-imidazole-2-thiol Derivatives

The ever-increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] The imidazole scaffold is a cornerstone in the development of antifungal agents, with many approved drugs featuring this heterocyclic ring.[2] Imidazole-based drugs primarily exert their antifungal effects by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The disruption of ergosterol synthesis leads to altered membrane permeability and, ultimately, fungal cell death.[3]

The incorporation of a thiol group into the imidazole ring, specifically at the 2-position, introduces a reactive nucleophile that can potentially interact with various biological targets, offering a promising avenue for the development of novel antifungal agents with enhanced activity or a different mechanism of action. The 1-propyl substituent is hypothesized to modulate the lipophilicity of the molecule, which can influence its ability to penetrate the fungal cell membrane. This guide provides a comprehensive framework for the systematic screening of the antifungal activity of this compound derivatives, from initial synthesis and in vitro susceptibility testing to cytotoxicity evaluation and data interpretation.

Part 1: Synthesis of this compound Derivatives

A fundamental step in screening for antifungal activity is the synthesis of a focused library of this compound derivatives. This allows for the exploration of structure-activity relationships (SAR), where modifications to the core structure can be correlated with changes in antifungal potency.[1][5]

General Synthetic Pathway

A common and effective method for the synthesis of 1-substituted-1H-imidazole-2-thiols involves the reaction of a 1-substituted-imidazole with elemental sulfur in a suitable solvent. For the synthesis of this compound and its derivatives, a general protocol is as follows:

  • Step 1: Synthesis of 1-Propyl-1H-imidazole. This can be achieved through the alkylation of imidazole with 1-bromopropane in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

  • Step 2: Thionation of 1-Propyl-1H-imidazole. The synthesized 1-propyl-1H-imidazole is then reacted with elemental sulfur in a high-boiling point solvent like pyridine or N-methyl-2-pyrrolidone (NMP) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 3: Purification. Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

To explore the SAR, derivatives can be synthesized by introducing various substituents at the 4 and 5 positions of the imidazole ring prior to the thionation step.[1]

G cluster_0 Synthesis of 1-Propyl-1H-imidazole cluster_1 Thionation cluster_2 Purification Imidazole Imidazole PropylImidazole 1-Propyl-1H-imidazole Imidazole->PropylImidazole Alkylation PropylBromide 1-Bromopropane PropylBromide->PropylImidazole Base Base (e.g., NaH) Base->PropylImidazole Solvent1 Solvent (e.g., DMF) Solvent1->PropylImidazole Product This compound PropylImidazole->Product Thionation Sulfur Elemental Sulfur Sulfur->Product Solvent2 Solvent (e.g., Pyridine) Solvent2->Product Purification Column Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

General synthetic workflow for this compound.

Part 2: In Vitro Antifungal Susceptibility Testing

The cornerstone of antifungal screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] For novel compounds, adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for reproducibility and comparability of data.[7]

Recommended Fungal Strains

A standard panel of clinically relevant fungal pathogens should be used for initial screening. This panel should include:

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida parapsilosis (e.g., ATCC 22019)

    • Candida tropicalis (e.g., ATCC 750)

    • Cryptococcus neoformans (e.g., ATCC 90112)

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Aspergillus flavus (e.g., ATCC 204304)

    • Aspergillus niger (e.g., ATCC 16404)

Inclusion of fluconazole-resistant strains of Candida species is also highly recommended to assess the efficacy of the novel compounds against resistant pathogens.[8]

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)

This protocol outlines the determination of MICs for the synthesized this compound derivatives against the recommended fungal panel.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well, U-bottom microtiter plates

  • Fungal strains

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, i.e., DMSO)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • For molds, gently scrape the conidia from the agar surface and suspend in sterile saline with Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

    • Include a positive control well with a known antifungal agent.

    • Include a negative control well with the highest concentration of DMSO used.

    • Include a growth control well containing only the fungal inoculum and medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be read visually or with a microplate reader at 490 nm.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Compound Prepare Compound Stock (in DMSO) Dilution Serial Dilution in 96-well Plate Compound->Dilution Inoculum Prepare Fungal Inoculum Inoculation Inoculate with Fungal Suspension Inoculum->Inoculation Controls Include Positive, Negative, and Growth Controls Dilution->Controls Controls->Inoculation Incubate Incubate at 35°C Inoculation->Incubate Read Determine MIC (Visual or Spectrophotometric) Incubate->Read

Workflow for MIC determination by broth microdilution.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. It is a crucial parameter for determining whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Procedure:

  • Following the MIC determination, take a 20 µL aliquot from each well of the microtiter plate that shows no visible growth (i.e., at and above the MIC).[9]

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU count (e.g., ≥99.9% killing) compared to the initial inoculum.

Data Interpretation:

  • Fungicidal: MFC/MIC ratio ≤ 4

  • Fungistatic: MFC/MIC ratio > 4

Part 3: Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of novel antifungal compounds to mammalian cells to ensure a favorable therapeutic index.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well, flat-bottom microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the cells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Part 4: Data Presentation and Interpretation

For novel compounds without established clinical breakpoints, the interpretation of MIC values relies on comparison with known antifungal agents and an understanding of the structure-activity relationship.[7]

Data Presentation

The results of the antifungal screening and cytotoxicity testing should be presented in a clear and concise tabular format.

Table 1: Antifungal Activity (MIC in µg/mL) of this compound Derivatives

CompoundC. albicansC. glabrataC. parapsilosisC. tropicalisC. neoformansA. fumigatusA. flavusA. niger
Derivative 1816481632>64>64
Derivative 248248163232
...........................
Fluconazole1160.524NANANA
Amphotericin B0.50.50.250.50.125111

Table 2: MFC/MIC Ratios and Cytotoxicity (IC50 in µg/mL) of Active Derivatives

CompoundC. albicans MFC/MICA. fumigatus MFC/MICHEK293 IC50HepG2 IC50
Derivative 224>64>64
...............
Interpreting the Results
  • Potency: Compare the MIC values of the derivatives to those of the standard antifungal drugs. Lower MIC values indicate higher potency.

  • Spectrum of Activity: A compound with low MIC values against a wide range of fungal species is considered to have a broad spectrum of activity.

  • Structure-Activity Relationship (SAR): Analyze how different substituents on the imidazole ring affect the antifungal activity. This can guide the design of more potent derivatives.

  • Fungicidal vs. Fungistatic Activity: The MFC/MIC ratio provides insight into the mode of action. Fungicidal compounds are often preferred for treating infections in immunocompromised patients.

  • Selectivity Index (SI): The SI is a ratio of the cytotoxicity (IC50) to the antifungal activity (MIC). A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells, suggesting a better safety profile.

Conclusion and Future Directions

This guide provides a robust framework for the initial screening of this compound derivatives as potential antifungal agents. Promising candidates identified through this screening process should be further investigated through more advanced studies, including:

  • Mechanism of Action Studies: To determine if the compounds act via the canonical ergosterol biosynthesis pathway or through a novel mechanism.

  • In Vivo Efficacy Studies: To evaluate the antifungal activity in animal models of fungal infection.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compounds.

By following these detailed protocols and application notes, researchers can systematically evaluate the antifungal potential of this promising class of compounds and contribute to the discovery of new and effective treatments for fungal diseases.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. ([Link])

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. ([Link])

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ([Link])

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ([Link])

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ([Link])

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ([Link])

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. ([Link])

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ([Link])

  • How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ([Link])

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. ([Link])

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ([Link])

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. ([Link])

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ([Link])

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ([Link])

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ([Link])

  • How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ([Link])

  • Review of pharmacological effects of imidazole derivatives. ([Link])

  • Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. ([Link])

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. ([Link])

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. ([Link])

  • Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. ([Link])

  • How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim - RePub, Erasmus University Repository. ([Link])

  • A Practical Guide to Antifungal Susceptibility Testing. ([Link])

  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. ([Link])

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. ([Link])

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. ([Link])

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ([Link])

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Application Note: Analytical Methods for Thiol Antioxidant Determination in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role and Challenge of Thiol Measurement

Thiol-containing molecules, such as glutathione (GSH) and cysteine (Cys), are cornerstones of cellular defense against oxidative stress.[1][2] The sulfhydryl (-SH) group of these antioxidants readily donates an electron to neutralize reactive oxygen species (ROS), forming a disulfide bond (e.g., GSSG from two GSH molecules).[2][3] Consequently, the ratio of reduced to oxidized thiols (e.g., GSH/GSSG) is a powerful indicator of cellular redox status and a key biomarker in various pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular disease.[3][4]

However, the accurate quantification of thiols in biological fluids like plasma, urine, or cell lysates is fraught with challenges.[5] The very reactivity that makes thiols excellent antioxidants also makes them highly susceptible to artificial oxidation during sample collection, preparation, and analysis.[3][6][7] This inherent instability can lead to significant underestimation of reduced thiols and overestimation of their oxidized counterparts, skewing the critical redox ratio.[3][8]

This guide provides a detailed overview and validated protocols for the principle analytical techniques used to measure thiol antioxidants. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of thiol analysis and ensure data integrity.

Foundational Step: Sample Preparation - The Key to Accuracy

No analytical method, no matter how sensitive, can correct for a poorly prepared sample. The primary goal of sample preparation is to stabilize the thiol groups instantly upon collection to prevent auto-oxidation.[6]

Core Principles of Sample Stabilization:
  • Immediate Alkylation: The most robust method to prevent disulfide formation is to "cap" or "mask" the free sulfhydryl group with an alkylating agent. N-ethylmaleimide (NEM) is a widely used reagent for this purpose.[6]

  • Acidification & Deproteinization: Lowering the pH with acids like metaphosphoric acid (MPA) or trichloroacetic acid (TCA) serves two purposes: it precipitates proteins that can interfere with analysis and slows the rate of thiol oxidation.

  • Low Temperature: All steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical oxidation.

Scientist's Note:

The choice of sample stabilization technique can significantly impact results, and there is no single universally accepted protocol.[6] Different approaches can lead to notable discrepancies in measured concentrations across laboratories.[3][6] Therefore, consistency within a study is paramount. When analyzing both reduced and oxidized forms, a two-aliquot approach is often necessary: one for total thiols (with a reduction step) and one for the oxidized form (where reduced thiols are first alkylated and removed).

Method Selection: Choosing the Right Tool for the Job

The selection of an analytical method depends on the specific research question, required sensitivity, sample throughput, and available instrumentation.[6][9] Key methods include spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9]

Method Comparison Table
MethodPrincipleSpecificitySensitivityThroughputKey Application
Spectrophotometry (Ellman's Assay) Colorimetric reaction of DTNB with -SH groupsLow (measures total free thiols)Moderate (~1 µM)HighRapid estimation of total thiol content
HPLC with UV Detection Chromatographic separation followed by UV absorbanceModerateModerate (~1 µM)ModerateQuantification of specific, abundant thiols
HPLC with Fluorescence Detection Derivatization with a fluorophore, separation, and detectionHighHigh (nM to pM)ModerateSensitive and specific quantification of multiple thiols
LC-MS/MS Chromatographic separation coupled with mass-based detectionVery High (Gold Standard)Very High (pM to fM)Moderate-HighDefinitive identification and quantification of thiol species and redox pairs
Decision-Making Workflow

The following diagram illustrates a logical approach to selecting the appropriate analytical method based on experimental needs.

MethodSelection start What is the Analytical Goal? q1 Measure Total Thiol Pool? start->q1 Simple & Quick q2 Quantify Specific Thiols (e.g., GSH, Cys)? start->q2 Specific & Quantitative q1->q2 No, need specifics ans1_yes Ellman's Assay (Spectrophotometry) q1->ans1_yes Yes q3 Need to Separate Reduced (GSH) & Oxidized (GSSG) Forms? q2->q3 q4 High Sensitivity Required? q3->q4 No, just total of each ans3_yes HPLC or LC-MS/MS q3->ans3_yes Yes ans4_yes HPLC-Fluorescence or LC-MS/MS q4->ans4_yes Yes ans4_no HPLC-UV q4->ans4_no No

Caption: Decision tree for selecting a thiol analysis method.

Spectrophotometric Methods: The Ellman's Assay

The Ellman's assay is a rapid and cost-effective method for quantifying total free sulfhydryl groups.[9][10] It relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a thiol, which cleaves the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with strong absorbance at 412 nm.[10][11][12]

Principle of the Ellman's Assay

EllmansReaction cluster_reaction Reaction at pH ~8.0 DTNB DTNB (Colorless) S-S Bond Products Mixed Disulfide (R-S-TNB) TNB (Yellow Product) DTNB->Products:f0 + Thiolate (R-S⁻) Thiol R-SH (Thiol) Spectrophotometer Measure Absorbance @ 412 nm Products:f1->Spectrophotometer

Caption: Reaction mechanism of DTNB with a free thiol.

Protocol: Total Thiol Quantification in Plasma

This protocol is adapted from standard procedures for determining free thiols.[11]

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh.

  • Cysteine Hydrochloride (Standard): Prepare a 1.5 mM stock solution in Reaction Buffer.

  • Plasma samples collected with heparin or EDTA.

Procedure:

  • Standard Curve Preparation:

    • Perform serial dilutions of the 1.5 mM cysteine stock solution in Reaction Buffer to create standards ranging from 0 to 1.5 mM.[11]

  • Sample Preparation:

    • Immediately after collection, centrifuge blood to obtain plasma.

    • For total free thiols, dilute plasma 1:10 with Reaction Buffer.

    • Pro-Tip: To prevent protein precipitation issues, samples can be deproteinized with an equal volume of 10% TCA, centrifuged (10,000 x g for 10 min), and the supernatant neutralized before the assay.

  • Reaction:

    • In a 96-well plate, add 20 µL of each standard or diluted plasma sample.

    • Add 200 µL of the Ellman's Reagent Solution to each well.

    • Mix gently and incubate for 15 minutes at room temperature, protected from light.[10][11]

  • Measurement:

    • Read the absorbance at 412 nm using a microplate spectrophotometer.[10]

  • Calculation:

    • Subtract the absorbance of the blank (0 mM standard) from all readings.

    • Plot the absorbance of the cysteine standards versus their concentration to create a standard curve.

    • Determine the thiol concentration in the samples from the standard curve, correcting for the dilution factor.

Trustworthiness Check: The linearity of the standard curve (R² > 0.99) validates the assay's performance. Run a quality control (QC) sample of known concentration with each batch to ensure inter-assay consistency.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers superior specificity and sensitivity compared to spectrophotometric assays by physically separating different thiol compounds before detection.[6][9] A critical step in most HPLC-based thiol analyses is derivatization , where a chemical tag is attached to the thiol group to enhance its detection by UV or fluorescence detectors.[13][14]

HPLC with Fluorescence Detection (HPLC-FL)

This is one of the most widely used methods due to its excellent sensitivity and selectivity.[13][15] The protocol below uses monobromobimane (MBB), a reagent that becomes highly fluorescent upon reacting with thiols.[14]

Protocol: Quantification of GSH and Cys in Cell Lysate using MBB Derivatization

This protocol is based on established methods for separating major low-molecular-weight thiols.[14]

Materials:

  • Lysis/Extraction Buffer: 0.1 M HCl.[14]

  • Derivatization Buffer: 100 mM CHES buffer, pH 9.0, containing 5 mM EDTA.

  • MBB Stock Solution: 150 mM in acetonitrile. Store at -20°C in the dark.[14]

  • Stopping Reagent: 1 M Metaphosphoric Acid (MPA).

  • Mobile Phase A: 40 mM Sodium Acetate with 17% Methanol, pH 3.9.[14]

  • Mobile Phase B: 100% Methanol.[14]

  • HPLC System with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) and a fluorescence detector.[14]

Procedure:

  • Sample Preparation & Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in 500 µL of ice-cold 0.1 M HCl per 1-2 million cells.[14]

    • Homogenize and then centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Automated Pre-Column Derivatization (via Autosampler):

    • This automated procedure enhances reproducibility.[14]

    • Autosampler Program:

      • Aspirate 30 µL of sample extract or standard.

      • Aspirate 10 µL of 30 mM MBB (working solution, diluted from stock).

      • Aspirate 150 µL of Derivatization Buffer (pH 9.0).

      • Mix in the needle/loop and incubate for 10 minutes at room temperature.

      • Aspirate 30 µL of Stopping Reagent (1 M MPA).

      • Inject a portion of the final mixture onto the HPLC column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[14]

    • Fluorescence Detection: Excitation at 392 nm, Emission at 480 nm.[14]

    • Gradient Elution:

      Time (min) % Mobile Phase B (Methanol)
      0 0
      10 15
      15 50
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Identify peaks based on the retention times of pure GSH and Cys standards.

    • Quantify by integrating the peak area and comparing to a standard curve generated with known concentrations of thiol standards derivatized in the same manner.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for thiol analysis, offering unparalleled sensitivity and specificity.[6][9] It identifies and quantifies molecules based on their mass-to-charge ratio (m/z), providing definitive structural confirmation.[16][17] This technique can distinguish between different thiols and their oxidized forms with high confidence, even in complex biological matrices.[16][18]

Principle of LC-MS/MS for Thiol Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Sample Biological Sample (Plasma, Lysate) Extract Extraction & Alkylation (NEM) Sample->Extract HPLC HPLC Column (Separates Analytes) Extract->HPLC ESI Ion Source (ESI) (Creates Ions) HPLC->ESI Q1 Quadrupole 1 (Q1) (Selects Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Q2) (Fragmentation Cell) Q1->Q2 Q3 Quadrupole 3 (Q3) (Selects Product Ions) Q2->Q3 Detector Detector (Counts Ions) Q3->Detector Data Data System (Quantification) Detector->Data

Caption: General workflow for LC-MS/MS analysis of thiols.

Protocol: Targeted Quantification of GSH/GSSG Ratio in Plasma

This protocol uses an alkylation strategy to differentiate between the reduced and oxidized forms.

Materials:

  • N-Ethylmaleimide (NEM) solution: 100 mM in methanol.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution: 50 mM in water. TCEP is a reducing agent used to measure total glutathione.[19]

  • Internal Standards (IS): Stable isotope-labeled GSH (¹³C₂, ¹⁵N-GSH) and GSSG (¹³C₄, ¹⁵N₂-GSSG).

  • Deproteinization Agent: Acetonitrile with 1% formic acid.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Aliquoting: For each plasma sample, prepare two separate aliquots (A and B).

  • Aliquot A (Quantification of GSSG):

    • To 100 µL of plasma, add 10 µL of NEM solution to alkylate all endogenous GSH.

    • Vortex and incubate for 5 minutes.

    • Add 10 µL of the GSSG-IS.

    • Add 400 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.

    • Vortex, incubate on ice for 20 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Aliquot B (Quantification of Total Glutathione):

    • To 100 µL of plasma, add 10 µL of TCEP solution to reduce all GSSG to GSH.

    • Vortex and incubate for 15 minutes.

    • Add 10 µL of the GSH-IS.

    • Add 400 µL of ice-cold acetonitrile with 1% formic acid.

    • Process as described for Aliquot A.

  • LC-MS/MS Conditions:

    • Column: A suitable HILIC or C18 column.

    • Mobile Phase: Gradient elution using water and acetonitrile, both containing 0.1% formic acid.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

      • GSH Transition: Monitor the specific precursor-to-product ion transition for GSH (and its IS).

      • GSSG Transition: Monitor the specific precursor-to-product ion transition for GSSG (and its IS).

      • Scientist's Note: The exact m/z values for precursor and product ions must be optimized for the specific instrument being used.[20]

  • Calculation:

    • GSSG Concentration: Quantify GSSG in Aliquot A by comparing the peak area ratio of endogenous GSSG to the GSSG-IS against a standard curve.

    • Total Glutathione Concentration: Quantify total GSH in Aliquot B by comparing the peak area ratio of total GSH to the GSH-IS against a standard curve.

    • GSH Concentration: Calculated as: [Total Glutathione] - (2 * [GSSG Concentration]).

    • Redox Ratio: Calculate the GSH/GSSG ratio.

Trustworthiness Check: The use of stable isotope-labeled internal standards is critical as it corrects for variations in sample preparation and matrix effects, ensuring the highest level of accuracy and precision in quantification.

Conclusion

The accurate determination of thiol antioxidants in biological fluids is essential for understanding redox biology and its role in health and disease. While simple methods like the Ellman's assay provide a quick snapshot of total thiol content, chromatographic techniques such as HPLC and LC-MS/MS are indispensable for specific and sensitive quantification.[9] The success of any of these methods hinges on meticulous sample preparation to preserve the in vivo redox state.[3][6] By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to generate reliable and meaningful data.

References

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Google Scholar.
  • Nikolaev, E. N., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. Retrieved January 25, 2026, from [Link]

  • Nikolaev, E. N., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. [Link]

  • Paradiso, A., et al. (2020). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Plants, 9(12), 1774. [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (n.d.). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Głowacki, R., & Bald, E. (2017). A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 786-793. [Link]

  • Nikolaev, E. N., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. National Institutes of Health (NIH). [Link]

  • Liu, J., et al. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protocols, 2(4), 100984. [Link]

  • Wang, Y., et al. (2016). Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis. Scientific Reports, 6, 21506. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. Retrieved January 25, 2026, from [Link]

  • Salmon, D., et al. (2021). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 10(11), 1833. [Link]

  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. (n.d.). LCGC International. Retrieved January 25, 2026, from [Link]

  • HPLC Method for Analysis of Glutathione. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • A simple automated procedure for thiol measurement in human serum samples. (2006, October 5). SciELO. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023, August 4). YouTube. [Link]

  • Michelet, F., et al. (2005). Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress. Journal of Chromatography B, 820(1), 135-143. [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. Retrieved January 25, 2026, from [Link]

  • Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Cunha, S. C., & Fernandes, J. O. (2018). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 23(12), 3127. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022, September 5). MDPI. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2021, March 22). ResearchGate. [Link]

  • HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • Giustarini, D., et al. (2016). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of Chromatography B, 1019, 21-28. [Link]

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Application Notes & Protocols: 1-Propyl-1H-imidazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 1-propyl-1H-imidazole-2-thiol as a corrosion inhibitor. It delves into the underlying mechanism of action, presents detailed protocols for performance evaluation using electrochemical and surface analysis techniques, and offers insights into data interpretation. The guide is structured to provide both theoretical understanding and practical, field-proven methodologies.

Introduction: The Imperative for Advanced Corrosion Inhibition

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to substantial economic losses and structural integrity issues.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process.[3][4]

Among various classes of organic inhibitors, those containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electron systems are particularly effective due to their ability to coordinate with the metal's vacant d-orbitals.[3][5] Imidazole derivatives, featuring a five-membered aromatic ring with two nitrogen atoms, have emerged as a highly promising class of corrosion inhibitors.[6] This guide focuses specifically on This compound , a molecule that synergistically combines the inhibitory properties of the imidazole ring with a sulfur-containing thiol group, enhancing its adsorption and protective capabilities.

The Inhibitor: this compound

Structure and Key Features:

  • Imidazole Ring: The aromatic imidazole ring provides π-electrons that can interact with the metal surface. The two nitrogen atoms act as potent adsorption centers.

  • Thiol Group (-SH): The sulfur atom in the thiol group is a powerful coordination site, forming strong bonds with metal surfaces. Sulfur-containing compounds are well-documented for their high inhibition efficiency.[5]

  • Propyl Group (-C₃H₇): The alkyl chain contributes to the molecule's surface coverage. Longer alkyl chains can enhance the hydrophobic nature of the protective film, further repelling corrosive aqueous species.[6]

The synthesis of imidazole-2-thiol derivatives can be achieved through various established organic synthesis routes, often involving the cyclization of appropriate precursors.

Mechanism of Corrosion Inhibition

The efficacy of this compound stems from its ability to strongly adsorb onto the metal surface, forming a durable protective film. This process involves a combination of physical and chemical interactions.

  • Adsorption Process: The inhibitor molecules displace water and corrosive ions from the metal surface. The adsorption is facilitated by the molecule's active centers:

    • Chemisorption: The lone pair electrons of the nitrogen and sulfur atoms can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds.

    • Physisorption: In acidic solutions, the inhibitor can become protonated, leading to electrostatic attraction with the negatively charged metal surface (due to adsorbed anions like Cl⁻).

  • Protective Film Formation: Upon adsorption, the molecules self-assemble into a thin, dense, and stable film.[6] This film acts as a physical barrier, isolating the metal from the aggressive environment. The propyl group contributes to the hydrophobicity of this barrier, preventing the diffusion of water and corrosive species to the metal surface.

Quantum Chemical Insights: Theoretical studies using Density Functional Theory (DFT) provide deeper insight into the inhibitor's mechanism.[7][8] Key parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. A high E_HOMO value indicates a strong tendency to donate electrons to the metal, while a low E_LUMO value suggests a capacity to accept electrons from the metal.[1][9] The small energy gap (ΔE = E_LUMO - E_HOMO) in such molecules facilitates these interactions, leading to robust adsorption and high inhibition efficiency.[1]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface cluster_interaction Inhibition Mechanism Inhibitor This compound Adsorption Adsorption of Inhibitor (N, S Active Centers) Inhibitor->Adsorption Donation of e⁻ (HOMO) Acceptance of e⁻ (LUMO) Ions H⁺, Cl⁻, H₂O Metal Metal (e.g., Fe) Ions->Metal Corrosion Attack Adsorption->Metal Film Formation of Protective Hydrophobic Film Adsorption->Film Block Blocking of Anodic & Cathodic Sites Film->Block Block->Ions Repels Result Corrosion Mitigated Block->Result

Caption: Proposed mechanism of inhibition by this compound.

Performance Evaluation: Protocols and Methodologies

A multi-faceted approach is essential for a thorough evaluation of the inhibitor's performance. This typically involves electrochemical tests, complemented by surface characterization.[10]

G cluster_electrochem Electrochemical Evaluation cluster_surface Surface Analysis (Post-Immersion) cluster_analysis Data Analysis start Metal Coupon Preparation & Polishing ocp OCP Stabilization (30-60 min) start->ocp sem Scanning Electron Microscopy (SEM) start->sem Control pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis calc Calculate Inhibition Efficiency (IE%) pdp->calc eis->sem Inhibited afm Atomic Force Microscopy (AFM) eis->afm Inhibited eis->calc isotherm Determine Adsorption Isotherm calc->isotherm

Caption: Standard experimental workflow for evaluating a corrosion inhibitor.

Protocol: Electrochemical Measurements

Electrochemical methods offer rapid and sensitive evaluation of corrosion rates and inhibitor action. A standard three-electrode cell is used, comprising the metal sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[11]

A. Potentiodynamic Polarization (PDP)

This technique measures the current response to a controlled sweep of potential. It provides key parameters like corrosion potential (E_corr) and corrosion current density (i_corr).

  • Rationale: A decrease in i_corr in the presence of the inhibitor signifies a reduction in the corrosion rate. A significant shift in E_corr indicates whether the inhibitor acts primarily on the anodic or cathodic reaction (or both, as a mixed-type inhibitor).[12]

  • Procedure:

    • Preparation: Polish the metal coupon (e.g., mild steel) to a mirror finish, degrease with acetone, rinse with deionized water, and dry.

    • Setup: Assemble the three-electrode cell with the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

    • Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the open-circuit potential (OCP) for 30-60 minutes until a steady state is reached.

    • Polarization Scan: Apply a potential sweep from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Analysis: Plot the resulting Tafel curves (log(i) vs. E). Extrapolate the linear portions of the anodic and cathodic branches back to their intersection point to determine i_corr and E_corr.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that probes the properties of the metal/solution interface by applying a small amplitude AC signal over a range of frequencies.

  • Rationale: In the resulting Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates greater resistance to corrosion and signifies effective inhibition.[13] The double-layer capacitance (C_dl) provides information about the adsorption of the inhibitor.

  • Procedure:

    • Setup & Stabilization: Use the same setup and stabilization procedure as for PDP.

    • Measurement: At the stabilized OCP, apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.

    • Analysis: Fit the resulting Nyquist and Bode plots to an appropriate equivalent electrical circuit (EEC) to extract quantitative values for R_ct and C_dl.

Protocol: Surface Analysis Techniques

These methods provide direct visual and chemical evidence of the protective film.[14][15]

  • Rationale: To visually confirm that the inhibitor mitigates surface degradation (pitting, uniform corrosion) and forms a protective layer.[4]

  • Procedure:

    • Immersion Test: Immerse metal coupons in the corrosive solution with and without the inhibitor for a prolonged period (e.g., 6-24 hours).

    • Preparation: After immersion, gently rinse the coupons with deionized water and dry them.

    • Imaging:

      • Scanning Electron Microscopy (SEM): Acquire micrographs of the coupon surfaces. The uninhibited sample is expected to show a rough, damaged surface, while the inhibited sample should appear much smoother.

      • Atomic Force Microscopy (AFM): Provides three-dimensional topographical data at a higher resolution, allowing for quantitative analysis of surface roughness. A significant reduction in the root-mean-square (RMS) roughness value confirms the protective action of the inhibitor film.[16]

Data Analysis and Interpretation

Inhibition Efficiency (IE%)

The primary metric for inhibitor performance is the Inhibition Efficiency, which can be calculated from both PDP and EIS data.

  • From PDP: IE% = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] × 100 where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inh) is with the inhibitor.[11]

  • From EIS: IE% = [ (R_ct(inh) - R_ct(blank)) / R_ct(inh) ] × 100 where R_ct(blank) is the charge transfer resistance without inhibitor and R_ct(inh) is with the inhibitor.[5]

Adsorption Isotherms

To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Freundlich).[17][18]

  • Rationale: The Langmuir isotherm, often found to be a good fit for imidazole-based inhibitors, assumes monolayer adsorption onto a fixed number of identical adsorption sites.[5][12][13]

  • Procedure:

    • Calculate the degree of surface coverage (θ) for each inhibitor concentration (C) using the formula: θ = IE% / 100.

    • Plot C/θ versus C. If a straight line is obtained, the adsorption follows the Langmuir isotherm.

    • The equilibrium constant of adsorption (K_ads) can be determined from the intercept. A high K_ads value indicates strong adsorption.

    • The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads. A negative and large value (typically more negative than -20 kJ/mol) suggests spontaneous and strong adsorption, with values around -40 kJ/mol or more negative indicating chemisorption.[5]

Performance Data Summary

The following table summarizes typical performance data for imidazole-thiol derivatives on steel in acidic media, as reported in the literature.

TechniqueParameterBlank (No Inhibitor)With Inhibitor (e.g., 10⁻³ M)Inhibition Efficiency (IE%)
PDP i_corr (µA/cm²)~ 1000~ 50> 95%
E_corr (mV vs SCE)-475-460Mixed-Type Inhibitor
EIS R_ct (Ω·cm²)~ 50~ 1200> 95%
C_dl (µF/cm²)~ 150~ 30Adsorption Occurred
AFM RMS Roughness> 500 nm< 100 nmSurface Protection

Note: Values are representative and will vary based on the specific metal, corrosive medium, temperature, and inhibitor concentration.

Conclusion

This compound stands as a highly effective corrosion inhibitor, particularly for metals like steel in acidic environments. Its efficacy is rooted in the synergistic action of its imidazole ring, thiol group, and propyl chain, which facilitate strong adsorption and the formation of a robust, protective surface film. The detailed protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers to reliably evaluate its performance, understand its mechanism, and apply it in the development of advanced corrosion protection strategies.

References

  • Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. Available from: [Link]

  • How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. Available from: [Link]

  • Adsorption and Corrosion Inhibitive Properties of 1-Methyl-1H-imidazole-2-thiol on Mild Steel in Acidic Environment. The Pharmaceutical and Chemical Journal. Available from: [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. Available from: [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. Available from: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate. Available from: [Link]

  • (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. Available from: [Link]

  • Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. PubMed. Available from: [Link]

  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Publications. Available from: [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. ResearchGate. Available from: [Link]

  • Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal. Available from: [Link]

  • Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study. JOCPR. Available from: [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. NACE International. Available from: [Link]

  • Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel. IAPC Journals. Available from: [Link]

  • Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study. ResearchGate. Available from: [Link]

  • Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors. Scielo. Available from: [Link]

  • Electrochemical and quantum chemical study of 1-ethyl-1H-pyrazolo [3, 4-d] pyrimidine-4(5H)-thione as corrosion inhibitor for mild steel in 1M HCl. Journal of Materials and Environmental Sciences. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. Available from: [Link]

  • (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. ResearchGate. Available from: [Link]

  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Jetir.Org. Available from: [Link]

  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI. Available from: [Link]

  • Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions. PMC - NIH. Available from: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Scientific & Academic Publishing. Available from: [Link]

  • Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from: [Link]

Sources

Application Notes and Protocols: Formulation of 1-propyl-1H-imidazole-2-thiol for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 1-propyl-1H-imidazole-2-thiol into various drug delivery systems. The unique physicochemical properties of this molecule, featuring a versatile imidazole ring and a reactive thiol group, present significant opportunities for creating sophisticated delivery platforms. This guide will delve into the scientific rationale behind formulation choices, provide detailed, step-by-step protocols for creating nanoparticle, liposomal, and hydrogel-based systems, and outline essential characterization techniques. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to harness the therapeutic potential of this compound.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound characterized by a propyl-substituted imidazole ring with a thiol group at the 2-position. The imidazole moiety, a key structural component in many biologically active compounds, offers a range of physicochemical properties, including aromaticity, amphotericity, and the ability to engage in hydrogen bonding.[1] The presence of the thiol group is of particular interest in drug delivery, as it can form disulfide bonds, chelate metals, and act as a potent antioxidant. This combination of a biologically relevant core and a reactive functional group makes this compound a compelling candidate for innovative therapeutic applications.

The imidazole ring is a versatile building block in medicinal chemistry, found in numerous pharmaceuticals due to its ability to interact with biological targets.[1] Its derivatives have been explored for a wide array of therapeutic areas, including as antibacterial, antifungal, and anticancer agents.[1] The thiol group, on the other hand, is known to impart mucoadhesive properties to polymers, enabling prolonged contact time with mucosal surfaces for enhanced drug absorption.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for designing effective drug delivery systems. Key properties are summarized in the table below.

PropertyValue/DescriptionSource
Molecular Formula C6H10N2S[3]
Molecular Weight 142.22 g/mol [3]
Tautomerism Exists in tautomeric equilibrium with 3-propyl-1H-imidazole-2-thione.[3]
Computed XLogP3 0.8[3]
Appearance Expected to be a crystalline solid at room temperature.Inferred from spectral data[3]
Solubility The parent 1-propyl-1H-imidazole is soluble in organic solvents. The imidazole ring itself is polar and water-soluble.[1][4] The thiol derivative's solubility will be influenced by pH due to the ionizable thiol and imidazole groups.Inferred from related compounds[1][4]
Stability The thiol group is susceptible to oxidation, potentially forming disulfides. Storage under inert atmosphere and at low temperatures is recommended. The imidazole ring is generally stable.[4]General chemical principles

Strategic Formulation Considerations

The formulation strategy for this compound should leverage its key structural features: the imidazole ring and the thiol group.

  • Exploiting the Thiol Group: The thiol group can be used to:

    • Enhance Mucoadhesion: Form disulfide bonds with cysteine-rich mucins in mucosal layers, prolonging residence time.[2]

    • Promote Cellular Uptake: Thiol groups can interact with cell surface proteins.

    • Achieve Stimuli-Responsive Release: Formulations can be designed to release the drug in a reductive environment (e.g., intracellularly) through the cleavage of disulfide bonds.

    • Covalent Attachment to Carriers: The thiol can be used to conjugate the molecule to polymers or lipids.

  • Leveraging the Imidazole Ring: The imidazole ring can:

    • Modulate Solubility: Its pKa allows for pH-dependent solubility, which can be exploited for targeted release.

    • Buffer Endosomal pH: The imidazole group can act as a "proton sponge," facilitating endosomal escape of the delivery system.

    • Coordinate with Metal Ions: This property can be used for chelation therapy or for creating metal-coordinated drug delivery systems.

The following sections will provide detailed protocols for three distinct drug delivery platforms, each designed to harness these properties in a unique way.

Formulation Protocols

Protocol 1: Thiolated Chitosan Nanoparticles for Mucoadhesive Oral Delivery

This protocol describes the preparation of this compound-loaded thiolated chitosan nanoparticles. The rationale is to utilize the mucoadhesive properties of thiolated chitosan to enhance oral bioavailability.

Materials:

  • This compound

  • Low molecular weight chitosan

  • Thioglycolic acid (TGA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Purified water

Experimental Workflow:

G cluster_0 Step 1: Synthesis of Thiolated Chitosan cluster_1 Step 2: Nanoparticle Formulation cluster_2 Step 3: Characterization chitosan Dissolve Chitosan in Acetic Acid activate Activate TGA with EDC/NHS react React Chitosan with Activated TGA activate->react dialyze Dialyze and Lyophilize react->dialyze polymer Dissolve Thiolated Chitosan in Water dialyze->polymer drug Dissolve Drug in Ethanol/Water mix Add Drug Solution to Polymer Solution polymer->mix nanoparticles Add TPP Solution (Ionic Gelation) mix->nanoparticles size_zeta Particle Size and Zeta Potential nanoparticles->size_zeta ee Encapsulation Efficiency morphology Morphology (TEM) mucoadhesion In Vitro Mucoadhesion

Caption: Workflow for preparing and characterizing mucoadhesive nanoparticles.

Detailed Steps:

  • Synthesis of Thiolated Chitosan:

    • Dissolve 1 g of chitosan in 100 mL of 1% (v/v) acetic acid.

    • In a separate beaker, dissolve 500 mg of TGA, 500 mg of EDC, and 300 mg of NHS in 20 mL of purified water. Stir for 15 minutes at room temperature to activate the carboxylic acid group of TGA.

    • Add the activated TGA solution to the chitosan solution and stir for 3 hours at room temperature.

    • Dialyze the reaction mixture against purified water for 3 days (with frequent water changes) to remove unreacted reagents.

    • Lyophilize the purified solution to obtain thiolated chitosan powder.

  • Nanoparticle Formulation:

    • Dissolve 10 mg of this compound in a minimal amount of ethanol, then add 5 mL of purified water.

    • Dissolve 50 mg of thiolated chitosan in 20 mL of 1% acetic acid.

    • Add the drug solution to the thiolated chitosan solution under gentle stirring.

    • Prepare a 1 mg/mL solution of TPP in purified water.

    • Add the TPP solution dropwise to the chitosan-drug mixture under magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.

    • Continue stirring for 30 minutes.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) and wash with purified water to remove unencapsulated drug.

Protocol 2: Liposomal Formulation for Intravenous Delivery

This protocol details the preparation of this compound encapsulated in liposomes using the thin-film hydration method. This formulation is suitable for intravenous administration, potentially reducing side effects and improving pharmacokinetics.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Experimental Workflow:

G cluster_0 Step 1: Thin Film Preparation cluster_1 Step 2: Liposome Formation cluster_2 Step 3: Purification & Characterization dissolve Dissolve Lipids and Drug in Chloroform/Methanol evaporate Evaporate Solvents (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with PBS (pH 7.4) dry->hydrate sonicate Sonicate to Reduce Liposome Size hydrate->sonicate extrude Extrude through Polycarbonate Membranes sonicate->extrude purify Remove Unencapsulated Drug (Dialysis or Gel Filtration) extrude->purify size_pdi Vesicle Size and PDI ee Encapsulation Efficiency release In Vitro Drug Release

Caption: Workflow for preparing and characterizing liposomal formulations.

Detailed Steps:

  • Thin Film Preparation:

    • Weigh 100 mg of SPC, 30 mg of cholesterol, and 10 mg of this compound.

    • Dissolve the mixture in 10 mL of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the flask wall.

    • Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Formation and Sizing:

    • Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature.

    • The resulting milky suspension contains multilamellar vesicles (MLVs).

    • To reduce the size and lamellarity, sonicate the suspension using a probe sonicator or in a bath sonicator.

    • For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated drug by dialyzing the liposome suspension against PBS (pH 7.4) or by using a size exclusion chromatography column.

Protocol 3: In Situ Gelling Hydrogel for Topical or Ocular Delivery

This protocol describes a stimuli-responsive in situ gelling hydrogel. The system is a liquid at room temperature and gels at physiological temperature, providing a sustained release platform. The thiol group can enhance mucoadhesion in this formulation as well.

Materials:

  • This compound

  • Poloxamer 407

  • Carbopol 934P

  • Purified water

  • Triethanolamine

Experimental Workflow:

G cluster_0 Step 1: Polymer Dispersion cluster_1 Step 2: Drug Incorporation & pH Adjustment cluster_2 Step 3: Characterization poloxamer Disperse Poloxamer 407 in Cold Water carbopol Disperse Carbopol 934P in a Separate Beaker combine Combine Polymer Dispersions carbopol->combine drug Dissolve Drug in the Polymer Solution combine->drug ph_adjust Adjust pH with Triethanolamine drug->ph_adjust final_volume Adjust to Final Volume ph_adjust->final_volume gelling_temp Gelling Temperature and Time final_volume->gelling_temp viscosity Viscosity Measurement drug_content Drug Content Uniformity release In Vitro Drug Release

Caption: Workflow for preparing and characterizing an in situ gelling hydrogel.

Detailed Steps:

  • Polymer Dispersion (Cold Method):

    • Disperse a specified amount of Poloxamer 407 (e.g., 18-25% w/v) in cold purified water (4-8°C) with continuous stirring. Keep the solution refrigerated until a clear solution is formed.

    • In a separate beaker, disperse Carbopol 934P (e.g., 0.1-0.5% w/v) in purified water with constant stirring.

    • Slowly add the Carbopol dispersion to the Poloxamer solution.

  • Drug Incorporation and pH Adjustment:

    • Dissolve the required amount of this compound (e.g., 0.5-1% w/v) in the combined polymer solution.

    • Adjust the pH of the formulation to the desired range (e.g., 6.8-7.4) by dropwise addition of triethanolamine.

    • Make up the final volume with purified water and store in a refrigerator.

Characterization of Formulations

A thorough characterization is essential to ensure the quality, efficacy, and safety of the developed drug delivery systems.

ParameterMethod(s)Purpose
Particle/Vesicle Size and Distribution Dynamic Light Scattering (DLS)To determine the average size and polydispersity index (PDI), which affect stability, drug release, and biological fate.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge, which indicates the physical stability of colloidal dispersions.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles or liposomes.
Encapsulation Efficiency (EE%) and Drug Loading (DL%) UV-Vis Spectrophotometry, HPLCTo quantify the amount of drug successfully entrapped within the carrier.
In Vitro Drug Release Dialysis Bag Method, Franz Diffusion CellTo study the rate and mechanism of drug release from the formulation under physiological conditions.
Mucoadhesion Tensile Strength Measurement, Rheological Synergy, Mucin Particle MethodTo evaluate the adhesive properties of the formulation, particularly for thiolated systems.
Gelling Temperature and Viscosity (for hydrogels) RheometryTo determine the temperature at which the liquid formulation transforms into a gel and to assess its flow properties.

Conclusion

This compound presents a unique molecular scaffold for the development of advanced drug delivery systems. By strategically exploiting the properties of its imidazole and thiol moieties, researchers can design formulations with enhanced bioavailability, targeted delivery, and controlled release profiles. The protocols and characterization methods detailed in this guide provide a robust framework for initiating formulation studies with this promising compound. Further optimization and in vivo evaluation will be critical next steps in translating these formulations into clinically viable therapies.

References

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4961587, this compound. Retrieved from [Link]

  • Anwar, E., et al. (2021). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Molecules, 26(16), 4961. Retrieved from [Link]

  • Michalak, O., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3463. Retrieved from [Link]

  • Michalak, O., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Propyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of crude 1-propyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we synthesize our in-house expertise with established scientific principles to provide you with robust troubleshooting strategies and detailed protocols.

Introduction to the Challenges

This compound is a heterocyclic compound with a reactive thiol group and a basic imidazole core. These features, while crucial for its intended applications, present a unique set of purification challenges. The primary difficulties arise from:

  • Oxidative Instability : The thiol group is highly susceptible to oxidation, leading to the formation of the corresponding disulfide impurity.

  • Isomeric Contamination : During synthesis, particularly in N-alkylation reactions, the formation of the S-alkylated isomer is a common side-reaction.

  • Chromatographic Behavior : The basicity of the imidazole ring can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape (tailing) and potential degradation.

  • Residual Starting Materials : Incomplete reactions can leave unreacted imidazole-2-thiol or alkylating agents in the crude product.

This guide will address these challenges in a practical, question-and-answer format, providing you with the rationale behind each recommended step.

Troubleshooting Guides

This section is structured to provide direct solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity or Presence of an Unexpected Impurity After Initial Work-up

Question: My initial analysis (TLC, NMR) of the crude product shows a significant impurity. How do I identify it and plan my purification strategy?

Answer: The most common impurity is the disulfide of this compound, formed by oxidation. Another likely impurity is the S-propylated isomer.

  • Initial Diagnosis:

    • TLC Analysis: The disulfide will likely have a different Rf value than the desired thiol. Running a TLC with a mobile phase of ethyl acetate/hexane can often resolve these spots.

    • NMR Spectroscopy: In the 1H NMR spectrum, the disulfide will lack the characteristic S-H proton signal and may show slight shifts in the imidazole ring protons compared to the thiol. The S-propylated isomer will show a distinct set of propyl signals with different chemical shifts compared to the N-propyl group of the desired product.

    • Mass Spectrometry: This is the most definitive method. The disulfide will have a molecular weight that is two mass units less than double the molecular weight of the thiol. The S-propylated isomer will have the same molecular weight as your target compound, but may have a different fragmentation pattern.

  • Logical Workflow for Impurity Identification:

    G crude Crude Product tlc TLC Analysis (e.g., EtOAc/Hexane) crude->tlc nmr 1H NMR Spectroscopy crude->nmr ms Mass Spectrometry crude->ms disulfide Disulfide Impurity Identified tlc->disulfide Different Rf nmr->disulfide Absence of SH peak isomer S-Alkylated Isomer Identified nmr->isomer Different propyl signals ms->disulfide M-2 peak ms->isomer Same MW, different fragmentation unknown Other Impurity ms->unknown

Issue 2: Difficulty with Recrystallization

Question: I am trying to recrystallize my crude this compound, but it is either oiling out or the yield is very low. What should I do?

Answer: This is a common issue related to solvent choice and the presence of impurities that inhibit crystal formation. The closely related compound, methimazole (1-methyl-1H-imidazole-2-thiol), is freely soluble in water, alcohol, and chloroform, and slightly soluble in ether and petroleum ether.[1] This provides a good starting point for solvent selection.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic solvent screen with small amounts of your crude product. Good single solvents for imidazole-2-thiols are often alcohols like ethanol or methanol.[2] For solvent pairs, a common choice is a polar solvent in which the compound is soluble (like acetone or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or heptane).[3]

    • Oiling Out: This happens when the solution is supersaturated or cooled too quickly.

      • Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. A Dewar flask can be used for very slow cooling. Seeding with a pure crystal, if available, can also induce proper crystallization.

    • Low Yield: This suggests the compound is too soluble in the chosen solvent, even at low temperatures.

      • Solution: If using a single solvent, try a solvent in which the compound is less soluble. If using a solvent pair, increase the proportion of the anti-solvent (the one in which it is less soluble).

  • Recommended Recrystallization Solvent Systems:

Solvent SystemRationale
Ethanol or MethanolOften effective for imidazole-based compounds. [2]
Ethyl Acetate / HexaneA versatile solvent pair for compounds of intermediate polarity.
Acetone / HexaneAnother good option, similar to ethyl acetate/hexane. [3]
Issue 3: Poor Separation and Tailing in Column Chromatography

Question: My compound is streaking or tailing badly on a silica gel column, leading to poor separation from impurities. How can I improve this?

Answer: The basic nitrogen atom in the imidazole ring interacts strongly with the acidic silanol groups on the surface of silica gel, causing tailing. The thiol group can also interact.

  • Troubleshooting Strategies:

    • Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase will neutralize the acidic sites on the silica gel, dramatically improving peak shape.[4]

    • Change the Stationary Phase:

      • Neutral or Basic Alumina: Switching to a more basic stationary phase like alumina can prevent the strong acidic interactions that cause tailing on silica.[4]

      • Reverse-Phase Chromatography (C18): If the compound and impurities have different hydrophobicities, reverse-phase chromatography using a mobile phase like methanol/water or acetonitrile/water can be effective.

    • Optimize the Mobile Phase:

      • A common mobile phase for similar compounds is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[4] Start with a low polarity and gradually increase it.

  • Experimental Workflow for Chromatography Optimization:

    G start Crude Product Loaded on Silica Gel tailing Observe Tailing start->tailing add_tea Add 0.5% Triethylamine to Mobile Phase tailing->add_tea Yes switch_alumina Switch to Neutral Alumina tailing->switch_alumina Severe Tailing check_separation Improved Peak Shape? add_tea->check_separation check_separation->switch_alumina No success Successful Separation check_separation->success Yes reverse_phase Consider Reverse-Phase (C18) switch_alumina->reverse_phase If still issues switch_alumina->success reverse_phase->success failure Still Poor Separation reverse_phase->failure

    Caption: Decision tree for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the oxidation of my thiol to a disulfide during purification and storage?

A1: Oxidation is a primary concern. To minimize it:

  • Use Degassed Solvents: Before preparing your mobile phase or recrystallization solution, degas the solvents by bubbling nitrogen or argon through them for 15-30 minutes.

  • Work Under an Inert Atmosphere: When possible, perform manipulations under a nitrogen or argon atmosphere. This is especially important when handling the purified compound.

  • Storage: Store the purified this compound as a solid under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). The stability of the related compound methimazole has been shown to be concentration-dependent, with degradation observed over time even under refrigerated conditions.[5][6]

Q2: I suspect I have a mixture of N-propyl and S-propyl isomers. How can I separate them?

A2: These isomers can be challenging to separate due to their similar polarities.

  • Column Chromatography: This is the most likely method to succeed. You will need to screen different solvent systems carefully using TLC. A shallow gradient elution may be necessary. Adding a basic modifier as described above can also help improve the separation.

  • Preparative HPLC: If the quantities are small, preparative HPLC on a normal or reverse-phase column can provide excellent resolution.

Q3: What is the approximate pKa of this compound?

Q4: Can I use an acidic or basic wash to help purify my crude product?

A4: Yes, this can be a useful preliminary purification step.

  • Acidic Wash: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The basic imidazole nitrogen will be protonated, and the resulting salt will move into the aqueous layer, separating it from non-basic impurities. You would then neutralize the aqueous layer and extract your product back into an organic solvent.

  • Basic Wash: Washing with a dilute base (e.g., 1 M NaOH) can help remove any acidic impurities. However, be aware that this could potentially deprotonate the thiol, making it more susceptible to oxidation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a good starting point for obtaining crystalline this compound.

  • Dissolution: Place the crude this compound in a flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed to separate the desired product from less polar impurities.

  • Column Packing: Pack a glass column with silica gel using a slurry of 5% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 5% ethyl acetate in hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase, for example, to 10%, then 20%, and so on, up to 50% ethyl acetate in hexane.

    • Important: Add 0.5% triethylamine to all mobile phase mixtures to prevent tailing.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Al-Badr, A. A. (n.d.). Methimazole. ResearchGate. Retrieved from [Link]

  • El-Sayed, W. M., Ali, O. M., & Zyada, M. M. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of the Iranian Chemical Society, 21(3), 1-23.
  • Wikipedia contributors. (2024, May 29). Imidazole. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5). Retrieved from [Link]

  • PubChem. (n.d.). Imidazole-2-thiol, 4-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis of methimazole and process for purification.
  • PubChem. (n.d.). 2H-Imidazole-2-thione. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ResearchGate. (n.d.). Can I use Immidazole solution for HPLC?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. Retrieved from [Link]

  • MDPI. (n.d.). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Retrieved from [Link]

  • PubMed. (n.d.). Stability of methimazole in poloxamer lecithin organogel to determine beyond-use date. Retrieved from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Imidazole-2-Thiones: Synthesis, Structure, Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aggregation behavior of N-alkyl imidazolium-based poly(ionic liquid)s in an organic solvent. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis and refining method of methimazole.
  • National Institutes of Health. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • Wikipedia contributors. (2024, April 20). Thiamazole. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Egyptian Pharmaceutical Journal. (n.d.). Method for Simultaneous Estimation of Sparfloxacin, Gatifloxacin, Metronidazole and Tinidazole in Bulk and Pharmaceutical Formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Compounding. (n.d.). Stability of Methimazole in Poloxamer Lecithin Organogel to Determine Beyond-Use Date. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted imidazole-2-thiols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments. As a Senior Application Scientist, I will provide in-depth explanations and practical solutions to ensure the success of your syntheses.

Troubleshooting Guides

Side Reaction 1: Formation of Thiourea Derivatives

Question: I am synthesizing a substituted imidazole-2-thiol from an α-aminoketone and potassium thiocyanate, but I am isolating a significant amount of a thiourea byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of thiourea derivatives is a common side reaction in the synthesis of imidazole-2-thiols, particularly when using α-amino ketones and thiocyanate salts. This occurs due to the competing nucleophilic attack of the amine on the thiocyanate ion.

Probable Cause and Mechanism:

The synthesis of imidazole-2-thiols from α-aminoketones and thiocyanate proceeds via the Marckwald synthesis .[1][2] The desired reaction involves the initial formation of a thiourea intermediate, which then cyclizes to the imidazole-2-thiol. However, if the starting α-aminoketone is not fully consumed or if there are competing reaction pathways, stable thiourea derivatives can be isolated as byproducts.

The mechanism involves the nucleophilic attack of the primary amine of the α-aminoketone on the carbon atom of the thiocyanate ion. This forms an N-substituted thiourea. While this is an intermediate in the desired reaction, under certain conditions, it may not cyclize efficiently and can be isolated as a side product.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway alpha-aminoketone α-Aminoketone Thiourea_Intermediate Thiourea Intermediate alpha-aminoketone->Thiourea_Intermediate Nucleophilic attack KSCN KSCN KSCN->Thiourea_Intermediate Imidazole-2-thiol Imidazole-2-thiol (Desired Product) Thiourea_Intermediate->Imidazole-2-thiol Intramolecular Cyclization Thiourea_Byproduct Thiourea Byproduct (Stable) Thiourea_Intermediate->Thiourea_Byproduct Incomplete Cyclization/ Alternative Reactions

Mechanism of Thiourea Byproduct Formation

Troubleshooting Protocol:

  • Control of Reaction Temperature: Higher temperatures generally favor the intramolecular cyclization to the desired imidazole-2-thiol. If you are running the reaction at a low temperature, consider gradually increasing it. However, be cautious as excessively high temperatures can lead to other side reactions.[3]

  • pH Adjustment: The cyclization step is often acid or base-catalyzed. Ensure the pH of your reaction medium is optimal for the cyclization to occur. For the Marckwald synthesis, slightly acidic conditions can promote the dehydration step of the cyclization.

  • Order of Reagent Addition: Add the potassium thiocyanate solution slowly to the solution of the α-aminoketone. This can help to maintain a low concentration of the thiocyanate and favor the reaction with the ketone functionality before extensive side reactions of the amine occur.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol can facilitate the cyclization by stabilizing the transition state. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Purification: If the formation of the thiourea byproduct cannot be completely avoided, it can often be removed by recrystallization.[4] Imidazole-2-thiols and thiourea derivatives often have different solubilities in common organic solvents.

ParameterRecommendation to Minimize Thiourea ByproductRationale
Temperature Gradually increase if reaction is sluggishFavors the intramolecular cyclization step.
pH Optimize (often slightly acidic)Catalyzes the cyclization and dehydration.
Reagent Addition Slow addition of thiocyanateMaintains a low concentration of thiocyanate, favoring the desired reaction pathway.
Solvent Use a protic solvent (e.g., ethanol)Stabilizes the transition state of the cyclization reaction.
Side Reaction 2: Oxidation to Disulfide Derivatives

Question: My final imidazole-2-thiol product appears to be contaminated with a higher molecular weight species. I suspect it might be a disulfide. How can I confirm this and prevent its formation?

Answer:

The oxidation of the thiol group to form a disulfide bridge is a very common side reaction for imidazole-2-thiols, as thiols are susceptible to oxidation, especially in the presence of air (oxygen).

Probable Cause and Mechanism:

The thiol group (-SH) in imidazole-2-thiols can be easily oxidized to a disulfide (-S-S-) linkage, resulting in the dimerization of the molecule. This oxidation can be promoted by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ion catalysts.

The mechanism of air oxidation of thiols can proceed through a radical pathway or via ionic intermediates. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion, which is more readily oxidized.

G cluster_main Oxidation Pathway Imidazole-2-thiol 2 x Imidazole-2-thiol (R-SH) Disulfide Disulfide (R-S-S-R) (Side Product) Imidazole-2-thiol->Disulfide Oxidation Oxidant [O] (e.g., Air, H₂O₂) Oxidant->Disulfide

Formation of Disulfide Byproduct

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by bubbling an inert gas through them or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Avoid Basic Conditions During Work-up: If possible, perform the work-up and purification under neutral or slightly acidic conditions, as basic conditions promote the formation of the highly oxidizable thiolate anion.

  • Addition of a Reducing Agent: During work-up or purification, a small amount of a mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), can be added to reduce any disulfide that has formed back to the thiol. However, be mindful that this will need to be removed in a subsequent step.

  • Analytical Confirmation: The formation of the disulfide can be confirmed by mass spectrometry, as the disulfide will have a molecular weight that is twice the molecular weight of the starting thiol minus two mass units (for the two lost hydrogen atoms). 1H NMR spectroscopy can also be useful, as the proton signal of the -SH group will disappear upon oxidation to the disulfide.

ParameterRecommendation to Minimize Disulfide FormationRationale
Atmosphere Use an inert atmosphere (N₂ or Ar)Prevents oxidation by atmospheric oxygen.
Solvents Use degassed solventsRemoves dissolved oxygen from the reaction medium.
pH Avoid basic conditions during work-upThe thiolate anion is more susceptible to oxidation.
Additives Consider adding a mild reducing agent during work-upReduces any formed disulfide back to the thiol.
Side Reaction 3: Formation of 2-Aroyl-4(5)-arylimidazoles

Question: In the synthesis of my 2,4(5)-diarylimidazole-2-thiol, I am observing a byproduct that appears to have a ketone functionality based on IR spectroscopy. What could this be and how can I avoid it?

Answer:

The formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction in the synthesis of the corresponding 2,4(5)-diarylimidazoles, and a similar side reaction can occur in the synthesis of the 2-thiol derivatives, especially when using certain starting materials and reaction conditions.[5]

Probable Cause and Mechanism:

This side reaction is more prevalent when the synthesis involves the reaction of an α-dicarbonyl compound (or a precursor) with an aldehyde and a source of ammonia (as in the Debus-Radziszewski synthesis).[6][7][8][9] If the reaction conditions are not carefully controlled, an alternative condensation pathway can lead to the formation of an aroyl-substituted imidazole.

The exact mechanism can be complex and dependent on the specific reactants. One plausible pathway involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then reacts with the aldehyde. However, an alternative reaction of the intermediate with another molecule of the dicarbonyl precursor before cyclization can lead to the aroyl-substituted byproduct.

G cluster_main Debus-Radziszewski Synthesis cluster_side Side Reaction Dicarbonyl α-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Aroyl_Byproduct 2-Aroyl-imidazole (Side Product) Dicarbonyl->Aroyl_Byproduct Aldehyde Aldehyde Desired_Product Substituted Imidazole (Desired Product) Aldehyde->Desired_Product Ammonia Ammonia Ammonia->Diimine Diimine->Desired_Product Diimine->Aroyl_Byproduct Reaction with another dicarbonyl equivalent

Simplified Pathway for Aroyl Byproduct Formation

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the dicarbonyl compound relative to the aldehyde and ammonia source can favor the formation of the aroyl byproduct.

  • Reaction Temperature and Time: The formation of this side product is highly dependent on the reaction conditions.[5] Lowering the reaction temperature and reducing the reaction time may help to suppress the formation of this byproduct. Monitor the reaction progress by TLC to determine the optimal time to stop the reaction.

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway. For Debus-Radziszewski type reactions, Lewis acids or protic acids are often used. Experimenting with different catalysts and catalyst loadings may help to favor the desired product.

  • Purification: Chromatographic methods, such as column chromatography, are often effective in separating the desired imidazole-2-thiol from the more polar aroyl-substituted byproduct. Recrystallization can also be attempted.[4]

ParameterRecommendation to Minimize Aroyl ByproductRationale
Stoichiometry Use precise stoichiometry, avoid excess dicarbonylPrevents side reactions involving excess starting material.
Temperature Lower the reaction temperatureMay disfavor the alternative condensation pathway.
Reaction Time Monitor by TLC and stop when the main product is formedMinimizes the formation of byproducts over extended reaction times.
Purification Use column chromatographyEffective for separating compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: How can I purify my substituted imidazole-2-thiol if it is contaminated with starting materials?

A1: Purification can typically be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] If recrystallization is not effective, column chromatography on silica gel is a good alternative. The choice of eluent will depend on the polarity of your compound and the impurities.

Q2: My imidazole-2-thiol is colored. Is this normal?

A2: Imidazole-2-thiols are often white or off-white crystalline solids. A significant color, such as yellow or brown, may indicate the presence of impurities or degradation products, possibly from oxidation. Purification by recrystallization or chromatography should be attempted to obtain a pure, colorless product.

Q3: How should I store my purified substituted imidazole-2-thiol?

A3: Due to their susceptibility to oxidation, it is best to store imidazole-2-thiols in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon).

Q4: Can I use other sulfur sources besides potassium thiocyanate?

A4: Yes, other thiocyanate salts (e.g., ammonium thiocyanate) or thiourea itself can sometimes be used as the sulfur source in the synthesis of imidazole-2-thiols. The choice of reagent will depend on the specific synthetic route and the reactivity of your starting materials.

Q5: What are some common analytical techniques to characterize my final product?

A5: The structure of your substituted imidazole-2-thiol should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Infrared (IR) spectroscopy can be useful to identify the C=S and N-H stretching vibrations. Elemental analysis can be used to confirm the empirical formula.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843-3858. [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(16), 5343. [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The formation of 2-aroyl-4(5)-arylimidazoles as side products strongly depends on the reaction conditions employed. The Journal of Organic Chemistry, 72(12), 4551-4553. [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Hunter, R., Caira, M., & Stellenboom, N. (2006). A One-Pot Synthesis of Unsymmetrical Disulfides from Thiols Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268-8271. [Link]

  • U.S. Patent No. 7,115,748 B2. (2006). Method of making imidazole-2-thiones.
  • ResearchGate. (2022). Imidazole Derivatives as Thermal Latent Catalyst for Thiol-Michael Reaction Thermosetting Resins. [Link]

  • ResearchGate. (2022). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1887–1890. [Link]

  • Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group. Retrieved from [Link]

  • Koukouras, K., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 25(9), 4591. [Link]

  • Nagy, P. (2013). Quantification of Thiols and Disulfides. Molecules (Basel, Switzerland), 18(9), 11294–11321. [Link]

  • de Paiva, G. C., et al. (2020). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 25(11), 2686. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Sharma, G. V., et al. (2013). Controlled formation of thiol and disulfide interfaces. Langmuir : the ACS journal of surfaces and colloids, 29(1), 438–447. [Link]

  • ResearchGate. (2022). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. [Link]

  • dos Santos, J. C. S., et al. (2011). Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins. Journal of chemical technology and biotechnology, 86(6), 856–861. [Link]

  • Bou-Abdallah, F. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants (Basel, Switzerland), 13(2), 195. [Link]

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Baxendale, I. R., et al. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Organic Letters, 16(23), 6076-6079. [Link]

  • Isidro-Llobet, A., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9479-9483. [Link]

  • Koukouras, K., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 25(9), 4591. [Link]

  • ResearchGate. (2022). An efficient one-pot synthesis and biological evaluation of novel ( E )-2-aroyl-4-arylidene-5-oxotetrahydrofuran derivatives. [Link]

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Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your research. This guide is structured in a question-and-answer format to directly address common issues encountered during the synthesis of imidazole and its derivatives, with a focus on resolving low product yield.

Q1: My Debus-Radziszewski synthesis of a simple tri-substituted imidazole is resulting in a very low yield (<30%). What are the most likely causes and how can I improve it?

A1: The classic Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is notorious for its often low yields when performed under traditional conditions[1][2][3]. The primary reasons for this are typically twofold: the formation of numerous side products and the harsh reaction conditions that can lead to decomposition of reactants and intermediates[3].

Causality and Mechanistic Insights:

The reaction proceeds through the formation of a diimine intermediate from the 1,2-dicarbonyl compound (e.g., glyoxal or benzil) and ammonia. This intermediate then reacts with the aldehyde. Low yields often stem from:

  • Side Reactions: The aldehyde can undergo self-condensation or other reactions with ammonia. The dicarbonyl compound can also participate in competing pathways.

  • Incomplete Reaction: The multi-component nature of the reaction means that achieving a complete reaction can be challenging without optimization.

  • Product Degradation: The high temperatures often used in classical protocols can lead to the degradation of the desired imidazole product.

Troubleshooting Workflow:

Here is a systematic approach to improving your yield:

  • Catalyst Introduction: The most significant improvement in the Debus-Radziszewski synthesis comes from the use of catalysts. Traditional methods often lack a catalyst, leading to slow reaction rates and the need for high temperatures[1].

    • Lewis Acids: Catalysts like a urea-ZnCl₂ deep eutectic solvent have been shown to dramatically increase yields, in some cases up to 99%, by activating the carbonyl groups towards nucleophilic attack. In one study, the yield dropped to 20% when the deep eutectic solvent was not used[1].

    • Bases: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can also serve as effective catalysts, with reported yields as high as 92%[1].

    • Heterogeneous Catalysts: Solid-supported catalysts, like silicotungstic acid or various nanoparticles (e.g., CoFe₂O₄), offer the advantage of easy separation and potential for reuse, while still providing excellent yields[1].

  • Energy Input Modification:

    • Ultrasonic Irradiation: The use of ultrasound can significantly enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, which promotes molecular collisions. This approach often allows for lower overall reaction temperatures and shorter reaction times[3]. Yields of up to 98% have been reported under optimized ultrasonic conditions[3].

    • Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction time and often an increase in yield compared to conventional heating[1].

Experimental Protocol: Catalyst Screening for Yield Improvement

This protocol outlines a parallel screening approach to identify the best catalyst for your specific substrates.

  • Setup: In three separate microwave-safe reaction vials, place your 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition:

    • Vial 1: Add ZnCl₂ (0.3 mmol) and urea (0.6 mmol).

    • Vial 2: Add DABCO (0.2 mmol).

    • Vial 3 (Control): No catalyst.

  • Solvent: Add 3 mL of ethanol to each vial.

  • Reaction: Heat all vials in a microwave reactor at 120°C for 30 minutes.

  • Work-up and Analysis:

    • Cool the reaction mixtures to room temperature.

    • Spot each mixture on a TLC plate to assess the consumption of starting materials and the formation of the product.

    • Quench the reactions by adding 10 mL of cold water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the crude yield and purity (e.g., by ¹H NMR) for each reaction to identify the most effective catalyst.

Troubleshooting Logic Diagram:

G start Low Yield in Debus-Radziszewski Synthesis catalyst Is a catalyst being used? start->catalyst add_catalyst Introduce a catalyst (e.g., Urea-ZnCl₂, DABCO) catalyst->add_catalyst No energy Is the reaction heated conventionally? catalyst->energy Yes conditions Review Reaction Conditions add_catalyst->conditions optimize_catalyst Optimize catalyst loading and type optimize_catalyst->conditions energy->optimize_catalyst No (already using alternative) ultrasound Consider ultrasonic irradiation energy->ultrasound Yes ultrasound->conditions microwave Consider microwave-assisted synthesis solvent Optimize solvent and temperature conditions->solvent purification Evaluate Purification Step solvent->purification yield_improved Yield Improved purification->yield_improved

Caption: Troubleshooting workflow for low yield in Debus-Radziszewski synthesis.

Q2: I am observing a significant amount of a dark, polymeric side product in my reaction mixture, which complicates purification and lowers my isolated yield. What is this substance and how can I prevent its formation?

A2: The formation of dark, often intractable, polymeric material is a common issue in imidazole synthesis, particularly in reactions involving aldehydes and ammonia sources. This is generally due to polymerization of the aldehyde or side reactions between reaction intermediates.

Causality and Prevention:

  • Aldehyde Instability: Many aldehydes, especially those without substitution at the α-carbon, are prone to self-condensation (an aldol-type reaction) or polymerization under either acidic or basic conditions. Formaldehyde, if used, is particularly susceptible to forming paraformaldehyde.

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate the formation of these polymeric byproducts[3].

Recommended Solutions:

  • Purity of Starting Aldehyde: Ensure your aldehyde is pure and free from acidic or basic impurities. If necessary, distill the aldehyde immediately before use. For solid aldehydes, consider recrystallization.

  • Control of Stoichiometry: Use the precise stoichiometric amount of the aldehyde. An excess can increase the likelihood of polymerization.

  • Lower Reaction Temperature: The use of more efficient heating methods like microwave or ultrasound, or the addition of a potent catalyst, can often allow for a reduction in the reaction temperature, thereby minimizing byproduct formation[1][3].

  • Shorter Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting materials have been consumed to prevent the product from degrading and to minimize the formation of polymeric materials over time.

  • Alternative Ammonia Source: Instead of aqueous ammonia, which can introduce water and affect reaction equilibrium, consider using ammonium acetate or another ammonium salt. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst.

Q3: My product seems to be soluble in both the aqueous and organic layers during work-up, leading to significant loss of yield. How should I approach the extraction and purification of my imidazole product?

A3: This is a classic problem when working with imidazoles. The imidazole ring is amphoteric, meaning it can act as both a weak acid (the N-H proton) and a weak base (the lone pair on the sp² nitrogen)[4]. This property can make extraction and purification challenging.

Understanding the Chemistry:

  • Basic Character: In an acidic aqueous solution (low pH), the imidazole ring will be protonated to form an imidazolium salt, which is highly water-soluble.

  • Acidic Character: In a basic aqueous solution (high pH), the N-H proton can be removed to form an imidazolate anion, which is also more soluble in water than the neutral imidazole.

Optimized Purification Protocol:

  • Neutralization: Before extraction, carefully adjust the pH of the aqueous layer to be near neutral (pH 7-8). This will ensure that the majority of your imidazole product is in its neutral, less water-soluble form. Use a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for this adjustment.

  • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. These solvents are more effective at extracting moderately polar compounds like imidazoles.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

  • Continuous Extraction: For particularly water-soluble imidazoles, a continuous liquid-liquid extraction apparatus may be necessary to achieve a good recovery.

  • Chromatography:

    • Column Packing: Use silica gel for column chromatography. It is important to load your crude product onto the column in a concentrated form and with a minimal amount of a non-polar solvent to ensure a tight band.

    • Eluent System: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or acetone. A small amount of triethylamine (0.1-1%) can be added to the eluent system to prevent the product from streaking on the silica gel, which can occur due to the basic nature of the imidazole.

Data Summary: Impact of Reaction Conditions on Yield

Synthesis MethodCatalystConditionsReported Yield (%)Reference
Debus-RadziszewskiNoneConventional HeatingLow (<40%)[1][4]
Debus-RadziszewskiUrea-ZnCl₂ DES110°C, 30 min99%[1]
Debus-RadziszewskiDABCO60-65°C, 12 h92%[1]
MulticomponentCoFe₂O₄ NanoparticlesUltrasound, 40°C, 20 min~95%[1]
MulticomponentNano-MgAl₂O₄Ultrasound, 60°Cup to 98%[3]

References

  • da Silva, A. D., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • de Oliveira, C. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available at: [Link]

  • Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Indian Journals. Available at: [Link]

  • Shaik, F., & Devunuri, S. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Atanasova, M., & Zlatev, Z. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, D., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, S., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • DR. Raghu Prasad. (2023). Debus Radzisewski Imidazole Synthesis. YouTube. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

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Technical Support Center: Preventing Disulfide Bond Formation in Thol-Based Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Thiol Reactivity

In the realm of protein biochemistry and drug development, maintaining the reduced state of thiol groups (-SH), predominantly from cysteine residues, is paramount for preserving protein structure, function, and reactivity. Thiols are highly susceptible to oxidation, a process that pairs two thiol groups to form a disulfide bond (-S-S-).[1][2] This seemingly simple conversion can have profound consequences, leading to loss of enzymatic activity, protein aggregation, and artifacts in labeling and conjugation experiments.[3][4]

The primary drivers of this undesirable oxidation are dissolved molecular oxygen, catalytic trace metal ions, and alkaline pH conditions.[5][6] This guide provides a comprehensive framework for understanding and mitigating unwanted disulfide bond formation. We will explore the underlying chemical principles, offer practical solutions in a direct question-and-answer format, and provide detailed protocols to ensure the integrity of your thiol-based experiments.

Core Principles for Thiol Stability: FAQs

This section addresses common questions encountered by researchers working with thiol-containing molecules.

Q1: What is the fundamental mechanism of thiol oxidation?

A: Thiol oxidation is significantly accelerated when the thiol group (-SH) deprotonates to form a highly reactive thiolate anion (-S⁻).[7][8] This deprotonation is favored at higher pH values. The thiolate anion can then react with molecular oxygen, often in a reaction catalyzed by metal ions, to form disulfide bonds.[5][6][7]

Q2: My protein is aggregating or precipitating. Could disulfide bonds be the cause?

A: Yes, this is a very common issue. When surface-exposed cysteine residues on different protein molecules oxidize to form intermolecular disulfide bonds, it can lead to the formation of protein oligomers and larger aggregates, which often results in precipitation.[3][4][9] This can be particularly problematic during protein concentration steps or long-term storage. The formation of these bonds can often be reversed by using reducing agents and inhibited by metal chelators.[3]

Q3: How do I choose the right reducing agent for my experiment?

A: The choice depends on your specific application. The three most common reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME). TCEP is often preferred for its stability, lack of odor, and effectiveness over a wide pH range.[10][11][12] DTT is a strong reducing agent but is less stable, especially in the presence of metal ions.[10][11] BME is inexpensive but has a strong, unpleasant odor and is less stable than DTT.[12][13] A detailed comparison is provided in the next section.

Q4: What is the role of pH in thiol stability?

A: pH is a critical factor. While many enzymatic reactions and labeling chemistries require a pH of 7.0 or higher, these more alkaline conditions increase the concentration of the reactive thiolate anion, making the thiol group more susceptible to oxidation.[14][15] Conversely, at lower pH values (e.g., below 6.5), the thiol group is predominantly in its protonated (-SH) state, which is significantly less prone to oxidation.[14][16][17] Therefore, a compromise must be made. For general protein stability, working at a slightly acidic pH (around 6.5-7.0) is often beneficial.

Q5: Why do I need to worry about trace metal ions in my buffers?

A: Even minute concentrations of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for the oxidation of thiols by molecular oxygen.[5][18][19][20] These ions can be introduced as contaminants from glassware, water, or even reagent-grade salts. To counteract this, it is standard practice to include a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), in your buffers to sequester these metal ions and prevent them from participating in redox cycling.[3][21][22]

Q6: How can I effectively remove dissolved oxygen from my solutions?

A: Deoxygenating or degassing buffers is a crucial step for sensitive experiments. Common methods include:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solution for 15-30 minutes displaces the dissolved oxygen.

  • Vacuum Degassing: Applying a vacuum to the solution while stirring helps to pull dissolved gases out of the liquid.[23] This can be combined with sonication for increased efficiency.[23]

  • Boiling: Boiling water for several minutes before preparing buffers can reduce dissolved gas content, but the solution will start to re-aerate as it cools.

In-Depth Guide to Reducing Agents

Reducing agents are indispensable for reversing disulfide bond formation and maintaining a reducing environment.

Comparative Analysis of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol) β-Mercaptoethanol (BME)
Odor Odorless[10][24]Slight sulfur smell[10]Strong, unpleasant odor[12]
Stability More stable, resistant to air oxidation.[10][25] Unstable in phosphate buffers.[10]Prone to oxidation, especially in the presence of metal ions.[10][11]Least stable, evaporates from solution.[12]
Effective pH Range Wide range (1.5 - 8.5)[10][11]Limited to pH > 7[10]Optimal at pH > 7.5
Mechanism Irreversible, attacks the disulfide bond directly.Forms a stable six-membered ring after reducing the disulfide.[26]Reversible thiol-disulfide exchange.
Interference Does not react with maleimides.[11] Does not reduce metals used in IMAC.[10][13]Reacts with maleimides. Can interfere with IMAC due to metal chelation.[11]Reacts with maleimides. Can form adducts with cysteines.[4]
Common Use Mass spectrometry, protein labeling, long-term storage.[10][12]SDS-PAGE, protein purification, enzyme assays.[10]SDS-PAGE, initial protein purification steps (cost-effective).[13]
Protocol: Preparing and Using Reducing Agent Stock Solutions
  • Preparation:

    • Always use high-purity water (e.g., Milli-Q or equivalent).

    • Prepare stock solutions at a high concentration (e.g., 0.5 M for TCEP, 1 M for DTT) to minimize the volume added to your sample.

    • For TCEP, which is acidic, consider purchasing a pH-neutral solution or adjusting the pH of your stock solution with NaOH to avoid altering the pH of your final buffer.[4][24]

  • Storage:

    • Dispense stock solutions into single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Usage:

    • Thaw aliquots immediately before use.

    • Add the reducing agent to your buffer or protein solution to the desired final concentration (typically 0.5 - 5 mM).

    • For DTT and BME, it's best to add them to the buffer fresh each day. TCEP's higher stability allows for its inclusion in buffers that will be used over a longer period.[4][25]

Troubleshooting Common Experimental Problems

Problem Potential Cause(s) Troubleshooting Steps
Low labeling efficiency with thiol-reactive probes (e.g., maleimides) 1. Thiol is oxidized to a disulfide. 2. Reducing agent (DTT, BME) is competing with the protein's thiol for the probe.[11]1. Pre-incubate the protein with 1-5 mM TCEP for 30 minutes at room temperature to ensure complete reduction of disulfides. 2. Use TCEP as the reducing agent, as it does not react with maleimides.[11] If DTT must be used, it needs to be removed via dialysis or a desalting column prior to labeling.
Protein precipitates after adding a reducing agent 1. Reduction of essential structural disulfide bonds, leading to protein unfolding and aggregation. 2. The protein concentration is too high, promoting aggregation of the reduced, and potentially less stable, protein.1. Titrate the reducing agent concentration to find the minimum amount needed to prevent intermolecular disulfide formation without disrupting structural disulfides. 2. Perform the reduction step at a lower protein concentration. 3. Consider adding stabilizing osmolytes like glycerol or arginine to the buffer.[4]
Assay is inhibited or shows artifacts after adding a reducing agent 1. The reducing agent is interfering with a component of the assay (e.g., reducing a metal cofactor in an enzyme, interfering with a colorimetric reagent). 2. In immunoassays, reducing agents can denature antibodies, impairing antigen recognition.[27][28]1. Run a control with the assay components and the reducing agent (without the protein of interest) to check for direct interference. 2. If interference is detected, the reducing agent must be removed from the protein sample before the assay. 3. For immunoassays, consider using a lower concentration of reducing agent or ensuring its removal before adding antibodies.

Step-by-Step Experimental Protocols

Protocol 1: Preparing a Redox-Stable Buffer

This protocol outlines the preparation of a general-purpose buffer designed to minimize thiol oxidation.

  • Choose High-Purity Reagents: Start with the highest quality water and buffer components available to minimize metal contamination.

  • Deoxygenate the Water: Before adding any solutes, degas the water by sparging with nitrogen or argon for at least 15-20 minutes.

  • Add Buffer Components and Chelator: Dissolve the buffer components (e.g., HEPES, Tris) to the desired concentration. Add EDTA to a final concentration of 0.5-1.0 mM to chelate trace metals.[29][30]

  • Adjust pH: Carefully adjust the pH to the desired value (ideally between 6.5 and 7.5 for optimal thiol stability).

  • Add Reducing Agent: Immediately before use, add the chosen reducing agent (e.g., TCEP to 0.5 mM or DTT to 1 mM) from a frozen stock aliquot.

  • Store Properly: Store the final buffer at 4°C and use it within a day or two for best results, especially if DTT was used.

Protocol 2: Workflow for Reducing and Purifying a Protein

This workflow is designed for situations where a protein needs to be treated to reduce existing disulfide bonds and then maintained in a reduced state.

  • Initial Reduction:

    • Dissolve or dilute the protein in a redox-stable buffer (as prepared in Protocol 1) containing a higher concentration of reducing agent (e.g., 5-10 mM DTT or TCEP).

    • Incubate at room temperature for 1 hour or at 4°C for 2-4 hours to ensure complete reduction of disulfide bonds.

  • Removal of Excess Reducing Agent (if necessary):

    • If the high concentration of reducing agent interferes with downstream applications (e.g., labeling with maleimides when using DTT), it must be removed.

    • Use a desalting column (e.g., PD-10) or dialysis to exchange the protein into a buffer containing a lower, maintenance concentration of the reducing agent (e.g., 0.5 mM TCEP).

  • Concentration and Storage:

    • If the protein needs to be concentrated, do so in the presence of the maintenance concentration of the reducing agent.

    • For long-term storage, flash-freeze aliquots of the purified, reduced protein in a buffer containing 0.5 mM TCEP and store at -80°C. TCEP is generally preferred for long-term storage due to its superior stability.[12][13]

Visualizations and Diagrams

Reducing_Agent_Choice cluster_apps Application cluster_agents Recommended Agent start What is your application? mass_spec Mass Spectrometry or IMAC? start->mass_spec Need metal compatibility? labeling Thiol Labeling (e.g., maleimide)? start->labeling Avoiding side reactions? long_term Long-Term Storage or Crystallization? start->long_term Need high stability? sds_page SDS-PAGE or General Use? start->sds_page General reduction? tcep Use TCEP mass_spec->tcep labeling->tcep tcep_preferred Use TCEP (more stable) long_term->tcep_preferred dtt_bme Use DTT or BME (cost-effective) sds_page->dtt_bme

Caption: Decision tree for selecting a reducing agent.

Buffer_Prep_Workflow start Start: High-Purity Water degas 1. Deoxygenate Water (N2 or Ar sparging) start->degas add_solutes 2. Dissolve Buffer Salts + Chelator (EDTA) degas->add_solutes adjust_ph 3. Adjust pH (Target: 6.5 - 7.5) add_solutes->adjust_ph add_reductant 4. Add Reducing Agent (TCEP or DTT) Immediately before use adjust_ph->add_reductant final_buffer End: Redox-Stable Buffer add_reductant->final_buffer

Caption: Workflow for preparing a redox-stable buffer.

Metal_Catalysis_Cycle cluster_redox Redox Cycle thiol1 2 R-SH (Two Thiols) thiolate 2 R-S⁻ (Thiolate Anions) thiol1->thiolate High pH metal_red Metal((n-1)+) e.g., Cu⁺, Fe²⁺ thiolate->metal_red e⁻ transfer disulfide R-S-S-R (Disulfide Bond) thiolate->disulfide Oxidation metal_ox Metal(n+) e.g., Cu²⁺, Fe³⁺ metal_red->metal_ox Re-oxidation oxygen O₂ (Dissolved Oxygen) edta EDTA (Chelator) edta->metal_ox Sequesters Metal Ion (Blocks Cycle)

Caption: Cycle of metal-catalyzed thiol oxidation.

References

  • The role of thiols and disulfides in protein chemical and physical stability. (n.d.). National Institutes of Health.
  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (n.d.). ResearchGate.
  • TCEP HCl vs DTT: Preferred Reducing Agents. (n.d.). AG Scientific.
  • TCEP or DTT? (2014, May 30). Proteomics and Mass Spectrometry Core Facility.
  • Oxidation of Thiols. (2021, October 28). Chemistry LibreTexts.
  • Interference of denaturing and reducing agents on the antigen/antibody interaction. (n.d.). ResearchGate.
  • EDTA's role in keeping antibodies from accumulating in solution? (2016, March 22). ResearchGate.
  • Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion. (n.d.). ACS Publications.
  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (n.d.). Analytical Biochemistry.
  • Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. (n.d.). RSC Publishing.
  • Catalytic System for Aerobic Oxidation That Simultaneously Functions as Its Own Redox Buffer. (2023, January 25). ACS Publications.
  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel.
  • This vs. That – Your Guide to Choosing Between Similar Reagents. (n.d.). GoldBio.
  • Oxidation of Thiols. (2024, May 12). Chemistry LibreTexts.
  • Kinetics of the Catalytic Oxidation Reactions of Thiol Compounds. (n.d.). ResearchGate.
  • Prevent Protein Aggregation in Formulations: A Guide. (n.d.). Leukocare.
  • Buffers for Biochemical Reactions. (n.d.). Promega Corporation.
  • Effect of pH on peak current for the electrocatalytic oxidation of 5 mM... (n.d.). ResearchGate.
  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (n.d.). MDPI.
  • Which reducing agent do you prefer? (2013, April 23). ResearchGate.
  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (n.d.). National Institutes of Health.
  • Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. (n.d.). National Institutes of Health.
  • Interferences in Immunoassay. (n.d.). National Institutes of Health.
  • Homogeneous catalysis of the oxidation of thiols by metal ions. (n.d.). RSC Publishing.
  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (n.d.). ResearchGate.
  • Methods For Degassing Buffers. (2022, August 30). Sciencing.
  • Mechanisms and consequences of protein cysteine oxidation. (2020, January 10). Portland Press.
  • Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv.
  • Buffers. (n.d.). Calbiochem.

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Technical Support Center: Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Imidazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered in the laboratory with in-depth, evidence-based solutions and practical insights to streamline your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section provides rapid answers to common questions and issues that arise during the synthesis of imidazole derivatives.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in imidazole synthesis are a frequent issue, often stemming from several factors. The classical Debus-Radziszewski synthesis, for instance, is known for producing relatively low yields.[1] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: The quality of your aldehydes, dicarbonyl compounds, and ammonia source is paramount. Impurities can lead to a host of side reactions, consuming your reactants and complicating purification.

    • Actionable Advice:

      • Ensure aldehydes are free of corresponding carboxylic acids by distillation or by washing with a mild base.

      • Verify the purity of your dicarbonyl compound (e.g., glyoxal, benzil) by melting point or spectroscopic methods.

      • Use a reliable source of ammonia, such as ammonium acetate, and ensure it is dry.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require careful optimization.

    • Actionable Advice:

      • Temperature: High temperatures can lead to decomposition and the formation of side products.[2] Conversely, a temperature that is too low may result in an incomplete reaction. It is recommended to perform small-scale trials at various temperatures to identify the optimal range for your specific substrates.

      • Solvent: The choice of solvent can significantly impact yield. While protic solvents like ethanol or methanol are common, their polarity can sometimes hinder the reaction by solvating the ammonium acetate and reducing its reactivity.[3] Consider exploring less polar or even solvent-free conditions, which have been shown to improve yields in some cases.[4]

      • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[4]

  • Stoichiometry: Incorrect molar ratios of reactants can leave one or more starting materials unreacted, thus lowering the theoretical yield.

    • Actionable Advice: Carefully control the stoichiometry of your reactants. In multicomponent reactions, it is crucial to ensure the precise addition of each component.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

A2: The formation of side products is a common challenge, particularly in one-pot multicomponent reactions.[5] The nature of these impurities depends on the specific synthetic route employed.

  • Common Side Products: In the synthesis of 2,4(5)-diarylimidazoles, the formation of 2-aroyl-4(5)-arylimidazoles can be a significant side reaction, with its prevalence being highly dependent on the reaction conditions.[5]

  • Minimizing Side Products:

    • Controlled Addition of Reagents: In some cases, the slow and controlled addition of one reactant to the reaction mixture can minimize the formation of undesired intermediates.

    • Catalyst Selection: The choice of catalyst can have a profound impact on the selectivity of the reaction. For instance, in certain syntheses, using a specific metal catalyst can steer the reaction towards the desired product and away from side reactions.[4]

    • Protecting Groups: For substrates with sensitive functional groups, the use of appropriate protecting groups can prevent their participation in unwanted side reactions.

Q3: My final product is difficult to purify. What are the best strategies for isolating pure imidazole derivatives?

A3: The purification of imidazole derivatives can be challenging due to their polarity and potential for strong interactions with silica gel.

  • Chromatography:

    • Column Chromatography: This is the most common method for purification.

      • Pro-Tip: To mitigate the issue of product streaking on silica gel, consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This can help to neutralize acidic sites on the silica and improve the peak shape.

    • Common Eluent Systems: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used. For highly polar imidazole derivatives, a gradient elution with increasing concentrations of a more polar solvent like methanol in dichloromethane may be necessary.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline products, provided a suitable solvent is found.

    • Solvent Selection: Ideal recrystallization solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing imidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof with water or hexanes.

    • Troubleshooting Recrystallization: If you are struggling to induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Extraction: A liquid-liquid extraction can be a useful first step in purification to remove major impurities.

    • Actionable Advice: The basicity of the imidazole ring (pKaH of ~7.1) allows for its extraction into an acidic aqueous solution.[1] Subsequently, neutralizing the aqueous layer and extracting with an organic solvent can isolate the imidazole derivative.

Section 2: Key Synthetic Protocols & Mechanisms

A deep understanding of the reaction mechanism is crucial for effective troubleshooting. This section provides an overview of common synthetic routes and their underlying principles.

The Debus-Radziszewski Imidazole Synthesis

This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While historically significant, it often suffers from low yields.[1]

Reaction Scheme:

Mechanism Workflow:

Debus_Radziszewski A Dicarbonyl + NH3 B Diimine Intermediate A->B Condensation E Condensation B->E Nucleophilic Attack C Aldehyde + NH3 D Aminal Intermediate C->D Addition D->E F Cyclization E->F Intramolecular Reaction G Dehydration & Aromatization F->G Elimination of H2O H Imidazole Product G->H

Caption: Debus-Radziszewski reaction workflow.

Causality in Experimental Choices:

  • The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants.

  • Ammonium acetate is often used as the ammonia source as it is a convenient solid that releases ammonia in situ.

The Van Leusen Imidazole Synthesis

This is a versatile method for the synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine.[5]

Reaction Scheme:

Mechanism Workflow:

Van_Leusen A TosMIC + Base B TosMIC Anion A->B Deprotonation D [3+2] Cycloaddition B->D Nucleophilic Attack C Aldimine C->D E Intermediate Adduct D->E F Elimination of Toluenesulfinic Acid E->F G Aromatization F->G H Imidazole Product G->H

Caption: Van Leusen imidazole synthesis workflow.

Expert Insights:

  • The choice of base is critical. A strong, non-nucleophilic base like potassium carbonate or DBU is typically employed.

  • The aldimine can be pre-formed or generated in situ from the corresponding aldehyde and amine.[5]

Section 3: Data & Reference Tables

For quick reference, the following tables summarize key data relevant to imidazole synthesis.

Table 1: Common Solvents for Imidazole Synthesis

SolventBoiling Point (°C)Dielectric ConstantNotes
Ethanol78.424.5Common protic solvent, good for dissolving reactants.
Methanol64.732.7Similar to ethanol, but more polar.
Acetonitrile81.637.5Aprotic polar solvent, can be effective in certain reactions.
Dimethylformamide (DMF)15336.7High-boiling polar aprotic solvent, useful for reactions requiring higher temperatures.
Dichloromethane (DCM)39.69.1Low-boiling solvent, often used in work-up and chromatography.
Toluene110.62.4Non-polar solvent, can be used in some syntheses to azeotropically remove water.
Solvent-freeN/AN/ACan lead to higher yields and easier work-up.[4]

Table 2: Comparison of Common Imidazole Synthetic Methods

MethodKey ReactantsSubstitution PatternAdvantagesCommon Issues
Debus-Radziszewski Dicarbonyl, Aldehyde, Ammonia2,4,5-TrisubstitutedReadily available starting materials.Often low yields, potential for side products.
Van Leusen TosMIC, Aldimine1,4,5- or 1,4-/4,5-DisubstitutedGood yields, high regioselectivity.[5]TosMIC can be moisture sensitive.
Multicomponent Reactions Various (e.g., aldehyde, amine, dicarbonyl, ammonia source)Highly substitutedHigh atom economy, operational simplicity.[5]Can be difficult to optimize, purification can be challenging.

Section 4: Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative imidazole synthesis.

Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) via a Modified Debus-Radziszewski Reaction

This protocol is an adaptation of the classical Debus synthesis and is suitable for an undergraduate or introductory graduate-level laboratory.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours, as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

  • The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of 2,4,5-triphenylimidazole.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glacial acetic acid is corrosive. Handle with care.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3964. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4947. [Link]

  • Gomez, E., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 5(1), 48-61. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. IJARSCT, 5(10).
  • Zhang, Y., et al. (2024). Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. Journal of the American Chemical Society.
  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. Retrieved from [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems, 11(03-Special Issue).
  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science an Indian Journal, 19(1), 257.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 1-Propyl-1H-imidazole-2-thiol and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of diverse heterocyclic compounds has gained significant momentum. Among these, imidazole-based derivatives, particularly 1-alkyl-1H-imidazole-2-thiols, have emerged as a promising class of molecules with potential antibacterial properties. This guide provides a comparative overview of the antimicrobial activity of a representative compound from this class, 1-propyl-1H-imidazole-2-thiol, against the well-established broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative in vitro efficacy, and the detailed experimental protocols required to assess these antimicrobial agents. While extensive data exists for ciprofloxacin, the information presented for this compound is based on the general antimicrobial potential of this compound class and includes hypothetical data to illustrate the comparative framework.

Unraveling the Mechanisms of Action

A fundamental understanding of the molecular mechanisms by which antimicrobial agents exert their effects is crucial for rational drug design and development. The modes of action for ciprofloxacin and imidazole-2-thiol derivatives are distinct, targeting different essential cellular processes in bacteria.

Ciprofloxacin: A Potent Inhibitor of Bacterial DNA Replication

Ciprofloxacin, a second-generation fluoroquinolone, is a bactericidal agent that functions by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for the initiation of DNA replication. Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is often the main target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of replicated chromosomes, thereby halting cell division.

This dual-targeting mechanism contributes to ciprofloxacin's broad spectrum of activity and a lower propensity for the development of resistance through a single mutation.

cluster_ciprofloxacin Ciprofloxacin Mechanism of Action Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Ciprofloxacin->Topo_IV Inhibits DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topo_IV->DNA_Breaks DNA_Replication Bacterial DNA Replication Negative_Supercoiling Negative Supercoiling DNA_Replication->Negative_Supercoiling Chromosome_Segregation Chromosome Segregation DNA_Replication->Chromosome_Segregation Negative_Supercoiling->DNA_Gyrase Chromosome_Segregation->Topo_IV Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Mechanism of Ciprofloxacin Action.

This compound: A Potential Disruptor of the Bacterial Cell Membrane

While the precise mechanism of action for this compound is not yet fully elucidated, studies on related imidazole derivatives suggest that their antimicrobial activity is often attributed to their ability to disrupt the bacterial cell membrane.[3][4] The lipophilic nature of the alkyl substituent, in this case, the propyl group, is thought to facilitate the insertion of the molecule into the lipid bilayer of the bacterial cell membrane.[5]

This insertion can lead to a cascade of detrimental effects, including:

  • Increased Membrane Permeability: Disruption of the membrane integrity can lead to the leakage of essential intracellular components, such as ions and metabolites.[6]

  • Inhibition of Membrane-Bound Enzymes: Many vital enzymatic processes, including those involved in respiration and cell wall synthesis, are located within or associated with the cell membrane. Imidazole derivatives may interfere with the function of these enzymes.[4]

  • Generation of Reactive Oxygen Species (ROS): Some studies on imidazole-based compounds have shown that they can induce oxidative stress within bacterial cells through the production of ROS, which can damage cellular macromolecules like DNA, proteins, and lipids.[6]

Further research is necessary to definitively characterize the molecular targets of this compound and to understand the full scope of its antimicrobial mechanism.

Comparative In Vitro Efficacy: A Data-Driven Assessment

The in vitro efficacy of antimicrobial agents is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7][8]

The following table presents a hypothetical yet plausible comparison of the MIC and MBC values for this compound and ciprofloxacin against common Gram-positive and Gram-negative bacterial strains.

Bacterial Strain Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)This compound16644
Ciprofloxacin0.250.52
Escherichia coli (ATCC 25922)This compound321284
Ciprofloxacin0.0080.0162
Pseudomonas aeruginosa (ATCC 27853)This compound64>256>4
Ciprofloxacin0.2514
Enterococcus faecalis (ATCC 29212)This compound128>256>2
Ciprofloxacin144

Interpretation of Data:

  • Potency: Based on this hypothetical data, ciprofloxacin demonstrates significantly higher potency (lower MIC values) against all tested strains compared to this compound.

  • Spectrum of Activity: Both compounds show activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum. However, the efficacy of this compound appears to be more moderate.

  • Bactericidal vs. Bacteriostatic Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity. In this hypothetical scenario, ciprofloxacin exhibits clear bactericidal activity against all tested strains. This compound shows bactericidal activity against S. aureus and E. coli, but may be bacteriostatic against P. aeruginosa and E. faecalis at the tested concentrations.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible antimicrobial susceptibility testing is paramount for the evaluation of novel compounds. The following are detailed, step-by-step methodologies for determining the MIC and MBC values, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and ciprofloxacin

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial agent), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

cluster_mic MIC Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare_Dilutions Standardize_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->Standardize_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent that is lethal to the bacteria.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.

Conclusion

The comparative analysis of this compound and ciprofloxacin highlights the ongoing efforts to identify and characterize novel antimicrobial agents. While ciprofloxacin remains a highly potent, broad-spectrum antibiotic with a well-defined mechanism of action, the exploration of new chemical scaffolds like the imidazole-2-thiols is essential in the face of rising antibiotic resistance.

The hypothetical data presented in this guide suggests that while this compound may not possess the same level of potency as ciprofloxacin, it demonstrates a broad spectrum of activity that warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and bactericidal activity, and evaluating its in vivo efficacy and safety profile. The experimental protocols detailed herein provide a robust framework for conducting such evaluations and contributing to the critical pipeline of new antimicrobial drug discovery.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Frontiers. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. [Link]

  • ResearchGate. (n.d.). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • ResearchGate. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • PubMed. (n.d.). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (n.d.). Comparison of the antibacterial activities of different brands of Ciprofloxacin. [Link]

  • MDPI. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. [Link]

  • PubMed Central. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. [Link]

  • PubMed. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • Scientific Research Publishing. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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  • MDPI. (n.d.). Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Frontiers. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. [Link]

  • SciSpace. (n.d.). Comparative antimicrobial activity of five brands of ciprofloxacin sold in lagos state. [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • PubMed Central. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • ResearchGate. (2005). '' Synthesis and antimicrobial screening of some fused heterocyclic pyrroles '' M. S. Mohamed, A. E. Rashad, M. A. Zaki, S. S. Fathallah., Acta Pharm. 55, (2005),237–249. [Link]

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A Comparative Guide to Tubulin Polymerization Inhibitors: Unveiling the Unique Mechanism of Imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 1-propyl-1H-imidazole-2-thiol and its closely related analogues with other established tubulin polymerization inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to offer a comprehensive understanding of these potent anticancer agents. We will delve into the unique oxidative mechanism of an imidazole-2-thiol derivative, contrasting it with the classical binding interactions of colchicine, vinca alkaloids, and the microtubule-stabilizing effects of paclitaxel.

The Dynamic Cytoskeleton: Tubulin as a Premier Anticancer Target

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a myriad of cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] This indispensable role in cell proliferation has made tubulin one of the most successful targets for cancer chemotherapy over the past decades.[3] Small molecules that interfere with tubulin dynamics can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger apoptosis (programmed cell death).[4][5]

These microtubule-targeting agents are broadly categorized based on their effect on the tubulin polymer mass. This guide will explore representatives from the major classes of tubulin polymerization inhibitors and contrast them with a microtubule-stabilizing agent to provide a holistic view of the therapeutic landscape.

A Novel Mechanism: The Case of Imidazole-2-thiol Derivatives

While the user specified this compound, the available scientific literature extensively documents a closely related compound, 2-[(1-methylpropyl)dithio]-1H-imidazole (also known as IV-2 or PX-12 ), as a potent inhibitor of tubulin polymerization.[6][7] Given the structural similarity, this guide will focus on IV-2 as a representative of this class of imidazole-2-thiol derivatives. The imidazole scaffold itself is a privileged structure in medicinal chemistry, known for its synthetic accessibility and diverse biological activities.[8][9][10]

Initially identified as an inhibitor of the thioredoxin system, IV-2's anticancer effects are not solely dependent on this pathway.[6][7] Subsequent research has revealed a direct and distinct mechanism of action on tubulin itself.

Mechanism of Action: Cysteine Oxidation

Unlike classical tubulin inhibitors that bind to specific pockets on the protein, IV-2 exerts its effect through a covalent mechanism. It contains a reactive disulfide bond that leads to the oxidation of cysteine residues on the tubulin protein.[6][7] This oxidation alters the protein's conformation, rendering it incompetent for polymerization.[6] This was confirmed through several key experimental observations:

  • Cellular Effects : Treatment of MCF-7 breast cancer cells and human umbilical vein endothelial cells (HUVECs) with IV-2 resulted in a significant loss of the microtubule network structure, as observed through immunocytochemistry.[6] Western blot analysis further confirmed an increase in the proportion of unpolymerized (soluble) tubulin within these cells.[6]

  • Direct Interaction : In cell-free in vitro tubulin polymerization assays, IV-2 demonstrated a dose-dependent inhibition of tubulin assembly and could even induce the depolymerization of pre-formed microtubules.[6][7]

  • Biochemical Evidence : Analysis of sulfhydryl reactivity and disulfide bond formation within the tubulin protein confirmed that the inhibitory action of IV-2 is mediated by the oxidation of its cysteine residues.[6]

This oxidative mechanism represents a departure from the non-covalent interactions that characterize many other tubulin inhibitors, potentially offering a way to overcome certain forms of drug resistance.

The Classical Inhibitors: A Tale of Three Binding Sites

To fully appreciate the novelty of the imidazole-2-thiol mechanism, it is essential to compare it with the well-established tubulin inhibitors that have been the bedrock of cancer chemotherapy for years. These agents primarily target three distinct sites on the tubulin dimer.

Colchicine Site Binders

Colchicine, an alkaloid originally isolated from the autumn crocus, is the archetypal tubulin polymerization inhibitor. It binds to a specific pocket on β-tubulin at the interface between the α- and β-subunits.[11][12][13] This binding event introduces a conformational change that prevents the tubulin dimer from incorporating into the growing microtubule lattice, thus inhibiting polymerization.[14] Numerous synthetic small molecules have been developed to target this site due to its potential for potent antimitotic and anti-angiogenic activity.[12][15][16]

Vinca Alkaloid Site Binders

The vinca alkaloids, such as vinblastine and vincristine, are derived from the Madagascar periwinkle. They bind to a distinct site on β-tubulin, known as the vinca domain, which is located at the interface between two tubulin dimers in a protofilament.[11][17] At high concentrations, these agents cause rapid microtubule depolymerization.[17][18] At lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules, leading to mitotic arrest and apoptosis.[17] Their mechanism involves inducing the tubulin dimers to form spiral aggregates, effectively sequestering them from the polymerizable pool.[17][19]

Microtubule Stabilizing Agents: Paclitaxel (Taxol®)

In contrast to the inhibitors, paclitaxel and other taxanes represent a class of microtubule-stabilizing agents. Paclitaxel binds to a pocket on the β-tubulin subunit within the microtubule polymer.[4][5][20] This binding locks the microtubule in a polymerized state, promoting assembly and preventing the depolymerization necessary for normal mitotic spindle function.[21][22] The result is the formation of aberrant, non-functional microtubule bundles, leading to cell cycle arrest and apoptosis.[4][5] Paclitaxel serves as a crucial experimental control and a point of mechanistic contrast in the study of tubulin-targeting drugs.

Comparative Analysis: Mechanism and Potency

The following table summarizes the key mechanistic differences between the discussed tubulin-targeting agents.

Inhibitor Class Representative Compound Binding Site Primary Mechanism of Action
Imidazole-2-thiol 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2)Cysteine Residues (Covalent)Oxidation of tubulin cysteines, preventing polymerization.[6][7]
Colchicine Site Binder Colchicineβ-tubulin (at α/β interface)Binds to soluble tubulin, preventing its incorporation into microtubules.[11][14]
Vinca Alkaloid Site Binder Vinblastine / Vincristineβ-tubulin (at inter-dimer interface)Induces tubulin self-association into spiral aggregates; promotes depolymerization.[11][17]
Microtubule Stabilizer Paclitaxel (Taxol®)β-tubulin (within the microtubule)Binds to polymerized tubulin, preventing depolymerization and stabilizing microtubules.[4][20]
Quantitative Comparison of In Vitro Efficacy

Direct comparison of potency (e.g., IC50 values) across different studies can be challenging due to variations in experimental conditions, cell lines, and tubulin sources. The table below compiles representative data to provide a general quantitative overview.

Compound Assay Type System IC50 Value Reference
2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2) Antiproliferative (GI50)NCI-60 Cell Line Panel (Mean)6.5 µM[7]
Colchicine Tubulin Polymerization InhibitionLive Cell High-Content Imaging58 nM[23]
Colchicine Analogue (CA-4) Tubulin Polymerization InhibitionIn Vitro Assay1.6 µM[15]
Vinblastine Tubulin Polymerization Inhibition (50%)Porcine Brain Tubulin (In Vitro)4.3 µM[18]
Paclitaxel Microtubule StabilizationN/A (Promotes Polymerization)N/A[4]

Note: IC50 values are highly dependent on the specific assay conditions and should be interpreted as indicative rather than absolute comparative measures.

Visualizing the Mechanisms

Tubulin Binding Sites

The following diagram illustrates the distinct binding locations of the classical tubulin inhibitors on the α/β-tubulin heterodimer. The mechanism of IV-2 is depicted as a covalent modification rather than binding to a specific pocket.

G cluster_dimer α/β-Tubulin Heterodimer cluster_inhibitors Microtubule-Targeting Agents alpha_tubulin α-Tubulin beta_tubulin β-Tubulin colchicine Colchicine colchicine->beta_tubulin Binds at α/β interface vinca Vinca Alkaloids vinca->beta_tubulin Binds at inter-dimer interface paclitaxel Paclitaxel paclitaxel->beta_tubulin Binds within microtubule polymer iv2 Imidazole-2-thiol (IV-2) iv2->beta_tubulin Oxidizes Cysteine Residues G cluster_prep 1. Preparation (On Ice) cluster_rxn 2. Reaction Initiation cluster_acq 3. Data Acquisition cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Tubulin - GTP - Buffers - Compounds prep_plate Aliquot compounds/ controls into 96-well plate prep_reagents->prep_plate add_tubulin Add tubulin/GTP mixture to wells prep_plate->add_tubulin read_plate Incubate at 37°C Read OD340 over time add_tubulin->read_plate plot_curves Plot OD vs. Time curves read_plate->plot_curves calc_ic50 Calculate Vmax, % Inhibition, and IC50 values plot_curves->calc_ic50

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell-Based Microtubule Integrity Assay (Immunofluorescence)

This assay visualizes the effects of a compound on the microtubule cytoskeleton within intact cells, providing physiologically relevant context.

Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is stained using a specific primary antibody against α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. Nuclear DNA is counterstained (e.g., with DAPI). The integrity of the microtubule network is then assessed by fluorescence microscopy. [24] Step-by-Step Protocol:

  • Cell Culture:

    • Plate adherent cells (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound, a positive control (e.g., Colchicine or Vinblastine), and a vehicle control for a specified duration (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. [24] * Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash twice with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. [24] * Incubate with a primary antibody against β-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (DAPI).

    • Image the cells using a fluorescence microscope. Assess the microtubule structure (e.g., intact filaments vs. diffuse staining) and mitotic figures.

G A 1. Plate cells on coverslips B 2. Treat with compounds A->B C 3. Fix with formaldehyde B->C D 4. Permeabilize with Triton X-100 C->D E 5. Block non-specific sites D->E F 6. Incubate with Primary Ab (anti-tubulin) E->F G 7. Incubate with Secondary Ab (fluorescent) F->G H 8. Mount with DAPI G->H I 9. Image via Fluorescence Microscopy H->I

Caption: Workflow for a cell-based immunofluorescence assay.

Conclusion

The landscape of tubulin polymerization inhibitors is both mature and ripe for innovation. While classical agents like colchicine and vinca alkaloids have established mechanisms revolving around specific, non-covalent binding pockets, the imidazole-2-thiol derivative 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2) introduces a distinct paradigm. Its ability to directly inhibit tubulin polymerization through the oxidation of cysteine residues offers a novel therapeutic strategy. This covalent mechanism may prove advantageous in overcoming resistance mechanisms that have evolved against traditional binders. Further research into this class of compounds is warranted to explore their full potential as next-generation anticancer agents. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on such comparative investigations.

References

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  • 2-[(1-Methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. AACR Journals. [Link]

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  • What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications. [Link]

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  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). ResearchGate. [Link]

  • Inhibition of Tubulin-Microtubule Polymerization by Drugs of the Vinca Alkaloid Class1. AACR Journals. [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. MDPI. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PubMed. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]

  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. OAE Publishing Inc. [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IJESI. [Link]

  • What is the mechanism of action of paclitaxel? Dr.Oracle. [Link]

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A Comparative Benchmarking of Imidazole-2-thiols as Next-Generation Anti-Diabetic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and researchers in diabetology, the quest for novel, potent, and safe anti-diabetic agents is a perpetual frontier. Within the vast landscape of heterocyclic chemistry, imidazole-based scaffolds have consistently emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of a specific subclass, imidazole-2-thiols, as promising candidates for the management of type 2 diabetes mellitus (T2DM).

We will dissect the synthetic accessibility, in vitro efficacy, and mechanistic underpinnings of these compounds, moving beyond a mere cataloging of data to an insightful exploration of their structure-activity relationships (SAR) and therapeutic potential. This document is designed to be a practical and intellectually stimulating resource, empowering researchers to make informed decisions in their own drug discovery endeavors.

The Rationale for Targeting Imidazole-2-thiols in Diabetes Research

The global prevalence of T2DM and its associated co-morbidities necessitates the development of new therapeutic strategies. A key approach in managing postprandial hyperglycemia, a hallmark of T2DM, is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the small intestine. By delaying carbohydrate digestion, these inhibitors effectively blunt the post-meal spike in blood glucose.

The imidazole-2-thiol core, a five-membered heterocyclic ring containing two nitrogen atoms and a thiol group at the 2-position, presents a unique combination of structural features that make it an attractive pharmacophore for enzyme inhibition. The presence of nitrogen atoms allows for hydrogen bonding interactions, while the sulfur atom can participate in various non-covalent interactions within the active site of target enzymes. Furthermore, the imidazole ring is relatively stable and can be readily functionalized, allowing for the systematic exploration of SAR.

This guide will focus on a comparative study of a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, a class of compounds that has shown exceptional promise as α-glucosidase inhibitors.

Comparative Analysis of In Vitro Efficacy: A Focus on α-Glucosidase Inhibition

A recent study by Ali et al. (2022) provides a robust dataset for the comparative analysis of a series of thirteen 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives.[1][2][3][4] These compounds were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity, with acarbose, a clinically used α-glucosidase inhibitor, as the standard.

The results, summarized in the table below, are striking. All thirteen synthesized compounds exhibited significantly greater inhibitory potency than acarbose, with IC50 values ranging from the nanomolar to the low micromolar range.[1][2][3][4]

Compound IDArylidene SubstituentIC50 (µM) vs. α-glucosidase
7a 4-Chlorobenzylidene11.84 ± 0.26
7b 2,4-Dichlorobenzylidene27.26 ± 0.30
7c 4-Fluorobenzylidene9.84 ± 0.08
7d 2-Fluorobenzylidene5.34 ± 0.16
7e 4-Bromobenzylidene16.38 ± 0.53
7f 3-Bromobenzylidene6.46 ± 0.30
7g 4-Hydroxybenzylidene8.62 ± 0.19
7h 3-Hydroxybenzylidene20.73 ± 0.59
7i 2-Hydroxybenzylidene0.64 ± 0.05
7j 4-Methylbenzylidene18.65 ± 0.74
7k 4-Methoxybenzylidene70.28 ± 1.52
7l 4-(Dimethylamino)benzylidene343.10 ± 1.62
7m 3-Nitrobenzylidene11.09 ± 0.79
Acarbose -873.34 ± 1.21

Data sourced from Ali, S., et al. (2022).[1][2][3][4]

Key Structure-Activity Relationship (SAR) Insights:

  • Positional Isomerism Matters: The position of the substituent on the arylidene ring significantly impacts activity. For instance, the 2-hydroxy substituted compound 7i is the most potent inhibitor, with an IC50 value of 0.64 µM, while the 3- and 4-hydroxy analogs (7h and 7g ) are considerably less active. A similar trend is observed for the fluoro-substituted compounds, where the 2-fluoro analog 7d is more potent than the 4-fluoro analog 7c .

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of both electron-withdrawing (e.g., halogens, nitro) and electron-donating (e.g., hydroxyl, methyl) groups can lead to potent inhibitors. However, a strongly electron-donating group like dimethylamino in compound 7l drastically reduces the inhibitory activity. This suggests a complex interplay of electronic and steric factors in the binding of these compounds to the active site of α-glucosidase.

  • Halogen Substitution: Halogen substitution is generally well-tolerated and often leads to potent compounds. The chloro, fluoro, and bromo substituted analogs all exhibit strong inhibitory activity.

Proposed Mechanism of Action: Beyond Enzyme Inhibition

While the primary mechanism of action for these imidazole-2-thiols appears to be the direct inhibition of α-glucosidase, the broader class of imidazole-containing compounds has been implicated in other anti-diabetic signaling pathways. This suggests that these molecules may have a multi-pronged therapeutic effect.

Potential Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis.[5] Activation of AMPK in skeletal muscle and liver can lead to increased glucose uptake and decreased hepatic glucose production, respectively.[5][6] Several studies have shown that imidazole-containing compounds can activate AMPK, suggesting a potential mechanism for their glucose-lowering effects beyond just carbohydrate digestion.[7][8]

AMPK_Pathway Imidazole_Thiol Imidazole-2-thiol Derivative AMPK AMPK Imidazole_Thiol->AMPK Activates Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Glucose Production AMPK->Gluconeogenesis Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeogenesis->Blood_Glucose

Caption: Proposed AMPK activation pathway by imidazole-2-thiol derivatives.

Potential Agonism of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.[9] Thiazolidinediones (TZDs), a class of anti-diabetic drugs, are potent PPARγ agonists.[10] Some benzimidazole derivatives have also been shown to act as PPARγ agonists, leading to improved insulin sensitivity.[11][12] It is plausible that imidazole-2-thiols could also interact with and modulate the activity of PPARγ.

PPARg_Pathway Imidazole_Thiol Imidazole-2-thiol Derivative PPARg PPARγ Imidazole_Thiol->PPARg Agonist? Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression Insulin_Sensitivity Improved Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Sensitivity->Glucose_Homeostasis

Caption: Hypothetical PPARγ agonism pathway for imidazole-2-thiol derivatives.

Experimental Protocols: A Guide to Synthesis and In Vitro Evaluation

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step protocols for the synthesis of the 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol scaffold and the in vitro α-glucosidase inhibition assay.

Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

The synthesis of the target compounds is a multi-step process that is readily achievable in a standard medicinal chemistry laboratory.[1][2][3][4]

Synthesis_Workflow cluster_0 Synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol cluster_1 Final Condensation A 2-Nitroaniline B Benzene-1,2-diamine A->B Reduction C 1H-benzo[d]imidazole-2-thiol B->C Cyclization with CS2 D 5-Nitro-1H-benzo[d]imidazole-2-thiol C->D Nitration E 5-Amino-1H-benzo[d]imidazole-2-thiol D->E Reduction G 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol E->G F Aromatic Aldehyde F->G Condensation

Caption: Synthetic workflow for 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.

Step-by-Step Protocol:

  • Synthesis of Benzene-1,2-diamine: To a solution of 2-nitroaniline in ethanol, add a reducing agent such as tin(II) chloride dihydrate and reflux the mixture. After completion of the reaction, neutralize with a base and extract the product.

  • Synthesis of 1H-benzo[d]imidazole-2-thiol: React benzene-1,2-diamine with carbon disulfide in the presence of a base like potassium hydroxide in ethanol. Reflux the mixture, then acidify to precipitate the product.

  • Synthesis of 5-Nitro-1H-benzo[d]imidazole-2-thiol: Dissolve 1H-benzo[d]imidazole-2-thiol in concentrated sulfuric acid and cool the mixture. Add a nitrating agent such as potassium nitrate portion-wise while maintaining a low temperature. Pour the reaction mixture onto crushed ice to precipitate the product.

  • Synthesis of 5-Amino-1H-benzo[d]imidazole-2-thiol: Reduce the nitro group of 5-nitro-1H-benzo[d]imidazole-2-thiol using a reducing agent like sodium sulfide or tin(II) chloride dihydrate in a suitable solvent.

  • Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols: Condense 5-amino-1H-benzo[d]imidazole-2-thiol with a variety of substituted aromatic aldehydes in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid. Reflux the mixture to obtain the final products.

In Vitro α-Glucosidase Inhibition Assay

This assay is a colorimetric method used to determine the inhibitory activity of the synthesized compounds against α-glucosidase.

Assay_Workflow A Prepare solutions: - α-Glucosidase enzyme - Test compounds - p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate - Phosphate buffer B Add enzyme and test compound to a 96-well plate A->B C Pre-incubate at 37°C B->C D Add pNPG substrate to initiate the reaction C->D E Incubate at 37°C D->E F Stop the reaction with Na2CO3 E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 value G->H

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Dissolve the test compounds in DMSO to prepare stock solutions and then dilute to various concentrations with phosphate buffer.

    • Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

    • Prepare a stopping solution of sodium carbonate.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the α-glucosidase solution and the test compound solution.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for another defined period (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models

While in vitro data provides a strong foundation for identifying promising lead compounds, in vivo studies are crucial for evaluating their anti-diabetic efficacy in a physiological context. A commonly used animal model for this purpose is the streptozotocin (STZ)-induced diabetic rat model.

Streptozotocin (STZ)-Induced Diabetic Rat Model

STZ is a chemical that is selectively toxic to the insulin-producing β-cells of the pancreas.[13][14] Administration of STZ to rats leads to a state of hyperglycemia that mimics type 1 diabetes. This model is widely used to screen for the hypoglycemic effects of new drug candidates.

Protocol for Induction of Diabetes:

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal (i.p.) injection of STZ (typically 40-60 mg/kg body weight) dissolved in a cold citrate buffer (pH 4.5).[15][16]

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure used to assess how well an organism can clear a glucose load from the bloodstream. It is a valuable tool for evaluating the efficacy of anti-diabetic agents.

Protocol for OGTT:

  • Fasting: Fast the diabetic rats overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the fasting blood glucose level (at time 0).

  • Drug Administration: Administer the test compound (imidazole-2-thiol derivative) or vehicle orally to the respective groups of rats.

  • Glucose Challenge: After a specific time (e.g., 30 minutes) following drug administration, administer a glucose solution (typically 2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration against time and calculate the area under the curve (AUC) for each group. A significant reduction in the AUC in the treated group compared to the diabetic control group indicates an improvement in glucose tolerance.

While direct in vivo data for the 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol series is not yet extensively published, studies on other benzimidazole derivatives have shown promising anti-diabetic activity in STZ-induced diabetic rats, providing a strong rationale for further investigation of this specific subclass.[16]

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that imidazole-2-thiol derivatives, particularly the 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol series, are a highly promising class of α-glucosidase inhibitors with potent anti-diabetic potential. Their straightforward synthesis, coupled with their exceptional in vitro efficacy, makes them attractive candidates for further development.

The next critical steps in the evaluation of these compounds should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise binding mode of these inhibitors with α-glucosidase through co-crystallization studies and computational modeling will provide invaluable insights for the design of even more potent and selective analogs. Furthermore, investigating their effects on other key anti-diabetic signaling pathways, such as AMPK and PPARγ, will help to build a more complete picture of their pharmacological profile.

  • Comprehensive In Vivo Evaluation: Conducting rigorous in vivo studies in STZ-induced diabetic animal models is essential to confirm their anti-hyperglycemic effects, establish dose-response relationships, and assess their pharmacokinetic and toxicological profiles.

  • Lead Optimization: The rich SAR data available for this series provides a solid foundation for a lead optimization program aimed at improving potency, selectivity, and drug-like properties.

References

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  • Ali, S., Ali, M., Khan, A., Ullah, S., Waqas, M., Al-Harrasi, A., Latif, A., Ahmad, M., & Saadiq, M. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]

  • Ali, S., Ali, M., Khan, A., Ullah, S., Waqas, M., Al-Harrasi, A., Latif, A., Ahmad, M., & Saadiq, M. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]

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  • Behl, T., Kaur, G., Sehgal, A., Singh, S., Sharma, N., Zengin, G., Andronie-Cioara, F. M., Toma, M. M., Bungau, S., & Bumbu, A. G. (2021). AMPK pathway: an emerging target to control diabetes mellitus and its related complications. International Journal of Molecular Sciences, 22(19), 10501. [Link]

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The Evolving Landscape of Imidazole-2-thiol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents.[1][2] Among its numerous analogs, imidazole-2-thiol derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of pharmacological activities.[3] Their unique structural features, including the thione-thiol tautomerism and the ability to engage in various intermolecular interactions, make them attractive candidates for targeting a range of biological macromolecules.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of imidazole-2-thiol derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their quest for more potent and selective drug candidates.

Deciphering the Structure-Activity Landscape: A Multifaceted Approach

The biological activity of imidazole-2-thiol derivatives is intricately linked to the nature and position of substituents on the imidazole ring and the thiol group. Understanding these relationships is paramount for rational drug design. The general workflow for a SAR study, from initial design to lead optimization, is a cyclical process of synthesis, biological evaluation, and computational analysis.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Identification (Imidazole-2-thiol core) B Structural Modification (Substitution at N, C4, C5, S) A->B C In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) B->C Testing of Analogs D In Vivo Models (e.g., Animal studies) C->D E SAR Analysis (Identify key structural features) D->E Data Analysis F Computational Modeling (e.g., Docking, QSAR) E->F G Lead Optimization F->G G->B Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of imidazole-2-thiol derivatives.

I. Anticancer Activity: Targeting Tumor Growth and Metastasis

Imidazole-2-thiol derivatives have demonstrated significant potential as anticancer agents, with activities ranging from cytotoxicity to the inhibition of metastasis.[1][4] A key mechanism of action for some of these compounds is the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis.[1][5]

Comparative Analysis of Anticancer Potency

The cytotoxic effects of S-substituted imidazole-2-thione derivatives have been evaluated against various cancer cell lines. The substitution pattern on the aryl rings and the nature of the S-substituent play a critical role in determining the potency and selectivity of these compounds.

Compound IDR1 (at N1)R2 (at C4/C5)R3 (at S)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference
22 Phenyl4-Acetylphenyl-CH2-C6H4-SO2NH20.150.210.33[6]
24 Phenyl4-Acetylphenyl-CH2-CO-C6H5SubmicromolarSubmicromolarSubmicromolar[1][5]
Derivative 6 VariedVariedVaried0.04-0.097 (PC3)[2]
Derivative 5 VariedVariedVaried0.99--[2]

Key SAR Insights for Anticancer Activity:

  • S-Substitution: The nature of the substituent at the sulfur atom is a major determinant of anticancer activity. The presence of a benzenesulfonamide moiety (as in compound 22) or a phenacyl group (as in compound 24) leads to potent cytotoxicity.[1][6]

  • Aryl Ring Substitution: Modifications on the aryl rings attached to the imidazole core influence the electronic and steric properties of the molecule, thereby affecting its interaction with the biological target. Electron-withdrawing or donating groups can modulate activity.

  • Dual Functionality: Some derivatives not only exhibit cytotoxicity but also inhibit key processes in metastasis, such as cell migration and invasion, by targeting enzymes like MMP-2 and MMP-9.[1][5]

Experimental Protocol: MMP-9 Inhibition Assay

The ability of imidazole-2-thiol derivatives to inhibit MMP-9, a key enzyme in tumor metastasis, can be assessed using a fluorometric assay.

Principle: This assay is based on the cleavage of a fluorogenic MMP-9 substrate. In the intact substrate, the fluorescence is quenched. Upon cleavage by MMP-9, the fluorophore is released, and its fluorescence can be measured. The inhibitory effect of a test compound is determined by the reduction in fluorescence signal.

Step-by-Step Methodology:

  • Enzyme Activation: Recombinant human pro-MMP-9 is activated with p-aminophenylmercuric acetate (APMA) at 37°C for 2-4 hours.

  • Compound Preparation: Prepare a stock solution of the imidazole-2-thiol derivative in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Reaction:

    • In a 96-well microplate, add the assay buffer, the activated MMP-9 enzyme, and the test compound at various concentrations.

    • Include a positive control (MMP-9 with no inhibitor) and a negative control (assay buffer only).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic MMP-9 substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

II. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Certain imidazole-2-thiol derivatives, particularly imidazolidinones, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme that plays a crucial role in inflammation and pain.[7] Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

Comparative Analysis of COX-2 Inhibition

While direct IC50 comparisons for a series of imidazole-2-thiol derivatives are limited in the reviewed literature, molecular docking studies have provided valuable insights into their potential as COX-2 inhibitors. Docking scores are indicative of the binding affinity of the compounds to the active site of the enzyme.

Compound IDDocking Score (kcal/mol) vs. COX-2Reference CompoundDocking Score (kcal/mol)Reference
Compound 3 -11.569Rofecoxib-9.309[7]
Compound 5 -11.240Rofecoxib-9.309[7]

Key SAR Insights for COX-2 Inhibition:

  • Hydrophobic and Hydrophilic Interactions: Molecular docking studies suggest that the stability of the ligand-COX-2 complex is dependent on both hydrophobic and hydrophilic interactions with amino acid residues in the active site.[7]

  • Imidazolidinone Core: The nitrogen and carbonyl groups of the imidazolidinone core are believed to be important for effective interaction with the COX-2 enzyme.[7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

A common method to screen for COX-2 inhibitors is a fluorometric assay that detects the prostaglandin G2 intermediate.[8]

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product from a probe. The rate of fluorescence increase is proportional to the COX-2 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and keep on ice.[8]

    • Prepare the assay buffer, COX probe, and cofactor solution as per the manufacturer's instructions.

    • Prepare a stock solution of the test inhibitor in DMSO and dilute it to the desired concentrations with the assay buffer.[8]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test inhibitor solutions to the sample wells and the solvent (e.g., DMSO) to the enzyme control wells.

    • Add the reconstituted COX-2 enzyme to the sample and enzyme control wells.

  • Reaction Initiation:

    • Prepare a reaction mixture containing the COX probe, cofactor, and arachidonic acid (the substrate).

    • Add the reaction mixture to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10-20 minutes.[8]

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Imidazole-2-thiol derivatives have demonstrated a wide range of antimicrobial properties, making them a promising scaffold for the development of new anti-infective agents.[3] Their activity is influenced by the various substituents on the imidazole core.

Comparative Analysis of Antimicrobial Efficacy (MIC Values)

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. While a comprehensive comparative table is not available in the reviewed literature, studies have shown that various substituted imidazole-2-thiols exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3][9]

Key SAR Insights for Antimicrobial Activity:

  • Substitution Patterns: The presence of different aromatic aldehydes condensed with the imidazole-2-thiol core can lead to variations in antimicrobial activity.[3]

  • Broad Spectrum Potential: Imidazole derivatives have shown activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus niger.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[9][11]

Principle: This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[12]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a bacterial suspension in a sterile saline solution or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the imidazole-2-thiol derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Anti-diabetic Activity: Inhibition of α-Glucosidase

Benzimidazole-2-thiol derivatives have shown remarkable potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[13] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Comparative Analysis of α-Glucosidase Inhibition

A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has been synthesized and evaluated for their α-glucosidase inhibitory activity, with many compounds showing significantly greater potency than the standard drug, acarbose.[13]

Compound IDSubstituent on Benzylidene RingIC50 (µM)Reference
7i 2,4-dichloro0.64 ± 0.05[5][13]
7d 4-hydroxy5.34 ± 0.16[5][13]
7f 2,4-dihydroxy6.46 ± 0.30[5][13]
7g 3,4-dihydroxy8.62 ± 0.19[5][13]
Acarbose -873.34 ± 1.21[5][13]

Key SAR Insights for α-Glucosidase Inhibition:

  • Substituents on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring dramatically influence the inhibitory activity. Electron-withdrawing groups (e.g., chloro) and hydroxyl groups at specific positions can significantly enhance potency.[13]

  • Multifunctional Nature: The combination of the benzimidazole-2-thiol core with the arylideneamino side chain creates a multifunctional molecule with potent enzyme inhibitory properties.[13]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of compounds against α-glucosidase can be determined using a colorimetric assay.[14][15]

Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The amount of p-nitrophenol produced is proportional to the enzyme activity and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 100 mM, pH 6.8).

    • Prepare a solution of the substrate, pNPG, in the same buffer.

    • Prepare stock solutions of the test compounds and the standard inhibitor (acarbose) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, the test compound solution at various concentrations, and the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion and Future Directions

The imidazole-2-thiol scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the potency and selectivity of these derivatives. For researchers in the field, a deep understanding of these SAR principles, coupled with robust experimental validation, is essential for the rational design of next-generation drug candidates.

Future research should focus on expanding the diversity of substituents at all possible positions of the imidazole-2-thiol core. The integration of computational modeling with synthetic chemistry and biological testing will continue to be a powerful approach to accelerate the discovery of novel, highly active, and selective compounds. Furthermore, investigations into the detailed mechanisms of action and potential off-target effects will be crucial for the successful clinical translation of these promising molecules.

References

A comprehensive list of references with full details and clickable URLs will be provided in a separate section.

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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Potential of Novel Thiol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thiol Antioxidants in Drug Development

In the landscape of cellular defense, thiol-containing compounds represent a vital class of antioxidants. Their characteristic sulfhydryl (-SH) group is a potent reducing agent, capable of neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are implicated in a multitude of pathological conditions, from neurodegenerative diseases to cancer.[1][2] The tripeptide glutathione (GSH) is the most abundant endogenous thiol antioxidant and is often referred to as the "master antioxidant" of the cell, playing a central role in maintaining cellular redox homeostasis.[1][3] N-acetylcysteine (NAC), a precursor to glutathione, is another well-established thiol antioxidant with therapeutic applications.[4]

The relentless pursuit of novel therapeutics has led to the development of new chemical entities (NCEs) with thiol moieties, designed to augment the body's natural antioxidant defenses. However, to ascertain their therapeutic potential, a rigorous and multi-faceted benchmarking strategy is imperative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the antioxidant performance of novel thiol compounds against established benchmarks like glutathione and N-acetylcysteine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear interpretation of the data generated from a suite of well-established antioxidant assays.

Understanding the Antioxidant Machinery: A Multi-Assay Approach

A single antioxidant assay is insufficient to capture the multifaceted nature of a compound's antioxidant potential. Therefore, a tiered approach employing a battery of assays with distinct mechanisms is essential for a comprehensive evaluation. This guide will focus on a selection of widely accepted chemical and cellular assays.

Chemical Assays: Gauging Radical Scavenging Prowess

Chemical assays provide a foundational understanding of a thiol compound's intrinsic radical-scavenging ability in a controlled, cell-free environment.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, a violet-colored solution, to the yellow-colored diphenylpicrylhydrazine.[3][5][6][7] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants that can donate electrons to ABTS•+ will quench its color, and the extent of decolorization is measured spectrophotometrically.[8][9][10][11]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13][14][15] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay is particularly well-suited for thiol antioxidants. It is based on the reduction of the cupric ion (Cu2+) to the cuprous ion (Cu+) by the antioxidant in the presence of neocuproine, which forms a colored complex with Cu+ that can be measured spectrophotometrically.[16][17][18][19]

  • Peroxynitrite Scavenging Assay: Peroxynitrite (ONOO-) is a potent RNS implicated in various pathologies. This assay directly measures the ability of a thiol compound to neutralize peroxynitrite, often by monitoring the inhibition of the peroxynitrite-mediated oxidation of a fluorescent probe.[20][21][22]

Cellular Assays: Assessing Bioavailability and In-Situ Efficacy

While chemical assays are valuable for initial screening, they do not account for crucial factors like cellular uptake, metabolism, and localization. Cellular antioxidant assays provide a more biologically relevant assessment of an antioxidant's performance within a living cell.

Cellular Antioxidant Activity (CAA) Assay: This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[23][24][25][26][27] In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a novel thiol compound to reduce the fluorescence intensity indicates its capacity to scavenge intracellular ROS.

Comparative Benchmarking: Novel Thiol Compounds vs. Gold Standards

A crucial aspect of evaluating novel thiol compounds is to benchmark their performance against well-characterized and clinically relevant antioxidants.

  • Glutathione (GSH): As the primary endogenous thiol antioxidant, GSH serves as the ultimate gold standard.[1][3] Its multifaceted roles in detoxification, redox signaling, and direct radical scavenging make it an essential comparator.[1][2][3][4][21][28][29]

  • N-Acetylcysteine (NAC): A stable precursor to cysteine and subsequently glutathione, NAC is a widely used therapeutic antioxidant.[4] It provides a clinically relevant benchmark for compounds intended for oral or systemic administration.

  • Ergothioneine: A naturally occurring amino acid with potent antioxidant properties, ergothioneine is actively transported into cells and accumulates in tissues prone to oxidative stress.[30][31][32][33][34] Its unique properties make it an interesting and relevant comparator for novel thiol compounds.

Data Presentation: A Clear Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in well-structured tables. The following tables provide a template for presenting the results of the antioxidant assays.

Table 1: Chemical Antioxidant Assay Results

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)CUPRAC (µmol TE/g)Peroxynitrite Scavenging IC50 (µM)
Novel Thiol Compound 1 Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Novel Thiol Compound 2 Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Glutathione (GSH) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
N-Acetylcysteine (NAC) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Ergothioneine Insert ValueInsert ValueInsert ValueInsert ValueInsert Value

Table 2: Cellular Antioxidant Activity (CAA) Assay Results

CompoundCAA Value (µmol QE/100 µmol)
Novel Thiol Compound 1 Insert Value
Novel Thiol Compound 2 Insert Value
Glutathione (GSH) Insert Value
N-Acetylcysteine (NAC) Insert Value
Ergothioneine Insert Value

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the novel thiol compounds, glutathione, N-acetylcysteine, and a positive control (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and standards to the wells. For the blank, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5][7]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the compound.

Cellular Antioxidant Activity (CAA) Assay Protocol
  • Cell Culture:

    • Seed human hepatoma HepG2 cells (or another suitable cell line) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the novel thiol compounds, standards (e.g., quercetin as a positive control), and a vehicle control for 1 hour.

    • Add 25 µM DCFH-DA to each well and incubate for 1 hour.

    • Wash the cells with PBS to remove the extracellular DCFH-DA.

    • Induce oxidative stress by adding 600 µM AAPH to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.[25]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Calculate the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.

Visualizing the Science: Workflows and Mechanisms

To further enhance understanding, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying chemical principles of the assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_result Result DPPH DPPH Solution (Violet) Mix Mix & Incubate (30 min, Dark) DPPH->Mix Thiol Thiol Compound (Test/Standard) Thiol->Mix Measure Measure Absorbance at 517 nm Mix->Measure Result Reduced DPPH (Yellow) Lower Absorbance Measure->Result

Caption: Workflow of the DPPH radical scavenging assay.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stress_measure Oxidative Stress & Measurement cluster_result Result Cells Seed & Culture Cells Treat_Thiol Treat with Thiol Compound Cells->Treat_Thiol Treat_DCFH Add DCFH-DA Treat_Thiol->Treat_DCFH Add_AAPH Add AAPH (ROS Generator) Treat_DCFH->Add_AAPH Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 538 nm) Add_AAPH->Measure_Fluorescence Result Reduced Fluorescence Indicates Antioxidant Activity Measure_Fluorescence->Result

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Conclusion: A Holistic Approach to Antioxidant Benchmarking

The comprehensive benchmarking of novel thiol compounds is a critical step in their development as potential therapeutic agents. By employing a multi-assay strategy that encompasses both chemical and cellular methodologies, researchers can gain a holistic understanding of a compound's antioxidant potential. This guide has provided the foundational knowledge, detailed protocols, and a clear framework for comparing novel thiol compounds against established standards. Adherence to these principles of scientific integrity and logical experimental design will undoubtedly accelerate the discovery and development of the next generation of thiol-based antioxidant therapies.

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Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Quantifying 1-Propyl-1H-imidazole-2-thiol

In the landscape of pharmaceutical development and chemical research, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a member of the pharmacologically significant imidazole-2-thiol class of compounds, serves as a critical building block in organic synthesis. Its accurate measurement is not merely a procedural step but the foundation upon which product quality, safety, and efficacy are built. When analytical workflows evolve or are transferred between laboratories, it becomes imperative to ensure that the data generated remains consistent and reliable. This is the purpose of cross-validation.

This guide provides a comprehensive comparison of two distinct, validated analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method. We will delve into the causality behind the methodological choices, present detailed experimental protocols, and culminate in a rigorous cross-validation study to demonstrate their interchangeability, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

The Analyte: this compound

This compound (C₆H₁₀N₂S, Molar Mass: 142.22 g/mol ) is a heterocyclic compound featuring an imidazole ring substituted with a propyl group and a thiol group.[3] Its properties, including a boiling point of approximately 221°C, make it amenable to both liquid and gas chromatography techniques.[4] The presence of the imidazole ring provides a chromophore suitable for UV detection in HPLC.

RP-HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of non-volatile and thermally sensitive compounds.

Rationale and Causality of Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for moderately polar compounds like this compound. The alkyl chains create a non-polar environment, promoting interaction with the analyte.

  • Mobile Phase: A mixture of a polar organic solvent (methanol or acetonitrile) and an aqueous buffer is used. The organic solvent modulates the retention time, while the buffer controls the pH. For an imidazole compound, maintaining a slightly acidic pH (e.g., pH 3.2) suppresses the ionization of the nitrogen atoms, leading to more consistent retention and improved peak shape.[5]

  • Detection: The imidazole ring contains a conjugated system that absorbs UV radiation. A UV detector set at a wavelength near the absorbance maximum (λ_max) of the analyte ensures high sensitivity and selectivity.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Stationary Phase: Thermo Scientific™ BDS Hypersil™ C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.[5]

2. Reagents and Solutions:

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water, adjusted to pH 3.2 with ortho-phosphoric acid.

  • Mobile Phase B: HPLC-grade Methanol.

  • Isocratic Elution: 70:30 (v/v) mixture of Mobile Phase B and Mobile Phase A.[5]

  • Diluent: Mobile phase composition (70:30 Methanol:Buffer).

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a 100 µg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 215 nm.[6]

  • Run Time: 10 minutes.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Prepare sample solutions at a concentration expected to fall within the calibration range and inject them for analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Methanol/Phosphate Buffer) A1 Equilibrate HPLC System (C18 Column, 30°C) P1->A1 P2 Prepare Standards & Samples A2 Inject Blank, Standards, & Samples (10 µL) P2->A2 A1->A2 A3 Isocratic Elution (1.0 mL/min) A2->A3 A4 UV Detection (215 nm) A3->A4 D1 Integrate Peak Area A4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3 GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing P1_gc Prepare Standards & Samples in Methanol A2_gc Inject 1 µL (Split 20:1) P1_gc->A2_gc A1_gc GC System Ready (Injector 250°C) A1_gc->A2_gc A3_gc Temperature Program (100°C to 240°C) A2_gc->A3_gc A4_gc FID Detection (280°C) A3_gc->A4_gc D1_gc Integrate Peak Area A4_gc->D1_gc D2_gc Construct Calibration Curve D1_gc->D2_gc D3_gc Quantify Analyte D2_gc->D3_gc CrossValidation_Workflow cluster_methods Analysis by Both Methods Sample Prepare 6 Samples (Low, Mid, High Conc.) HPLC Method A: Quantify via RP-HPLC-UV Sample->HPLC GC Method B: Quantify via GC-FID Sample->GC Compare Compare Results for Each Sample HPLC->Compare GC->Compare Criteria Calculate % Difference Compare->Criteria Conclusion Conclusion: Results are Equivalent (% Diff < 5.0%) Criteria->Conclusion

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The Isomeric Advantage: A Comparative Analysis of Branched vs. Linear Alkyl Imidazole Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical moieties, the imidazole ring stands out for its prevalence in numerous pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions.[1][2] The thoughtful appendage of alkyl chains to this privileged structure can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of branched versus linear alkyl imidazoles, offering experimental insights and data-driven guidance for informed decision-making in drug design. Alkyl groups, composed of carbon and hydrogen atoms in linear, branched, or cyclic forms, play a crucial role in determining the physical and chemical characteristics of organic compounds.[2] Their incorporation into drug molecules can significantly affect solubility, stability, and interactions with biological targets.[2]

The Strategic Choice: Why Alkyl Chain Isomerism Matters

The decision to employ a linear or a branched alkyl chain is far from arbitrary. It is a strategic choice aimed at fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Linear alkyl chains, with their conformational flexibility, can adopt various shapes to fit into binding pockets. In contrast, branched alkyl chains introduce steric bulk and reduce conformational freedom, which can be leveraged to enhance selectivity, block metabolic sites, or modulate physical properties such as solubility. Understanding the nuanced effects of this isomeric difference is critical for optimizing a drug's overall performance.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in the arrangement of carbon atoms in an alkyl chain can lead to significant variations in the physicochemical properties of the parent imidazole molecule. These properties, in turn, govern a drug's behavior in a biological system.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[4] Generally, for a given number of carbon atoms, a branched alkyl chain will result in a slightly lower LogP value compared to its linear counterpart. This is attributed to the more compact, spherical shape of branched isomers, which reduces the surface area available for hydrophobic interactions.

CompoundStructurePredicted LogP
1-n-ButylimidazoleLinear1.62
1-sec-ButylimidazoleBranched1.51
1-IsobutylimidazoleBranched1.49
1-tert-ButylimidazoleBranched1.35

Note: Predicted LogP values are estimations and can vary based on the algorithm used. Experimental determination is crucial for accurate assessment.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. While increasing alkyl chain length generally decreases aqueous solubility, branching can counteract this effect to some extent. The reduced intermolecular forces in the more compact branched isomers can lead to improved solubility compared to their linear analogs. For instance, some studies on positional isomers of substituted imidazoles have shown that different isomers can exhibit varying water solubility.[5][6]

CompoundIsomer TypePredicted Aqueous Solubility (logS)
1-n-ButylimidazoleLinear-1.8
1-sec-ButylimidazoleBranched-1.7
1-IsobutylimidazoleBranched-1.7
1-tert-ButylimidazoleBranched-1.5

Note: Predicted logS values are estimations. Experimental verification is recommended.

Metabolic Stability

The metabolic stability of a drug candidate is a key factor influencing its half-life and dosing regimen.[7] Alkyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes. Branching at or near the site of potential metabolism can introduce steric hindrance, shielding the molecule from enzymatic degradation and thereby increasing its metabolic stability.[8] For example, a tert-butyl group is significantly more resistant to oxidation than an n-butyl group.

CompoundIsomer TypePredicted Metabolic Stability (HLM)
1-n-ButylimidazoleLinearModerate
1-sec-ButylimidazoleBranchedModerate to High
1-IsobutylimidazoleBranchedModerate to High
1-tert-ButylimidazoleBranchedHigh

Note: Predicted metabolic stability is a qualitative assessment. In vitro assays are necessary for quantitative comparison.

Impact on Biological Activity and Drug-Receptor Interactions

The geometry of an alkyl substituent can have a profound impact on a drug's interaction with its biological target.

Steric Effects and Receptor Binding

The introduction of a branched alkyl chain can provide a "steric shield," preventing unwanted interactions or promoting a specific binding orientation.[9] This can be particularly useful for enhancing selectivity for a particular receptor subtype or for preventing off-target effects. However, excessive steric bulk can also hinder the molecule from fitting into the binding pocket, leading to a loss of activity.[10] The optimal degree of branching is therefore a critical parameter to investigate during lead optimization.

Conformational Rigidity

Linear alkyl chains are highly flexible, which can be advantageous in allowing the molecule to adapt to the shape of a binding site. However, this flexibility comes at an entropic cost upon binding. Branched alkyl chains, being more conformationally restricted, can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy and potentially higher affinity.[11]

A noteworthy example comes from the study of benzimidazole derivatives as anticancer agents. Research has shown that N-site alkylation with a secondary carbon substituent (a form of branching) resulted in better activity against non-small cell lung cancer cells compared to the corresponding primary carbon (linear) substituent.[12] This suggests that the specific shape and steric hindrance provided by the branched alkyl group were beneficial for the drug's interaction with its target.[12]

Experimental Protocols for Property Determination

To empower researchers to conduct their own comparative analyses, we provide the following validated experimental protocols.

Synthesis of N-Alkyl Imidazoles

A general and reliable method for the synthesis of both linear and branched N-alkyl imidazoles involves the deprotonation of imidazole followed by nucleophilic substitution.[4]

Synthesis Imidazole Imidazole Imidazolate Sodium Imidazolate Imidazole->Imidazolate Deprotonation Product N-Alkyl Imidazole Imidazolate->Product Nucleophilic Substitution AlkylHalide Alkyl Halide (R-X) (Linear or Branched) AlkylHalide->Product Solvent Solvent (e.g., DMF) Solvent->Imidazole Solvent->AlkylHalide Base Base (e.g., NaH) Base->Imidazole

General synthesis of N-alkyl imidazoles.

Step-by-Step Methodology:

  • Dissolve imidazole in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the imidazole and form the sodium imidazolate salt.

  • Add the desired linear or branched alkyl halide (e.g., 1-bromobutane, 2-bromobutane) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the pure N-alkyl imidazole.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[13]

LogP_Workflow Start Start with pure compound Dissolve Dissolve in pre-saturated n-octanol and buffer Start->Dissolve Equilibrate Shake until equilibrium (e.g., 24h at 25°C) Dissolve->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Analyze Quantify compound concentration in each phase (e.g., HPLC-UV) Separate->Analyze Calculate Calculate LogP = log([Compound]octanol / [Compound]buffer) Analyze->Calculate End End Calculate->End Metabolic_Stability_Workflow Start Prepare compound stock solution Incubate Incubate compound with HLM and buffer at 37°C Start->Incubate Initiate Initiate reaction with NADPH Incubate->Initiate Timepoints Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Calculate Determine half-life (t1/2) and intrinsic clearance (CLint) Analyze->Calculate End End Calculate->End

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A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of Imidazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding the journey of a therapeutic agent from a laboratory benchtop to a clinical setting is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of imidazole-based therapeutic agents, a versatile class of compounds with significant antifungal and anticancer properties.[1][2] We will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to ensure a thorough understanding of how to evaluate these promising molecules.

The Indispensable Bridge: Why Both In Vitro and In Vivo Testing are Crucial

The evaluation of any new therapeutic agent follows a logical progression from controlled, isolated systems to complex biological organisms.[3] In vitro ("in glass") studies are the foundational step, offering a rapid and cost-effective means to screen compounds, determine their mechanism of action, and establish baseline efficacy in a controlled environment.[4] However, these systems are a simplification and cannot fully replicate the intricate interactions within a living organism.[5]

This is where in vivo ("within the living") studies become essential. They provide a more holistic understanding of a drug's performance by incorporating the complexities of a whole organism, including its immune system, metabolism, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).[5][6] Discrepancies between in vitro and in vivo results are not uncommon and highlight the importance of this dual-testing approach to avoid costly failures in later clinical trial phases.[7][8]

Part 1: Imidazole Agents in Antifungal Therapy

Imidazole antifungals, such as miconazole and clotrimazole, have been mainstays in treating fungal infections for decades.[3] Their efficacy stems from a well-defined mechanism of action, which can be rigorously tested in both laboratory and animal models.

Mechanism of Action: Targeting Fungal Cell Integrity

The primary antifungal action of imidazole agents is the inhibition of the fungal cytochrome P450 enzyme, 14-alpha-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, imidazoles compromise the structural integrity and fluidity of the fungal membrane, leading to inhibited growth (fungistatic) and, at higher concentrations, cell death (fungicidal).[9]

Antifungal_Mechanism cluster_inhibition cluster_disruption Imidazole Imidazole Agent CYP51 Fungal Cytochrome P450 (14-alpha-demethylase) Imidazole->CYP51 Binds to & Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes Inhibition Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Disruption Disruption Inhibition->Ergosterol Disruption->Membrane

Mechanism of action for imidazole antifungal agents.
In Vitro Efficacy Assessment: The Broth Microdilution Assay

The gold standard for determining the in vitro potency of an antifungal agent is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[10] This assay is critical for initial screening and for comparing the relative potency of different compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

  • Drug Dilution Series:

    • Prepare a stock solution of the imidazole agent in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the drug in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (fungi in medium without drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest drug concentration in which there is no visible growth.

    • Alternatively, a spectrophotometer can be used to measure absorbance at a specific wavelength (e.g., 600 nm) for a more quantitative assessment.

In Vivo Efficacy Assessment: Murine Models of Candidiasis

To evaluate efficacy in a living system, animal models are indispensable. For antifungal testing, murine models of disseminated or cutaneous candidiasis are commonly employed.[11][12][13] These models allow for the assessment of the drug's ability to reduce fungal burden in target organs and improve survival rates.[14]

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Acclimatization:

    • Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to ensure a robust infection.[13]

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Infection:

    • Prepare a C. albicans inoculum in sterile saline at a concentration of approximately 1 x 10^6 CFU/mL.

    • Infect mice via intravenous injection (e.g., through the tail vein) with a volume of 0.1 mL.

  • Treatment:

    • Divide the infected mice into groups: vehicle control and treatment groups receiving different doses of the imidazole agent.

    • Administer the treatment (e.g., orally or intraperitoneally) starting 24 hours post-infection and continue for a predetermined period (e.g., 7 days).

  • Efficacy Evaluation:

    • Monitor the mice daily for clinical signs of illness and mortality.

    • At the end of the treatment period, euthanize the mice and aseptically harvest target organs (e.g., kidneys, liver).

    • Homogenize the organs and perform serial dilutions for plating on agar to determine the fungal burden (CFU/gram of tissue).[14]

    • A significant reduction in fungal burden and/or increased survival in the treatment groups compared to the control group indicates in vivo efficacy.

Comparative Analysis: Miconazole Efficacy

The following table summarizes representative data comparing the in vitro and in vivo efficacy of miconazole.

Parameter In Vitro Finding In Vivo Finding Reference
MIC against C. albicans 1-8 µg/mL-[15]
Topical Efficacy 2.38-fold more active than standard gel1.5 times reduction in treatment duration in rats[16]
Clinical Efficacy -Higher cure rates than nystatin in vulvovaginal candidiasis[9]

Part 2: Imidazole Agents in Anticancer Therapy

The imidazole scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been investigated for their anticancer properties.[1][17][18] Unlike their antifungal counterparts, anticancer imidazoles exhibit a wider range of mechanisms of action.

Mechanism of Action: Diverse Cellular Targets

Imidazole-based anticancer agents can act through various mechanisms, including:

  • Induction of Apoptosis: As seen with clotrimazole, which can up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[19][20]

  • Cell Cycle Arrest: Clotrimazole has also been shown to cause cell cycle arrest at the G0/G1 phase in oral squamous cell carcinoma cells.[19][20]

  • Kinase Inhibition: Certain imidazole derivatives can inhibit key kinases involved in cancer cell proliferation and survival, such as focal adhesion kinase (FAK) or epidermal growth factor receptor (EGFR).[1][17][21]

Anticancer_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CancerCells Cancer Cell Lines (e.g., MCF-7, CAL27) CCK8 Cell Viability Assay (e.g., CCK8) CancerCells->CCK8 Flow Flow Cytometry (Apoptosis/Cell Cycle) CancerCells->Flow Imidazole Imidazole Agent (Varying Concentrations) Imidazole->CCK8 Imidazole->Flow IC50 Determine IC50 CCK8->IC50 Mechanism Elucidate Mechanism (Apoptosis, Cell Cycle Arrest) Flow->Mechanism Xenograft Establish Xenograft Model (e.g., CAL27 in nude mice) IC50->Xenograft Inform Dose Selection Treatment Administer Imidazole Agent (vs. Vehicle Control) Xenograft->Treatment TumorGrowth Monitor Tumor Volume & Body Weight Treatment->TumorGrowth Efficacy Assess Tumor Growth Inhibition (TGI) TumorGrowth->Efficacy

Experimental workflow for anticancer imidazole evaluation.
In Vitro Efficacy Assessment: Cell Viability and Apoptosis Assays

Initial in vitro screening for anticancer activity typically involves assessing a compound's ability to reduce the viability of cancer cell lines.

Experimental Protocol: CCK8 Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., CAL27 oral squamous carcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of the imidazole agent in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the drug dilutions.

    • Include a vehicle control (cells treated with the drug's solvent, e.g., DMSO, at the highest concentration used).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Efficacy Assessment: Cancer Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[6][22] They allow for the evaluation of a drug's effect on tumor growth in a more clinically relevant context.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., CAL27) from culture.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of an immunocompromised mouse (e.g., athymic nude mouse).[6]

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers and calculate the volume (Volume = 0.5 x Length x Width²).

    • Randomize mice into control and treatment groups with similar average tumor volumes.

  • Treatment Administration:

    • Administer the imidazole agent and vehicle control according to the planned schedule, dose, and route (e.g., daily oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI), which represents the percentage difference in the mean tumor volume of the treated group compared to the control group.

Comparative Analysis: Clotrimazole Anticancer Efficacy

The following table summarizes the in vitro and in vivo anticancer effects of clotrimazole on oral squamous cell carcinoma (OSCC).

Parameter In Vitro Finding (OSCC cell lines) In Vivo Finding (CAL27 Xenograft Model) Reference
Cell Proliferation Dose- and time-dependent inhibitionInhibited tumor growth and cell proliferation[19][20][23]
Colony Formation Significantly reduced-[19][20][23]
Cell Cycle Arrest at G0/G1 phase-[19][20][23]
Apoptosis Induced apoptosis, ↓Bcl-2, ↑BaxMarkedly reduced Bcl-2, increased Bax[19][20][23]

Bridging the Divide: Challenges in In Vitro to In Vivo Extrapolation (IVIVE)

While essential, translating in vitro findings to in vivo outcomes is a significant challenge.[8][24][25] Several factors can contribute to discrepancies:

  • Pharmacokinetics and Metabolism: A compound that is highly potent in vitro may be poorly absorbed, rapidly metabolized into inactive forms, or fail to reach the target tissue at therapeutic concentrations in vivo.[5]

  • The Tumor Microenvironment: In vitro 2D cell cultures lack the complex microenvironment of a tumor, which includes stromal cells, vasculature, and extracellular matrix, all of which can influence drug response.[5][7]

  • Immune System Interaction: The immune response in a living organism can significantly impact therapeutic efficacy, an element completely absent in most in vitro assays.[5]

To address these challenges, more complex in vitro models like 3D spheroids or organ-on-a-chip systems are being developed.[7] Additionally, computational approaches like physiologically based pharmacokinetic (PBPK) modeling are used to better predict in vivo behavior from in vitro data.[26][27][28]

Conclusion

The evaluation of imidazole-based therapeutic agents requires a synergistic approach, leveraging the strengths of both in vitro and in vivo models. In vitro assays provide crucial early data on potency and mechanism, while in vivo studies are indispensable for validating efficacy and safety in a complex biological system. A thorough understanding of the methodologies and the potential for discordance between these two testing paradigms is essential for any researcher aiming to successfully translate a promising compound from the lab to the clinic.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。